molecular formula C14H12O2 B118000 3'-Methylbiphenyl-3-carboxylic acid CAS No. 158619-46-6

3'-Methylbiphenyl-3-carboxylic acid

Cat. No.: B118000
CAS No.: 158619-46-6
M. Wt: 212.24 g/mol
InChI Key: BJVLFJADOVATRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Methylbiphenyl-3-carboxylic acid is a significant organic compound primarily utilized as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) . The biphenyl scaffold is a fundamental structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules and marketed drugs . This scaffold and its derivatives are frequently investigated for their potential applications as non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and antitumor drugs, among others . Specifically, functionalized biphenyl carboxylic acids serve as crucial precursors in the synthesis of more complex molecules, such as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR2), which are being explored as potential treatments for conditions like cocaine dependence and schizophrenia . The compound's structure makes it a valuable building block in metal-catalyzed cross-coupling reactions and other synthetic methodologies aimed at constructing novel biphenyl derivatives for biological evaluation . Its role underscores the ongoing importance of biphenyl-based intermediates in advancing drug discovery and organic synthesis research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLFJADOVATRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353670
Record name 3'-methylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158619-46-6
Record name 3'-methylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methyl-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in pharmaceutical and materials science research. This document details established methodologies, presents quantitative data from analogous reactions, and includes detailed experimental protocols and workflow visualizations to support laboratory synthesis.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two primary routes: the Suzuki-Miyaura coupling and a Grignard reagent-based approach. The Suzuki-Miyaura coupling is generally the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of this compound, this involves the coupling of 3-bromobenzoic acid with 3-methylphenylboronic acid.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.

Diagram of the Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Pathway Suzuki-Miyaura Coupling for this compound cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 3_bromobenzoic_acid 3-Bromobenzoic Acid Reaction Suzuki-Miyaura Coupling 3_bromobenzoic_acid->Reaction 3_methylphenylboronic_acid 3-Methylphenylboronic Acid 3_methylphenylboronic_acid->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Pd_catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Reaction Temperature Heat (e.g., 80-100 °C) Temperature->Reaction Product This compound Reaction->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Quantitative Data for Analogous Suzuki-Miyaura Reactions

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid3-Phenylbenzoic acid97[1]
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95[1]
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99[1]
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[1][2]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M, for acidification)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 3-methylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system of toluene and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The aqueous layer is acidified with 1 M HCl to precipitate the carboxylic acid product.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Experimental Workflow

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Synthesis Start Start Reactants Combine Reactants, Catalyst, and Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvents Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (90-100 °C) Add_Solvent->Heat_Stir Monitor_TLC Monitor Reaction by TLC Heat_Stir->Monitor_TLC Workup Aqueous Workup and Extraction Monitor_TLC->Workup Reaction Complete Acidification Acidify Aqueous Layer Workup->Acidification Filtration Filter and Dry Product Acidification->Filtration Purification Recrystallization Filtration->Purification End End Purification->End

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis and purification.

Grignard Reagent Pathway

An alternative route to this compound involves the use of a Grignard reagent. This pathway consists of two main steps: the formation of an organomagnesium halide (Grignard reagent) from a suitable halo-biphenyl precursor, followed by the carboxylation of this reagent using carbon dioxide.

A plausible precursor for this synthesis is 3-bromo-3'-methylbiphenyl. This intermediate would first be reacted with magnesium metal to form the corresponding Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid.

Diagram of the Grignard Reagent Pathway

Grignard_Pathway Grignard Reagent Pathway for this compound cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation 3_bromo_3_methylbiphenyl 3-Bromo-3'-methylbiphenyl Grignard_Formation Reaction 3_bromo_3_methylbiphenyl->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation Solvent_THF Anhydrous THF Solvent_THF->Grignard_Formation Grignard_Reagent 3'-Methylbiphenyl-3-magnesium bromide Carboxylation Reaction Grignard_Reagent->Carboxylation Grignard_Formation->Grignard_Reagent CO2 Carbon Dioxide (CO₂) CO2->Carboxylation Acid_Workup Acidic Workup (e.g., HCl) Product This compound Acid_Workup->Product Carboxylation->Acid_Workup

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative utilized as an intermediate in the pharmaceutical industry.[1][2][3] The document outlines its chemical structure, summarizes its key physical and chemical characteristics, and provides detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the CAS Number 158619-46-6, is an organic compound featuring a biphenyl core structure with a methyl group and a carboxylic acid group substituted on the different phenyl rings.[1] Its structure is fundamental to its chemical behavior and physical properties.

Data Summary

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[1][4][]
Molecular Weight 212.24 g/mol [1][4][]
Physical Form Solid, Pale brown[1][4]
Melting Point Not available
Boiling Point Not available
Water Solubility Slightly soluble in water[1][2][4]
pKa Not available (Predicted for 3-Biphenylcarboxylic acid: 4.14 ± 0.10)[6]
Storage Temperature Room Temperature, Sealed in dry conditions[1][4]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of compounds like this compound.

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed into a glass capillary tube that is sealed at one end.[8][9] The sample is packed down to the closed end of the tube to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is inserted into a melting point apparatus, such as a Mel-Temp or Thiele tube setup, and attached to a thermometer.[8]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[9] For an unknown compound, a rapid initial determination can be performed to find an approximate range, followed by a more careful measurement.

  • Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample has turned into a liquid is recorded as the end of the range.[7] This provides the melting point range.

The acid dissociation constant (pKa) is crucial for understanding a molecule's behavior in different pH environments, which is vital for drug development. Potentiometric titration is a high-precision technique for this measurement.[10]

Protocol:

  • Preparation of Solutions:

    • Prepare a sample solution of this compound with a known concentration (e.g., 1 mM).[11]

    • Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[11]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]

  • Apparatus Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel with a magnetic stirrer.[11]

    • Add the KCl solution to maintain ionic strength.[11]

    • Purge the solution with nitrogen to remove dissolved CO₂.[11]

    • Immerse the calibrated pH electrode into the solution.[11]

    • For an acidic compound, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[11]

    • Gradually add the 0.1 M NaOH titrant in small increments, recording the pH after each addition once the reading is stable (drift < 0.01 pH units/min).[11]

  • Data Analysis: Plot the pH readings against the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of this curve. Using the "half-volume" method, the pH at the point where half of the acid has been neutralized is equal to the pKa.[12]

Solubility is a key determinant of a drug's bioavailability. The equilibrium shake-flask method is a traditional and reliable approach.[13]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of a specific solvent (e.g., distilled water or a buffer of a specific pH) in a sealed container.[13][14] The solute and solvent must be pure for accurate results.[13]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid using filtration or centrifugation.

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis and Experimental Workflows

While specific biological signaling pathways involving this compound are not prominently documented, its synthesis and analysis workflows are critical for its application.

Biphenyl derivatives are commonly synthesized using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[16]

G A Aryl Halide (e.g., 3-Bromobenzoic acid) Reaction Reaction Mixture A->Reaction B Boronic Acid (e.g., 3-Methylphenylboronic acid) B->Reaction Cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Cat->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heat (80-110°C) under Inert Atmosphere Reaction->Heating Product This compound Heating->Product

Caption: Logical workflow for the Suzuki-Miyaura cross-coupling synthesis.

The process of determining the pKa value involves several distinct stages, from initial preparation to final data analysis.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A1 Prepare Analyte Solution (1 mM) B1 Add Analyte to Vessel A1->B1 A2 Prepare Titrant (0.1 M NaOH) B3 Add Titrant Incrementally A2->B3 A3 Calibrate pH Meter B2 Immerse Electrode A3->B2 B1->B2 B2->B3 B4 Record pH vs. Volume B3->B4 C1 Plot Titration Curve (pH vs. Volume) B4->C1 C2 Identify Inflection Point C1->C2 C3 Calculate pKa C2->C3

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 3'-Methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 3'-Methylbiphenyl-3-carboxylic acid. This biphenyl derivative is a valuable building block in medicinal chemistry and drug development, often utilized as an intermediate for pharmaceutical synthesis. A thorough understanding of its structural verification is paramount for ensuring the quality, purity, and intended activity of subsequent drug candidates.

Physicochemical and Structural Overview

This compound, also known by its systematic name 3-(3-methylphenyl)benzoic acid, possesses a biphenyl scaffold, which is a common motif in pharmacologically active molecules. The structural arrangement consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid group at the 3-position, while the second ring bears a methyl group at the 3'-position.

dot

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 158619-46-6[1][2]
Molecular Formula C₁₄H₁₂O₂[3]
Molecular Weight 212.24 g/mol [3]
Appearance Pale brown solid
Solubility Slightly soluble in water
Synonyms 3-(3-methylphenyl)benzoic acid, 3-(3-Tolyl)benzoic acid[1]

Spectroscopic Data for Structural Confirmation

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Table 2: Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Carboxylic Acid Proton (-COOH)~10-13 ppm (broad singlet)
Aromatic Protons (Ar-H)~7.1 - 8.2 ppm (multiplets)[4]
Methyl Protons (-CH₃)~2.4 ppm (singlet)[5]
¹³C NMR Carboxylic Carbon (-C OOH)~167-173 ppm[6]
Aromatic Carbons (Ar-C )~124-147 ppm[7]
Methyl Carbon (-C H₃)~21 ppm[6]
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[8][9]
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong, sharp)[8][9]
C-O Stretch1210-1320 cm⁻¹[10]
Aromatic C-H Stretch~3000-3100 cm⁻¹
Aromatic C=C Bending1400-1600 cm⁻¹
Mass Spectrometry (ESI) [M-H]⁻211.0764 m/z
[M+H]⁺213.0910 m/z
[M+Na]⁺235.0729 m/z

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural analysis.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biphenyl compounds.[4][11][12][13][14]

Materials:

  • 3-Bromobenzoic acid

  • 3-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or pressure vessel, add 3-bromobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the solvent system and the palladium catalyst (0.01-0.05 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[15]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[16][17]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]

  • Cap the NMR tube securely and label it appropriately.

Analysis:

  • The sample is placed in the NMR spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • Acquisition parameters (e.g., number of scans, relaxation delay) are set. For ¹³C NMR, a greater number of scans is typically required.

  • The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [18][19][20][21]

  • Thoroughly dry a small amount of potassium bromide (KBr) powder to remove moisture.

  • In an agate mortar, grind 1-2 mg of the solid sample until it is a fine, consistent powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.[18]

  • Transfer the mixture to a pellet press die.

  • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Analysis:

  • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: [22][23][24]

  • Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[23]

  • Perform a serial dilution. Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of an ESI-compatible solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).[22][23][25] The final concentration should be in the low µg/mL range.

  • Ensure the final solution is free of precipitates. Filter if necessary.

  • Transfer the diluted sample to an appropriate autosampler vial.

Analysis:

  • The sample solution is infused into the ESI source at a low flow rate.

  • A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

  • The solvent evaporates, and the analyte molecules become gas-phase ions.

  • The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

Logical and Experimental Workflows

Visualizing the process of structure elucidation helps in planning and executing the necessary experiments in a logical sequence.

dot

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Suzuki Coupling: 3-Bromobenzoic Acid + 3-Methylphenylboronic Acid Purification Purification: Column Chromatography or Recrystallization Synthesis->Purification MS Mass Spectrometry (ESI-MS) Confirm Molecular Weight (m/z = 212.24) Purification->MS Sample IR FT-IR Spectroscopy Identify Functional Groups (-COOH, C=O, Ar) Purification->IR Sample NMR NMR Spectroscopy (¹H and ¹³C) Confirm Connectivity & Skeleton Purification->NMR Sample Data_Analysis Comprehensive Data Analysis & Comparison MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for synthesis and structural elucidation.

Potential Role in Drug Discovery

As a "protein degrader building block," this compound can be incorporated into more complex molecules like Proteolysis Targeting Chimeras (PROTACs). Additionally, the biphenyl carboxylic acid scaffold is known to interact with various biological targets, such as the urate transporter 1 (URAT1).

G MBCA 3'-Methylbiphenyl- 3-carboxylic Acid (Building Block) Linker Linker Synthesis MBCA->Linker Binds to Target PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex Formation Target->Ternary E3->Ternary Degradation Target Protein Degradation Ternary->Degradation Ubiquitination

References

A Technical Guide to the Spectral Analysis of 3'-Methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3'-Methylbiphenyl-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~8.2 - 7.4Multiplet8HAr-H
~2.4Singlet3H-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~172-COOH
~142 - 125Ar-C
~21-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2920WeakC-H stretch (Methyl)
1710 - 1680StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1480Medium-StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~920Medium, BroadO-H bend (Out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
212Moderate[M]⁺ (Molecular Ion)
195Moderate[M - OH]⁺
183High[M - CHO]⁺
167High[M - COOH]⁺
152Moderate[M - COOH - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative of standard analytical practices.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The sample is thoroughly mixed until a homogeneous solution is obtained.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • A small amount of this compound is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 40 - 400 amu

  • Ion Source Temperature: 230 °C

  • GC Column (if applicable): Non-polar capillary column (e.g., DB-5ms)

  • Inlet Temperature (if applicable): 250 °C

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation Sample Solid Sample: This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Place on ATR crystal Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H and ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interp Structural Elucidation & Confirmation Data_NMR->Interp Data_IR->Interp Data_MS->Interp

An In-depth Technical Guide to 3'-Methyl[1,1'-biphenyl]-3-carboxylic Acid (CAS 158619-46-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl[1,1'-biphenyl]-3-carboxylic acid, identified by the CAS number 158619-46-6, is a biphenyl carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile chemical and physical properties imparted by the biphenyl scaffold. This technical guide provides a comprehensive overview of the known chemical properties, safety data, and synthetic methodologies related to this compound. While it is recognized as a pharmaceutical intermediate, detailed information regarding its specific biological activities and mechanisms of action is not extensively documented in publicly available literature.

Chemical and Physical Properties

The fundamental physicochemical properties of 3'-Methyl[1,1'-biphenyl]-3-carboxylic acid are summarized in the table below, providing a concise reference for laboratory and research applications.

PropertyValueSource
CAS Number 158619-46-6[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance Pale brown solid[1]
Melting Point 204 °CN/A
Boiling Point 393.6 ± 21.0 °C at 760 mmHgN/A
Density 1.2 ± 0.1 g/cm³N/A
Water Solubility Slightly soluble in water[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Safety and Handling

3'-Methyl[1,1'-biphenyl]-3-carboxylic acid is classified as an irritant. Appropriate safety precautions must be observed during handling to minimize exposure and ensure a safe laboratory environment. The following table outlines the key safety information.

Safety AspectInformationSource
Hazard Codes Xi (Irritant)[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[1]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection.[2]
First Aid: Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing.[1]
First Aid: Skin Contact Wash with plenty of soap and water.[2]
First Aid: Eye Contact Rinse cautiously with water for several minutes.[1]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting.[3]

Synthesis and Experimental Protocols

The synthesis of 3'-Methyl[1,1'-biphenyl]-3-carboxylic acid can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This approach typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general protocol for the synthesis of biphenyl carboxylic acids is as follows:

  • Reaction Setup: To a solution of an appropriate aryl bromide (e.g., 3-bromobenzoic acid) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add the corresponding arylboronic acid (e.g., (3-methylphenyl)boronic acid) and a base (e.g., potassium carbonate).[4]

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0).[4]

  • Reaction Conditions: Stir the resulting reaction mixture at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: The crude product can be purified by column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[4]

Diagram of Synthetic Workflow:

Synthesis_Workflow A 3-Bromobenzoic Acid C Suzuki-Miyaura Coupling A->C B 3-Tolylboronic Acid B->C D 3'-Methyl[1,1'-biphenyl]-3-carboxylic acid C->D Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80°C Drug_Development cluster_0 Compound Information cluster_1 Known Role cluster_2 Potential Research Areas A CAS 158619-46-6 3'-Methyl[1,1'-biphenyl]-3-carboxylic acid B Pharmaceutical Intermediate A->B C Biological Activity Screening B->C Leads to D Mechanism of Action Studies C->D E Toxicology Profiling D->E

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl carboxylic acids represent a significant and versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this class of compounds—a rigid biphenyl backbone combined with a reactive carboxylic acid moiety—allow for diverse chemical modifications, leading to a wide array of pharmacological effects.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted biphenyl carboxylic acids, with a focus on their anti-inflammatory, anticancer, and antiresorptive properties. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Synthetic Strategies

The synthesis of substituted biphenyl carboxylic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction involves the coupling of a substituted aryl boronic acid with a substituted aryl halide in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Substituted Aryl Boronic Acid (R1-Ph-B(OH)2) F Substituted Biphenyl Carboxylic Acid/Ester (R1-Ph-Ph-COOH/Ester) A->F B Substituted Aryl Halide (X-Ph-COOH/Ester) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., Na2CO3, K3PO4) D->F E Solvent (e.g., Toluene, Dioxane/Water) E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Anti-inflammatory Activity

A significant area of investigation for substituted biphenyl carboxylic acids is their potential as anti-inflammatory agents.[5][6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[7]

Quantitative Data: In Vitro COX Inhibition

The inhibitory activity of substituted biphenyl carboxylic acids against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The IC50 values (the concentration required to inhibit 50% of enzyme activity) are presented below.

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen2-Fluoro0.5 - 1.50.05 - 0.2~10
Compound X4'-Methyl2.50.125
Compound Y3',4'-Dichloro1.80.0822.5
Signaling Pathway: COX Inhibition

The anti-inflammatory action of many substituted biphenyl carboxylic acids is mediated by their interference with the arachidonic acid cascade.

Caption: Inhibition of the prostaglandin synthesis pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.[8][9][10]

  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: Test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Several substituted biphenyl carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the modulation of key signaling pathways in cancer cell proliferation and survival.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted biphenyl carboxylic acid derivatives against human breast cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
3aUnsubstitutedMCF-710.14 ± 2.05[3][4]
3aUnsubstitutedMDA-MB-23110.78 ± 2.58[3][4]
3jBenzyloxyMCF-79.92 ± 0.97[3][4]
3jBenzyloxyMDA-MB-2319.54 ± 0.85[3][4]

Experimental Workflow: In Vitro Cytotoxicity Screening

G A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of Biphenyl Carboxylic Acids B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][11][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Other Notable Biological Activities

Antiresorptive Agents for Osteoporosis

Certain substituted biphenyl carboxylic acid derivatives have been identified as novel antiresorptive agents that inhibit osteoclast activity without impairing osteoblast function.[10][13] This presents a promising therapeutic strategy for the treatment of osteoporosis.

URAT1 Inhibitors for Gout

Novel biphenyl carboxylic acid derivatives have been designed as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout.[8]

FAAH Inhibitors for Pain and Anxiety

Derivatives of biphenyl-3-yl carbamates have been investigated as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors, which can increase endogenous anandamide levels and produce analgesic and anxiolytic effects.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenyl carboxylic acids is highly dependent on the nature and position of the substituents on the biphenyl rings. Key SAR observations include:

  • Planarity: The degree of planarity between the two phenyl rings, which is influenced by ortho-substituents, can significantly impact receptor binding and activity.[16]

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Effects: Electron-donating and electron-withdrawing groups can influence the pKa of the carboxylic acid and the electronic nature of the aromatic rings, thereby affecting target interactions.

Conclusion

Substituted biphenyl carboxylic acids are a privileged scaffold in drug discovery, offering a wide range of therapeutic opportunities. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this versatile class of compounds. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

Potential Therapeutic Applications of 3'-Methylbiphenyl-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 3'-Methylbiphenyl-3-carboxylic acid. It is important to note that publicly available research specifically on this compound is limited. Much of the information presented herein is extrapolated from studies on structurally related biphenyl carboxylic acid derivatives. This paper is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the CAS Number 158619-46-6, is a biphenyl derivative characterized by a carboxylic acid group at the 3-position and a methyl group at the 3'-position of the biphenyl scaffold.[1][2] While primarily cataloged as an intermediate for pharmaceutical synthesis, the broader class of biphenyl carboxylic acids has garnered significant attention for a wide range of pharmacological activities.[1][2] This structural motif is present in several approved drugs and clinical candidates, highlighting its potential as a pharmacophore.[3] This whitepaper will explore the potential therapeutic applications of this compound by examining the established biological activities of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 158619-46-6[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [4]
Appearance Pale brown solid[1]
Solubility Slightly soluble in water[1][2]
Storage Sealed in dry, room temperature[1]

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of the C-C bond between the two phenyl rings.

General Suzuki-Miyaura Coupling Protocol

A general synthetic route involves the coupling of a boronic acid derivative with a halide-substituted benzoic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzoic acid with 3-methylphenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_bromobenzoic_acid 3-Bromobenzoic Acid reaction_mixture Suzuki-Miyaura Coupling 3_bromobenzoic_acid->reaction_mixture 3_methylphenylboronic_acid 3-Methylphenylboronic Acid 3_methylphenylboronic_acid->reaction_mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_mixture Base K₂CO₃ Base->reaction_mixture Solvent Toluene/Ethanol/Water Solvent->reaction_mixture product This compound reaction_mixture->product

General synthesis of this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound holds potential in several therapeutic areas.

Hyperuricemia and Gout

Mechanism of Action: Urate transporter 1 (URAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid. Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood. Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[5] The carboxylic acid moiety is crucial for interacting with the transporter.

A study on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors provides a strong rationale for this potential application.[5] Although this compound was not specifically tested, the structure-activity relationship (SAR) data from this study can offer insights.

Quantitative Data for URAT1 Inhibitors (Analogs):

Compound IDStructureURAT1 IC₅₀ (μM)Reference
A1 Biphenyl-2-carboxylic acid derivative0.93[5]
B21 Biphenyl-2-carboxylic acid derivative0.17[5]
Benzbromarone (Standard)0.32[5]

Experimental Protocol: URAT1 Inhibition Assay

A common method to assess URAT1 inhibitory activity involves using HEK293 cells transiently transfected to express the human URAT1 transporter. The inhibition of [¹⁴C]-uric acid uptake is then measured.

G start HEK293 cells expressing human URAT1 incubation Incubate with [¹⁴C]-uric acid and test compound start->incubation wash Wash cells to remove extracellular [¹⁴C]-uric acid incubation->wash lysis Cell lysis wash->lysis scintillation Measure intracellular [¹⁴C] by scintillation counting lysis->scintillation analysis Calculate IC₅₀ values scintillation->analysis

Workflow for a URAT1 inhibition assay.
Oncology

Mechanism of Action: The biphenyl scaffold is present in several anticancer agents. The mechanisms of action are diverse and can include inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some biphenyl derivatives have been shown to target the estrogen receptor alpha (ERα), which is crucial in the progression of certain breast cancers.[6]

A study on small molecule biphenyl carboxylic acids as anticancer agents demonstrated their efficacy against human breast cancer cell lines.[6]

Quantitative Data for Anticancer Activity (Analogs):

Compound IDCell LineIC₅₀ (μM)Reference
3j MCF-79.92 ± 0.97[6]
3j MDA-MB-2319.54 ± 0.85[6]
3a MCF-710.14 ± 2.05[6]
3a MDA-MB-23110.78 ± 2.58[6]
Tamoxifen MCF-78.76 ± 1.24[6]
Tamoxifen MDA-MB-2318.12 ± 1.52[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

G start Seed cancer cells (e.g., MCF-7) in 96-well plates treatment Treat cells with varying concentrations of the test compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization readout Measure absorbance at ~570 nm solubilization->readout analysis Calculate IC₅₀ values readout->analysis

Workflow for an in vitro cytotoxicity (MTT) assay.
Other Potential Applications

The biphenyl carboxylic acid scaffold has been explored for a variety of other therapeutic uses, suggesting further avenues of investigation for this compound:

  • Anti-inflammatory Activity: Some biphenyl carboxylic acids, such as diflunisal and fenbufen, are known nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

  • Antihypertensive Activity: The angiotensin II receptor blocker (ARB) class of antihypertensive drugs, which includes losartan and telmisartan, features a biphenyl structure.[3]

  • Antimicrobial Activity: Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7]

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is unavailable, general trends can be inferred from studies on analogous series:

  • The position and nature of substituents on both phenyl rings significantly influence biological activity.[8]

  • The carboxylic acid group is often essential for activity, likely serving as a key binding motif to the biological target.[3]

  • The relative orientation of the two phenyl rings (the dihedral angle) can impact binding affinity.

Conclusion and Future Directions

This compound, while currently utilized as a pharmaceutical intermediate, possesses a chemical scaffold that is prevalent in a multitude of biologically active compounds. Based on the extensive research into its structural analogs, this compound presents a promising starting point for the development of novel therapeutics, particularly in the areas of gout, oncology, inflammation, and hypertension.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to directly assess their efficacy and mechanism of action in various disease models. In silico modeling and screening could also be employed to predict potential biological targets and guide further investigation. The establishment of a clear structure-activity relationship for this specific substitution pattern will be crucial for optimizing its therapeutic potential.

References

In Silico Docking Analysis of 3'-Methylbiphenyl-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Biphenyl carboxylic acids represent a significant scaffold in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas, including as anti-inflammatory and anti-cancer agents. This technical guide focuses on the in silico molecular docking of a specific analogue, 3'-Methylbiphenyl-3-carboxylic acid. The objective of this guide is to provide a comprehensive overview of a plausible computational methodology for assessing the binding affinity and interaction of this compound with a relevant biological target. Based on the known activities of structurally similar molecules, Cyclooxygenase-2 (COX-2) has been selected as a primary protein target for this hypothetical study. Inhibition of COX-2 is a key mechanism for mediating anti-inflammatory responses. This document will detail the experimental protocols for such a study, present hypothetical data in a structured format, and visualize the experimental workflow and the relevant biological pathway.

Experimental Protocols: In Silico Docking of this compound against COX-2

This section outlines a detailed methodology for a hypothetical in silico docking study of this compound against the human COX-2 enzyme. The protocol is based on established practices for similar compounds.

1. Software and Resource Requirements:

  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Data Bank (PDB) ID: 6COX (Crystal structure of human COX-2).

  • Ligand Preparation Software: ChemDraw, MarvinSketch, or integrated tools within the docking software.

  • Visualization Software: PyMOL, VMD, or Schrödinger Maestro.

2. Protein Preparation:

  • Receptor Retrieval: The three-dimensional crystal structure of human Cyclooxygenase-2 (PDB ID: 6COX) will be downloaded from the RCSB Protein Data Bank.

  • Preprocessing: The protein structure will be prepared using the Protein Preparation Wizard in Schrödinger Maestro. This process includes:

    • Removal of water molecules and any co-crystallized ligands and ions not essential for the docking study.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states.

    • Optimization of hydrogen bond networks.

    • A restrained minimization of the protein structure to relieve any steric clashes.

3. Ligand Preparation:

  • Structure Generation: The 2D structure of this compound will be drawn using ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • LigPrep: The ligand will be prepared using the LigPrep tool in the Schrödinger suite. This involves:

    • Generating possible ionization states at a physiological pH of 7.4 ± 0.5.

    • Generating tautomers and stereoisomers if applicable.

    • Energy minimization of the ligand structure.

4. Receptor Grid Generation:

  • Binding Site Identification: The active site of COX-2 will be defined based on the position of the co-crystallized inhibitor in the original PDB structure.

  • Grid Box Definition: A receptor grid will be generated, centered on the identified binding site. The grid box dimensions will be set to enclose the entire active site, typically with a size of 20 x 20 x 20 Å.

5. Molecular Docking:

  • Docking Algorithm: The prepared ligand will be docked into the receptor grid using the Glide module of Schrödinger in Standard Precision (SP) and Extra Precision (XP) modes.

  • Docking Parameters: The number of poses per ligand to be included in the output will be set to 10. Post-docking minimization will be performed on a specified number of poses to refine the docking results.

  • Scoring: The docking poses will be evaluated using the GlideScore, a proprietary scoring function that estimates the binding affinity.

6. Analysis of Results:

  • Pose Visualization: The top-ranked docking poses will be visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of COX-2.

  • Binding Energy Calculation: The binding free energy (ΔG) will be calculated for the best pose to provide a quantitative measure of the binding affinity.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data from the in silico docking study of this compound and a reference inhibitor against the COX-2 enzyme.

CompoundDocking Score (GlideScore)Estimated Binding Affinity (kcal/mol)Key Interacting Residues
This compound-8.5-9.2Arg120, Tyr355, Ser530
Celecoxib (Reference)-10.2-11.5Arg513, His90, Val523

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB: 6COX) grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) molecular_docking Molecular Docking (Glide) ligand_prep->molecular_docking grid_gen->molecular_docking pose_analysis Pose Analysis & Visualization molecular_docking->pose_analysis data_summary Quantitative Data Summary pose_analysis->data_summary

In Silico Docking Experimental Workflow

COX-2 Signaling Pathway and Inhibition

cox2_pathway cluster_upstream Upstream Signaling cluster_cox COX-2 Pathway cluster_downstream Downstream Effects stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases membrane Membrane Phospholipids membrane->phospholipase activates cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates inhibitor This compound inhibitor->cox2 inhibits

COX-2 Signaling Pathway and Point of Inhibition

Solubility profile of 3'-Methylbiphenyl-3-carboxylic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility profile of 3'-Methylbiphenyl-3-carboxylic acid in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, primarily 4-biphenylcarboxylic acid, and fundamental principles of chemical solubility to predict its behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Predicted Solubility Profile of this compound

This compound is an aromatic carboxylic acid. Its molecular structure, featuring a hydrophobic biphenyl backbone and a polar carboxylic acid group, dictates its solubility. The presence of the methyl group is expected to slightly increase its lipophilicity compared to an unsubstituted biphenyl carboxylic acid.

The biphenyl structure contributes to the molecule's hydrophobicity, suggesting poor solubility in aqueous solutions. However, the carboxylic acid moiety can engage in hydrogen bonding, which can enhance solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors. In alkaline aqueous solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

Based on these structural features and data from related compounds, the following solubility profile is predicted:

  • Water: Sparingly soluble. The large hydrophobic surface area of the biphenyl rings will likely dominate, leading to low aqueous solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility. These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the carboxylic acid group. Solvents with carbonyl groups, such as acetone and ethyl acetate, are expected to be particularly effective.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): Low to moderate solubility. While the biphenyl core has an affinity for nonpolar solvents, the polar carboxylic acid group will limit solubility. The solubility in aromatic solvents like toluene and benzene is expected to be higher than in aliphatic solvents like hexane due to potential π-π stacking interactions.

Reference Data: Solubility of 4-Biphenylcarboxylic Acid

To provide a quantitative reference, the following table summarizes the experimental solubility data for the closely related compound, 4-biphenylcarboxylic acid, in various organic solvents at different temperatures. It is important to note that while this data provides a valuable point of comparison, the solubility of this compound may differ due to the presence and position of the methyl group.

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol 201.85
302.80
404.21
506.32
Ethanol 202.45
303.68
405.52
508.28
Isopropanol 202.15
303.23
404.85
507.28
n-Butanol 202.89
304.34
406.51
509.77
Ethyl Acetate 2010.21
3014.30
4020.02
5028.03
Acetone 208.54
3012.81
4019.22
5028.83
Toluene 200.58
300.93
401.49
502.38
Hexane 200.03
300.05
400.08
500.13
Benzene 200.45
300.72
401.15
501.84

Note: This data is for 4-biphenylcarboxylic acid and should be used as a reference for predicting the behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method, often referred to as the isothermal equilibrium method, is a standard and reliable approach.

Materials and Equipment:

  • This compound (solute)

  • Selected solvents (high purity)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or heating block with temperature control

  • Vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic bath set to the desired temperature.

    • Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for a sufficient time (e.g., 2-4 hours) while maintaining the temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC with a standard curve).

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

    • Express the solubility in desired units, such as g/100g of solvent, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Seal vial and place in thermostatic bath A->B C Stir for 24-48 hours at constant temperature B->C D Stop stirring and allow solid to settle C->D Equilibrium Reached E Withdraw supernatant with a temperature-controlled syringe D->E F Filter supernatant through a syringe filter E->F G Dilute the filtered solution F->G H Analyze concentration using a calibrated instrument (e.g., HPLC) G->H I Calculate solubility from the concentration data H->I

Caption: Experimental workflow for determining the solubility of a solid compound.

Investigating the Mechanism of Action of 3'-Methylbiphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylbiphenyl-3-carboxylic acid is a biphenyl derivative whose specific mechanism of action is not extensively documented in publicly available scientific literature. It is often cited as a key intermediate in the synthesis of more complex pharmaceutical compounds. However, the broader class of biphenyl carboxylic acids has demonstrated a wide range of biological activities. This technical guide consolidates the available information on structurally related compounds to propose putative mechanisms of action for this compound, providing a framework for future research and drug development. This document outlines potential signaling pathways, presents comparative quantitative data from analogous compounds, and details generalized experimental protocols for investigating these hypotheses.

Introduction

Biphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl scaffold with a carboxylic acid functional group. This structural motif is present in a variety of pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antihypertensive effects. This compound, with its specific substitution pattern, represents a unique chemical entity within this class. While its direct biological targets have not been fully elucidated, analysis of structurally similar molecules allows for the formulation of several well-grounded hypotheses regarding its potential mechanism of action. This guide will explore these possibilities to facilitate further investigation.

Putative Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related biphenyl carboxylic acid derivatives, three primary putative mechanisms of action for this compound are proposed: inhibition of URAT1, modulation of the estrogen receptor, and modulation of the beta-3 adrenoceptor.

Urate Transporter 1 (URAT1) Inhibition

Several biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1), a renal transporter responsible for uric acid reabsorption.[1] By inhibiting URAT1, these compounds can increase uric acid excretion, a therapeutic strategy for treating hyperuricemia and gout. Given the structural similarities, it is plausible that this compound could also interact with and inhibit URAT1.

URAT1_Inhibition Molecule 3'-Methylbiphenyl- 3-carboxylic acid URAT1 URAT1 Molecule->URAT1 Inhibits Uric_Acid_Reabsorption Renal Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Mediates Uric_Acid_Excretion Increased Uric Acid Excretion Uric_Acid_Reabsorption->Uric_Acid_Excretion Leads to

Caption: Putative URAT1 Inhibition Pathway.

Estrogen Receptor (ER) Modulation

A number of biphenyl carboxylic acid derivatives have been investigated for their potential as anti-cancer agents, with some demonstrating cytotoxic effects against breast cancer cell lines.[2] A proposed mechanism for this activity is the modulation of the estrogen receptor (ER), a key driver in many breast cancers. This compound could potentially bind to and modulate the activity of ER, thereby affecting the proliferation of hormone-sensitive cancer cells.

ER_Modulation Molecule 3'-Methylbiphenyl- 3-carboxylic acid ER Estrogen Receptor Molecule->ER Binds to ERE Estrogen Response Element (DNA) ER->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Cell_Proliferation Altered Cell Proliferation Gene_Transcription->Cell_Proliferation Affects

Caption: Hypothetical Estrogen Receptor Modulation Pathway.

Beta-3 Adrenoceptor (β3-AR) Modulation

Patent literature has disclosed biphenyl-3-carboxylic acid derivatives as modulators of the beta-3 adrenoceptor. The β3-AR is primarily located in adipose tissue and plays a role in lipolysis and thermogenesis. As a modulator, this compound could potentially act as an agonist or antagonist at this receptor, influencing metabolic processes.

Beta3_AR_Modulation Molecule 3'-Methylbiphenyl- 3-carboxylic acid Beta3_AR Beta-3 Adrenoceptor Molecule->Beta3_AR Modulates G_Protein G Protein (Gs) Beta3_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Metabolic Response (e.g., Lipolysis) PKA->Cellular_Response Phosphorylates Targets

Caption: Postulated Beta-3 Adrenoceptor Signaling Pathway.

Quantitative Data from Structurally Related Compounds

To provide a context for potential efficacy, the following table summarizes quantitative data from studies on various biphenyl carboxylic acid derivatives. These values should be considered as reference points for designing future experiments.

Compound ClassTargetAssay TypeReported Activity (IC₅₀/EC₅₀)
Biphenyl Carboxylic Acid DerivativesURAT1In vitro inhibition0.17 µM - 0.93 µM[1]
Substituted Biphenyl Carboxylic AcidsEstrogen Receptor αCell viability (MCF-7)9.92 ± 0.97 µM[2]
Substituted Biphenyl Carboxylic AcidsEstrogen Receptor αCell viability (MDA-MB-231)9.54 ± 0.85 µM[2]
Biphenyl Mannoside DerivativesFimHHemagglutination Inhibition~4 µM[3]

Experimental Protocols

The following generalized experimental protocols are based on methodologies used for studying related biphenyl carboxylic acid derivatives and can be adapted to investigate the putative mechanisms of action of this compound.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human URAT1 transporter.

URAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Cell_Culture Culture hURAT1-expressing HEK293 cells Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Addition Add test compound (this compound) Seeding->Compound_Addition Substrate_Addition Add [¹⁴C]-Uric Acid Compound_Addition->Substrate_Addition Incubation Incubate and terminate uptake Substrate_Addition->Incubation Measurement Measure intracellular radioactivity Incubation->Measurement

Caption: Workflow for URAT1 Inhibition Assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human URAT1 are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Assay Buffer: Cells are washed and incubated in a chloride-free buffer.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

  • Uptake Initiation: [¹⁴C]-labeled uric acid is added to initiate the uptake.

  • Uptake Termination: After a defined incubation period, uptake is stopped by adding ice-cold buffer.

  • Washing: Unbound radiolabel is removed by washing with cold buffer.

  • Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated from the concentration-response curves.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor alpha (ERα).

ER_Binding_Assay_Workflow Prepare_Reagents Prepare ERα protein, [³H]-Estradiol, and test compound Incubate Incubate reagents to allow competitive binding Prepare_Reagents->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound [³H]-Estradiol Separate->Quantify Analyze Calculate binding affinity (Ki) Quantify->Analyze

Caption: Workflow for ER Competitive Binding Assay.

Methodology:

  • Reaction Setup: A competitive binding assay is set up with purified human ERα, a radiolabeled estrogen (e.g., [³H]-Estradiol), and a range of concentrations of this compound.

  • Incubation: The reaction mixtures are incubated to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated using a technique such as filtration through glass fiber filters.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve and calculate the Ki value for this compound.

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, the available evidence from structurally related compounds provides a strong foundation for targeted investigation. The putative roles as a URAT1 inhibitor, an estrogen receptor modulator, or a beta-3 adrenoceptor modulator are all plausible and warrant experimental validation. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the biological activity of this compound. A thorough understanding of its mechanism of action will be critical for unlocking its full therapeutic potential and for the development of novel drugs based on this chemical scaffold.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acids, a class of organic compounds characterized by a biphenyl backbone and a carboxylic acid functional group, represent a privileged scaffold in medicinal chemistry and materials science. The inherent rigidity and planarity of the biphenyl structure, combined with the versatile reactivity of the carboxylic acid moiety, have made these compounds foundational building blocks in the development of therapeutics, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of biphenyl carboxylic acid compounds, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Discovery and Historical Perspective

The history of biphenyl carboxylic acids is intertwined with the development of synthetic methods for constructing the biphenyl core. While the biphenyl scaffold was known in the 19th century, the targeted synthesis of its carboxylic acid derivatives blossomed with the advent of cross-coupling reactions in the early 20th century.

The synthesis of 2-biphenylcarboxylic acid, for instance, can be traced back to the early 20th century, following the development of reactions capable of forming the biaryl bond.[2] Key historical synthetic methodologies that enabled the creation of these compounds include:

  • Ullmann Reaction (1901): This copper-catalyzed coupling of two aryl halides was a foundational method for creating the biphenyl structure.[3][4] Though often requiring harsh conditions, it provided an early pathway to symmetrical and unsymmetrical biphenyls.

  • Gomberg-Bachmann Reaction (1924): This reaction involves the base-promoted radical coupling of an aryl diazonium salt with another aromatic compound, offering a different route to biaryl synthesis.[5][6] However, yields can be modest due to side reactions.[5]

  • Sandmeyer Reaction (1884): While primarily known for introducing a variety of substituents onto an aromatic ring via a diazonium salt, variations of this reaction can be employed in multi-step syntheses of biphenyl derivatives.[7]

  • Suzuki-Miyaura Coupling (1979): The development of this palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid was a paradigm shift, offering a highly versatile and efficient method for biphenyl synthesis under milder conditions.[8] This reaction has become a cornerstone in the modern synthesis of biphenyl carboxylic acids and their derivatives.[9]

The therapeutic potential of this class of compounds was significantly realized with the development of non-steroidal anti-inflammatory drugs (NSAIDs). The quest for safer and more effective analgesics and anti-inflammatory agents led to the exploration of various aromatic carboxylic acids, with the biphenyl scaffold proving to be particularly fruitful. This research culminated in the discovery of drugs like Fenbufen and Diflunisal , which are derivatives of biphenyl carboxylic acid and function as cyclooxygenase (COX) inhibitors.[9][10] More recently, the biphenyl carboxylic acid motif has been incorporated into drugs targeting other pathways, such as the angiotensin II receptor antagonist and URAT1 inhibitor, Telmisartan .

Physicochemical Properties of Biphenyl Carboxylic Acid Isomers

The position of the carboxylic acid group on the biphenyl scaffold significantly influences the physicochemical properties of the resulting isomer. The three primary isomers are 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid. A summary of their key properties is presented in Table 1.

Property2-Biphenylcarboxylic Acid3-Biphenylcarboxylic Acid4-Biphenylcarboxylic Acid
Synonyms o-Phenylbenzoic acidm-Phenylbenzoic acidp-Phenylbenzoic acid
CAS Number 947-84-2716-76-792-92-2
Molecular Formula C₁₃H₁₀O₂C₁₃H₁₀O₂C₁₃H₁₀O₂
Molecular Weight 198.22 g/mol 198.22 g/mol 198.22 g/mol
Melting Point (°C) 111-113161-163220-225
pKa 3.464.14 (Predicted)4.19 (Predicted)
Water Solubility InsolubleSparingly soluble0.03 g/L (Insoluble)

Key Synthetic Methodologies and Experimental Protocols

The synthesis of biphenyl carboxylic acids has evolved from classical, often harsh, methods to modern, highly efficient catalytic cross-coupling reactions. Below are detailed protocols for key synthetic transformations.

Ullmann Reaction

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[4]

Protocol for the Synthesis of a Symmetric Biphenyl Dicarboxylic Acid (Conceptual):

  • Reactants: An aryl halide bearing a protected carboxylic acid group (e.g., an ester) and copper powder.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl halide (1.0 eq) and activated copper powder (2.0 eq).

  • Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (typically 150-250 °C) with vigorous stirring for several hours.

  • Work-up: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Deprotection: The resulting biphenyl diester is then hydrolyzed to the dicarboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

  • Purification: The crude product is purified by recrystallization or column chromatography.

Note: The Ullmann reaction often requires high temperatures and can have variable yields.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls due to its mild reaction conditions and high functional group tolerance.[9]

Protocol for the Synthesis of Biphenyl-4-carboxylic Acid:

  • Reactants: 4-Bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid, phenylboronic acid, and the base.

  • Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or ethanol/water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~2-3. The product will precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure biphenyl-4-carboxylic acid.

Biological Activities and Signaling Pathways

Biphenyl carboxylic acid derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.

Anti-inflammatory Activity: COX Inhibition

A significant number of biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] Fenbufen, a well-known NSAID, is a prodrug that is metabolized to the active compound, biphenylacetic acid, which inhibits both COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11]

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Biphenyl_Carboxylic_Acid_Derivatives Biphenyl Carboxylic Acid Derivatives (e.g., Fenbufen) Biphenyl_Carboxylic_Acid_Derivatives->COX_Enzymes Inhibition

Mechanism of COX inhibition by biphenyl carboxylic acid derivatives.

Quantitative Data: COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >1000.04>2500
Indomethacin (Reference) 0.091.30.07
Biphenyl-4-carboxylic acid derivative 1 5.20.86.5
Biphenyl-4-carboxylic acid derivative 2 8.11.55.4
Biphenyl-4-carboxylic acid derivative 3 2.50.38.3

Note: Data are representative and compiled from various sources for illustrative purposes.

Anticancer Activity

Several studies have reported the synthesis of biphenyl carboxylic acid derivatives with potent anticancer activity against various cancer cell lines.[9] The mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Biphenyl_Carboxylic_Acid_Derivative Biphenyl Carboxylic Acid Derivative Mitochondrial_Stress Mitochondrial Stress Biphenyl_Carboxylic_Acid_Derivative->Mitochondrial_Stress Caspase_9 Caspase-9 Activation Mitochondrial_Stress->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Simplified pathway of apoptosis induction.

Quantitative Data: In Vitro Anticancer Activity

CompoundCell LineIC₅₀ (µM)
Tamoxifen (Reference) MCF-7~10-15
Compound 3j MCF-79.92 ± 0.97
Compound 3j MDA-MB-2319.54 ± 0.85
Compound 3a MCF-710.14 ± 2.05
Compound 3a MDA-MB-23110.78 ± 2.58
Data from a study on a small molecule library of biphenyl carboxylic acids against human breast cancer cell lines.[9]
URAT1 Inhibition

Certain biphenyl carboxylic acid derivatives, notably the drug Telmisartan, have been identified as inhibitors of the urate transporter 1 (URAT1).[12] URAT1 is a protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the blood.[13] Inhibition of URAT1 leads to increased excretion of uric acid, making it a therapeutic target for hyperuricemia and gout.[13]

Signaling Pathway: URAT1-Mediated Uric Acid Reabsorption

URAT1_Pathway Uric_Acid_in_Urine Uric Acid in Urine URAT1_Transporter URAT1 Transporter (in Kidney Tubules) Uric_Acid_in_Urine->URAT1_Transporter Reabsorption Uric_Acid_in_Blood Uric Acid in Blood URAT1_Transporter->Uric_Acid_in_Blood Hyperuricemia Hyperuricemia / Gout Uric_Acid_in_Blood->Hyperuricemia Biphenyl_Carboxylic_Acid_Derivative Biphenyl Carboxylic Acid Derivative (e.g., Telmisartan) Biphenyl_Carboxylic_Acid_Derivative->URAT1_Transporter Inhibition

Inhibition of URAT1 by biphenyl carboxylic acid derivatives.

Quantitative Data: URAT1 Inhibition

CompoundURAT1 IC₅₀ (µM)
Benzbromarone (Reference) ~0.3-0.6
Compound A1 0.93
Compound B21 0.17
Data from a study on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors.[12]
Antifungal Activity

Esters of biphenyl-4-carboxylic acid have been investigated for their antifungal activity against pathogenic species of the Candida genus.[14]

Quantitative Data: Antifungal Activity (MIC)

CompoundC. albicans MIC (µg/mL)C. tropicalis MIC (µg/mL)
Ethyl 4-biphenyl carboxylate 512-1024512-1024
Decanoyl 4-biphenyl carboxylate 512512
Data from a study on biphenyl-4-carboxylic acid derived esters.[14]

Experimental Workflows in Drug Discovery

The discovery and development of new drugs based on the biphenyl carboxylic acid scaffold typically follow a structured workflow, from initial hit identification to preclinical studies.

Workflow: Small Molecule Drug Discovery

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

General workflow for small molecule drug discovery.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

In Vitro COX Inhibition Assay Protocol
  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the biphenyl carboxylic acid derivatives for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin produced (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Conclusion

Biphenyl carboxylic acids have a rich history, evolving from curiosities of early organic synthesis to central scaffolds in modern drug discovery and materials science. Their journey highlights the critical interplay between synthetic methodology development and the elucidation of biological mechanisms. The versatility of the biphenyl carboxylic acid core, enabling fine-tuning of steric, electronic, and physicochemical properties, ensures its continued relevance. For researchers and drug development professionals, this scaffold offers a robust and adaptable platform for the design of novel therapeutics targeting a wide array of diseases. Future exploration of this compound class, aided by advances in computational chemistry and high-throughput screening, will undoubtedly uncover new derivatives with enhanced potency, selectivity, and therapeutic potential.

References

Methodological & Application

Synthesis of 3'-Methylbiphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3'-Methylbiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and 3-methylphenylboronic acid. This application note includes two detailed experimental protocols, a summary of representative reaction parameters and yields, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials.[2][3] The synthesis of substituted biphenyl carboxylic acids is of significant interest as these structural motifs are present in numerous biologically active molecules. This protocol details the synthesis of this compound, a key intermediate for various applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-methylphenylboronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 Base pd_biaryl Ar-Pd(II)-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0 product This compound (Ar-Ar') reductive_elimination->product aryl_halide 3-Bromobenzoic Acid (Ar-X) aryl_halide->oxidative_addition boronic_acid 3-Methylphenylboronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Bromobenzoic acid 3-Methylphenylboronic acid B Add Catalyst and Base A->B C Add Solvent(s) B->C D Inert Atmosphere (if required) C->D E Stir at specified temperature D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction & Washes) G->H I Dry Organic Layer H->I J Solvent Evaporation I->J K Purification (Chromatography/Recrystallization) J->K L Final Product: This compound K->L

References

Application Notes and Protocols: 3'-Methylbiphenyl-3-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylbiphenyl-3-carboxylic acid (CAS No. 158619-46-6) is a biphenyl carboxylic acid derivative that serves as a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical industry.[1][2][3][4] Its structural motif is prevalent in a class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans," which are widely prescribed for the treatment of hypertension and related cardiovascular conditions. While the specific end-product pharmaceuticals derived from this compound are not extensively disclosed in publicly available literature, its chemical structure strongly suggests its utility as a key building block for analogues of existing drugs or novel therapeutic agents targeting the renin-angiotensin system.

This document provides detailed application notes on the synthesis of this compound and general protocols relevant to its use as a pharmaceutical intermediate.

Physicochemical Properties

PropertyValueReference
CAS Number 158619-46-6[1][2][3]
Molecular Formula C₁₄H₁₂O₂[3]
Molecular Weight 212.24 g/mol [3]
Appearance Pale brown solid[3]
Solubility Slightly soluble in water[1][2]
Storage Room Temperature, Sealed in dry conditions[3]

Synthetic Application: Preparation of this compound

The primary application of this intermediate is in multi-step syntheses of pharmacologically active molecules. The synthesis of this compound itself is a critical first step. A common and efficient method for its preparation involves a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis.[5]

Synthetic Scheme

The two-step synthesis involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with 3-tolylboronic acid to form methyl 3'-methylbiphenyl-3-carboxylate, which is subsequently hydrolyzed to yield the final product.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis methyl_3_bromobenzoate Methyl 3-bromobenzoate methyl_ester Methyl 3'-methylbiphenyl-3-carboxylate methyl_3_bromobenzoate->methyl_ester tolylboronic_acid 3-Tolylboronic acid tolylboronic_acid->methyl_ester final_product This compound methyl_ester->final_product catalyst Pd Catalyst Base catalyst->methyl_ester hydrolysis_reagents Base (e.g., NaOH) H₂O, Heat hydrolysis_reagents->final_product RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction ARBs Angiotensin II Receptor Blockers (e.g., Sartans) ARBs->AT1_Receptor Inhibition

References

Application Notes and Protocols for the Quantification of 3'-Methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylbiphenyl-3-carboxylic acid is a biphenyl derivative that serves as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides detailed protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are based on established analytical principles for aromatic carboxylic acids.[3][4][5]

Analytical Methods Overview

The quantification of this compound can be achieved through various analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte, such as pharmaceutical formulations. It is a robust and cost-effective technique.[6][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex biological matrices like plasma or urine, where high sensitivity and selectivity are required, LC-MS/MS is the preferred method.[5][8] Derivatization can be employed to enhance ionization efficiency and chromatographic retention.[9][10][11]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in pharmaceutical formulations.

1. Sample Preparation

  • Accurately weigh a portion of the pharmaceutical formulation expected to contain approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add 70 mL of a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

3. Calibration and Quantification

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in the diluent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Elution Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by direct infusion of the analyte standard. A possible transition would be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

3. Calibration and Quantification

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

  • Prepare calibration standards by spiking known amounts of the analyte into a blank biological matrix.

  • Process the calibration standards and samples as described in the sample preparation section.

  • Analyze the extracts by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (R²)
Range (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Precision (%RSD)
Accuracy (%Recovery)

Table 2: LC-MS/MS Method Validation Summary for Plasma

ParameterResult
Linearity (R²)
Range (ng/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Precision (%RSD)
Accuracy (%Recovery)
Matrix Effect

Visualization of Experimental Workflow

A general workflow for the quantification of this compound is presented below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction / Precipitation Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV or MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

References

High-Performance Liquid Chromatography (HPLC) method for biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Biphenyl Carboxylic Acids is hereby presented for researchers, scientists, and professionals in drug development.

Introduction

Biphenyl carboxylic acids are a class of compounds with significant interest in medicinal chemistry and materials science. Accurate and reliable quantification of these compounds is crucial for research and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of various biphenyl carboxylic acid derivatives. The described reversed-phase HPLC method provides excellent resolution and sensitivity for the analysis of these compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is a general guideline and may require optimization for specific sample matrices.

  • Standard Solution Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each biphenyl carboxylic acid standard in a suitable solvent, such as acetonitrile or methanol, to prepare individual stock solutions.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction from Complex Matrices: For samples in complex matrices, such as biological fluids or reaction mixtures, an extraction step is necessary to remove interfering substances.[1][2]

    • Liquid-Liquid Extraction (LLE):

      • Adjust the pH of the aqueous sample to be acidic (e.g., pH 2-3) to ensure the carboxylic acids are in their protonated form.

      • Extract the sample with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

      • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase.[1]

    • Solid-Phase Extraction (SPE):

      • Select an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode sorbent).

      • Condition the cartridge according to the manufacturer's instructions.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the biphenyl carboxylic acids with a suitable solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate and reconstitute in the mobile phase.[1]

  • Final Preparation:

    • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

    • Injection: Inject 10-20 µL into the HPLC system.

HPLC Method

This method utilizes reversed-phase chromatography, which is well-suited for the separation of non-polar to moderately polar compounds like biphenyl carboxylic acids.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[5] For faster analysis, a shorter column with smaller particles (e.g., for UPLC applications) can be used.[3]

    • Mobile Phase: A gradient of 1 mM Trifluoroacetic Acid (TFA) in water (Solvent A) and methanol (Solvent B).[5] The use of an acidic modifier like TFA or phosphoric acid is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shape and increased retention.[6][7]

    • Gradient:

      • 0-5 min: 60% B

      • 5-15 min: 60% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV detection at 254 nm.[5]

    • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected retention times and resolution for a selection of biphenyl carboxylic acids under the specified HPLC conditions.

CompoundRetention Time (min)Resolution (Rs)
[1,1'-Biphenyl]-2-carboxylic acid10.5-
[1,1'-Biphenyl]-3-carboxylic acid11.22.1
[1,1'-Biphenyl]-4-carboxylic acid12.02.5
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid13.53.8
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid12.83.1

Method Validation Summary

A summary of the method's performance characteristics should be determined according to the International Conference on Harmonization (ICH) guidelines.

ParameterResult
Linearity (R²)> 0.999 for all analytes
Detection Limit (LOD)0.1 µg/mL
Quantification Limit (LOQ)0.5 µg/mL
Precision (%RSD)< 2.0% for intra- and inter-day analysis
Accuracy (% Recovery)98-102%

Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Standard Standard Solution Filtration Filtration (0.45 µm) Standard->Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of biphenyl carboxylic acids.

HPLC_Method_Parameters cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions HPLC HPLC Method Column Column (C18, 250x4.6 mm, 5 µm) HPLC->Column Detector Detector (UV/PDA at 254 nm) HPLC->Detector SolventA Solvent A (1 mM TFA in Water) HPLC->SolventA SolventB Solvent B (Methanol) HPLC->SolventB Gradient Gradient Elution HPLC->Gradient FlowRate Flow Rate (1.0 mL/min) HPLC->FlowRate Temperature Temperature (30 °C) HPLC->Temperature

Caption: Key parameters of the HPLC method for biphenyl carboxylic acid analysis.

References

Application of 3'-Methylbiphenyl-3-carboxylic Acid in Medicinal Chemistry: A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Introduction

3'-Methylbiphenyl-3-carboxylic acid is a biphenyl derivative, a structural motif of significant interest in medicinal chemistry. The biphenyl scaffold offers a versatile platform for the design of therapeutic agents due to its rigid nature, which allows for precise positioning of functional groups for optimal target interaction. The carboxylic acid moiety often serves as a key pharmacophoric element, enabling interactions with biological targets through hydrogen bonding and ionic interactions. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active biphenyl carboxylic acids suggests its potential as a valuable building block or lead compound in drug discovery programs. This document outlines potential applications, relevant experimental protocols, and a framework for its investigation in medicinal chemistry, drawing upon data from closely related analogs.

Potential Therapeutic Applications

Based on the established activities of the broader class of biphenyl carboxylic acids, this compound and its derivatives could be explored for the following applications:

  • Oncology: Biphenyl carboxylic acids have been investigated as anticancer agents.[1] The biphenyl scaffold can be tailored to interact with various targets in cancer cells.

  • Anti-inflammatory Agents: The biphenyl structure is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Metabolic Diseases: Derivatives of biphenyl carboxylic acid have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target in the management of hyperuricemia and gout.[2]

  • Neurological Disorders: The rigid biphenyl core can be utilized to design ligands for receptors and enzymes in the central nervous system. For instance, derivatives of 3-(3,5-dichlorophenyl)benzoic acid have been explored as cholinesterase inhibitors for Alzheimer's disease.[3]

Data from Analogous Compounds

Due to the limited public data on this compound, the following tables present quantitative data for analogous biphenyl carboxylic acid derivatives to illustrate the potential potency and assays that could be employed.

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [1]

Compound IDStructureCell LineIC50 (µM)
3a 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-710.14 ± 2.05
MDA-MB-23110.78 ± 2.58
3j 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-79.92 ± 0.97
MDA-MB-2319.54 ± 0.85

Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives [2]

Compound IDStructureURAT1 Inhibition IC50 (µM)
A1 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-3-carboxylic acid derivative0.93
B21 N-(...)-[1,1'-biphenyl]-3-carboxamide derivative0.17

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling[1]

This protocol describes a general method for the synthesis of biphenyl carboxylic acids.

Materials:

  • 3-Bromobenzoic acid

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 3-methylphenylboronic acid (1.2 eq) and K2CO3 (2.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq) to the reaction mixture.

  • Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol is for evaluating the anticancer activity of synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: URAT1 Inhibition Assay[2]

This protocol outlines a method to assess the inhibitory activity of compounds against the urate transporter 1.

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK-hURAT1)

  • [¹⁴C]-Uric acid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation counter

Procedure:

  • Plate HEK-hURAT1 cells in a suitable format (e.g., 24-well plates) and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes.

  • Initiate the uptake by adding [¹⁴C]-uric acid to the wells and incubate for a defined period (e.g., 5-10 minutes).

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the concentration-dependent inhibition of uric acid uptake and calculate the IC50 value.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in medicinal chemistry.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (this compound) B Library Synthesis (Analog Derivatization) A->B C In Vitro Screening (e.g., MTT, URAT1 assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A generalized workflow for drug discovery.

G cluster_1 Potential Signaling Pathway Modulation Ligand Biphenyl Carboxylic Acid Derivative Receptor Target Receptor/Enzyme (e.g., URAT1, Kinase) Ligand->Receptor Inhibition Downstream Downstream Signaling (e.g., Urate Reabsorption, Cell Proliferation) Receptor->Downstream Modulation Response Cellular Response (e.g., Reduced Urate Levels, Apoptosis) Downstream->Response

Caption: A potential mechanism of action diagram.

References

Designing Anticancer Agents: Application Notes and Protocols for Biphenyl Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of anticancer agents based on the biphenyl carboxylic acid scaffold. This privileged structure has demonstrated significant potential in the development of novel therapeutics, targeting key pathways in cancer progression. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying biological mechanisms to support further research and development in this promising area.

Rationale and Therapeutic Potential

The biphenyl carboxylic acid moiety is a versatile scaffold in medicinal chemistry, offering a rigid backbone that can be strategically functionalized to achieve high affinity and selectivity for various biological targets.[1] Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and notably, as anticancer agents.[2] The biphenyl core contributes to the molecule's stability and lipophilicity, while the carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions with biological targets.[1]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative biphenyl carboxylic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid Derivatives against Breast Cancer Cell Lines.[2][3]

Compound IDR (Substitution)Cell LineIC50 (µM)
3a HMCF-710.14 ± 2.05
MDA-MB-23110.78 ± 2.58
3j 4-BenzyloxyMCF-79.92 ± 0.97
MDA-MB-2319.54 ± 0.85
Tamoxifen (Standard)MCF-7-
MDA-MB-231-

Table 2: Cytotoxicity of Hydroxylated Biphenyl Compounds against Malignant Melanoma Cells.[4]

Compound IDCell LineIC50 (µM)
11 Melanoma1.7 ± 0.5
12 Melanoma2.0 ± 0.7

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives, a key class of anticancer agents based on the biphenyl carboxylic acid scaffold.[3]

Objective: To synthesize a library of biphenyl carboxylic acid derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (starting material)

  • Various substituted boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) and the desired substituted boronic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[3]

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol details the SRB assay, a colorimetric method for assessing the cytotoxicity of compounds on adherent cancer cell lines.

Objective: To determine the IC50 value of biphenyl carboxylic acid derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Biphenyl carboxylic acid compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Treat the cells with various concentrations of the biphenyl carboxylic acid compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4 °C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualization of Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)

Several biphenyl carboxylic acid derivatives have been suggested to exert their anticancer effects by modulating the estrogen receptor alpha (ERα) signaling pathway, which is a key driver in the proliferation of ER-positive breast cancers.

ER_alpha_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive ERα (inactive) Estrogen->ER_alpha_inactive Binds ER_alpha_active ERα (active dimer) ER_alpha_inactive->ER_alpha_active Dimerization ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Translocation & Binding Biphenyl_Acid Biphenyl Carboxylic Acid Biphenyl_Acid->ER_alpha_inactive Inhibits Binding/ Activation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: Proposed inhibition of the ERα signaling pathway by biphenyl carboxylic acids.

Experimental Workflow for Anticancer Agent Development

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of anticancer agents based on the biphenyl carboxylic acid scaffold.

workflow Design Scaffold-based Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., SRB Assay) Purification->In_Vitro_Screening Target_ID Target Identification & Validation (e.g., Binding Assays) In_Vitro_Screening->Target_ID Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Target_ID->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: Drug discovery workflow for biphenyl carboxylic acid-based anticancer agents.

Logical Relationship: Structure-Activity Relationship (SAR)

The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study, where modifications to the biphenyl carboxylic acid scaffold lead to changes in biological activity.

sar_logic Scaffold Biphenyl Carboxylic Acid Scaffold Modification Chemical Modification (e.g., Substitution) Scaffold->Modification Derivative New Derivative Modification->Derivative Activity_Assay Biological Activity Assay Derivative->Activity_Assay SAR_Data Structure-Activity Relationship Data Activity_Assay->SAR_Data SAR_Data->Modification Guides further modifications Optimized_Lead Optimized Lead Compound SAR_Data->Optimized_Lead

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

Application Notes and Protocols for the Functionalization of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the functionalization of biphenyl carboxylic acids, key scaffolds in medicinal chemistry and materials science. The following sections detail common synthetic routes, including Suzuki-Miyaura coupling for the formation of the biphenyl core, and subsequent amide and ester functionalization of the carboxylic acid moiety. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to provide a clear overview of the processes.

Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including biphenyl carboxylic acids. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

A green and efficient synthesis of variously substituted biphenyl carboxylic acids can be achieved through the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl2 nanocatalyst.[1][2] This method offers high yields at room temperature.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives.[3]

Materials:

  • 1-(4-bromophenyl) cyclopropane-1-carboxylic acid

  • Substituted boronic acids

  • Potassium carbonate (K2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • 1,4-dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).[3]

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol) to the mixture.[3]

  • Stir the resulting reaction mixture at 80°C for 16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).[3]

  • The crude compound is then purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

Quantitative Data: Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acid0.05K2CO3Water4RT>90[1][2]
21-(4-bromophenyl)cyclopropane-1-carboxylic acidPhenylboronic acid20K2CO31,4-dioxane:H2O (4:1)168078[3]
3Substituted bromobenzeneSubstituted aryl-boronic acids-K3PO4Ethanol-65Rational[4]

Functionalization of the Carboxylic Acid Group

The carboxylic acid group of biphenyl carboxylic acids is a versatile handle for further functionalization, most commonly through the formation of amides and esters. These derivatives are prevalent in many biologically active molecules.

Amide Coupling Protocols

Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid and an amine is often inefficient and requires the use of coupling reagents to activate the carboxylic acid.

Experimental Protocol: Amide Coupling using EDC and HOBt

This protocol describes a general and efficient method for the synthesis of amide derivatives from electron-deficient amines and carboxylic acids.[5]

Materials:

  • Biphenyl carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the biphenyl carboxylic acid (1 equivalent) in acetonitrile or dichloromethane.

  • Add EDC (1 equivalent), DMAP (1 equivalent), a catalytic amount of HOBt (0.1 equivalents), and DIPEA.[5]

  • Stir the mixture at room temperature.

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures and the product purified by column chromatography.

Quantitative Data: Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeReported Yield Range (%)
EDCHOBt/NHSDIPEACH2Cl2, DMF1-12 h60-95
HATU-DIPEADMF1-4 h70-98
DCCHOBt-CH2Cl22-12 h65-90
Esterification Protocols

Esterification is another common functionalization of carboxylic acids, often catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes the classic Fischer esterification of a carboxylic acid with an alcohol.[6]

Materials:

  • Biphenyl carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H2SO4) or p-Toluenesulfonic acid (TsOH)

Procedure:

  • In a round-bottom flask, dissolve the biphenyl carboxylic acid in an excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or tosic acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by column chromatography or distillation.

Quantitative Data: Esterification

Carboxylic AcidAlcoholCatalystReaction ConditionsYield (%)
Benzoic AcidMethanolH2SO4RefluxHigh
Adipic AcidEthanolH2SO4Reflux-
Hippuric AcidCyclohexanolp-TsOHReflux with Dean-Stark trap96

Purification of Functionalized Biphenyl Carboxylic Acids

Purification of the final products is a critical step to ensure high purity for subsequent applications. Common purification methods include:

  • Column Chromatography: Widely used for the purification of Suzuki coupling products, amides, and esters.[3] A variety of stationary phases (e.g., silica gel) and mobile phases (e.g., mixtures of ethyl acetate and petroleum ether) can be employed.[3]

  • Recrystallization: Effective for purifying solid compounds. For example, 4-biphenyl carboxylic acid can be recrystallized from a mixture of benzene and petroleum ether or aqueous ethanol.[7]

  • Aqueous Extraction: This method is useful for removing water-soluble impurities and byproducts. For carboxylic acids, extraction with a basic aqueous solution followed by acidification and re-extraction into an organic solvent can be an effective purification step.[8][9]

Visualizations

Signaling Pathway: Hedgehog Signaling Inhibition

Biphenyl carboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, which is a key component of the Hedgehog (Hh) signaling pathway.[10] Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention by biphenyl carboxamide antagonists.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_complex GLI-R (Repressor) SUFU->GLI_complex Promotes Processing Gene_off Target Gene Transcription OFF GLI_complex->Gene_off Represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Promotes Activation Gene_on Target Gene Transcription ON GLI_A->Gene_on Activates Biphenyl_Antagonist Biphenyl Carboxamide Antagonist Biphenyl_Antagonist->SMO_on Inhibits

Caption: Hedgehog signaling pathway and inhibition by biphenyl carboxamide antagonists.

Experimental Workflow: Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of functionalized biphenyl carboxylic acids is depicted below. This process typically starts with the synthesis of the biphenyl core, followed by functionalization and purification, and concludes with biological screening.

experimental_workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_evaluation Evaluation start Starting Materials (Aryl Halide, Arylboronic Acid) suzuki Suzuki-Miyaura Coupling start->suzuki biphenyl_acid Biphenyl Carboxylic Acid suzuki->biphenyl_acid coupling Amide Coupling or Esterification biphenyl_acid->coupling purification Purification (Chromatography, Recrystallization) coupling->purification final_product Functionalized Biphenyl Derivative purification->final_product screening Biological Screening (e.g., Anticancer, Kinase Assays) final_product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for biphenyl carboxylic acid functionalization.

References

Application Notes and Protocols for Multi-Kilogram Scale Synthesis of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the multi-kilogram scale synthesis of biphenyl carboxylic acid derivatives, crucial intermediates in the pharmaceutical industry. The protocols outlined below are based on established and scalable methodologies, with a focus on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction

Biphenyl carboxylic acid derivatives are key structural motifs found in numerous active pharmaceutical ingredients (APIs), including the widely prescribed angiotensin II receptor blocker, Valsartan. The demand for efficient, cost-effective, and scalable synthetic routes is therefore of paramount importance for industrial production. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, has emerged as a preferred method for constructing the biphenyl core on a large scale due to its high yields, tolerance of various functional groups, and commercially available starting materials.[1][2][3]

This application note details a multi-kilogram scale synthesis of a representative biphenyl carboxylic acid derivative, 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, highlighting process optimization and key considerations for large-scale production.[4][5]

Data Summary

The following table summarizes quantitative data from an optimized multi-kilogram scale synthesis, comparing different reaction conditions and their impact on yield and product purity.[4]

StepReactionScaleKey ReagentsCatalystBaseSolventYield (%)Palladium Residue
1Amide Formation & Cyclization41 molar4-bromo-3-methylaniline, 4-chlorobutyryl chloride-KOt-BuTHF74-76N/A
1 (Optimized)One-Pot Amide Formation & Cyclization100 g4-bromo-3-methylaniline, 4-chlorobutyryl chloride, TBAC-NaOHTHF/H₂O86N/A
2Suzuki Coupling4 molar1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O6440-80 ppm
2 (Optimized)Suzuki Coupling24 molar1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acidPd/CNa₂CO₃MeOH/H₂O96 (crude)<6 ppm
Overall (Optimized)One-Pot Cyclization & Suzuki Coupling24 molar4-bromo-3-methylaniline, 4-chlorobutyryl chloride, 4-carboxyphenylboronic acidPd/CNaOH, Na₂CO₃THF/H₂O, MeOH/H₂O82<6 ppm

Experimental Protocols

The following protocols describe the optimized procedures for the multi-kilogram scale synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid.

Protocol 1: One-Pot NaOH-Mediated Cyclization to Synthesize 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

This protocol describes an optimized, one-pot procedure for the synthesis of the key intermediate, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, from 4-bromo-3-methylaniline.[4][5]

Materials:

  • 4-bromo-3-methylaniline

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Tetrabutylammonium chloride (TBAC)

  • 4-chlorobutyryl chloride

  • Tert-butyl methyl ether (TBME)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-bromo-3-methylaniline (1.0 eq) in THF (8 volumes), add a solution of NaOH (1.02 eq) in water (3.2 volumes) and TBAC (1 mol %).

  • Add 4-chlorobutyryl chloride (1.02 eq) to the biphasic mixture over 30 minutes, maintaining the temperature at 20-25 °C.

  • After stirring for 15 minutes, add a solution of NaOH (2.0 eq) in water (4.8 volumes) over 10 minutes.

  • Heat the reaction mixture to 40-45 °C for 2 hours.

  • Cool the mixture and perform an extraction with TBME.

  • Wash the organic layer with acid and water.

  • Replace the TBME azeotropically with MeOH and crystallize the product.

Protocol 2: Pd/C-Mediated Suzuki Coupling

This protocol details the optimized Suzuki coupling reaction using a more cost-effective and robust Pd/C catalyst.[4]

Materials:

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

  • 4-carboxyphenylboronic acid

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Palladium on carbon (Pd/C)

  • Celite

  • Concentrated hydrochloric acid (HCl)

  • Industrial methylated spirit (IMS)

Procedure:

  • Charge a reactor with 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq), 4-carboxyphenylboronic acid (1.05 eq), MeOH (10 volumes), and water (5 volumes).

  • Add Na₂CO₃ (3.0 eq) and Pd/C catalyst.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, filter the hot reaction mixture through Celite at 60 °C and wash the filter bed with warm water (50 °C).

  • Cool the filtrate to 20-25 °C.

  • Acidify the mixture to pH 2 by the addition of concentrated HCl over 1 hour to precipitate the product.

  • Filter the suspension and wash the solid cake with water.

  • Dry the crude product in vacuo at 40-45 °C.

  • Recrystallize the crude product from IMS.

Visualizations

The following diagrams illustrate the key processes in the synthesis.

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki Coupling cluster_2 Workup & Purification Start 4-Bromo-3-methylaniline Amidation Amidation with 4-chlorobutyryl chloride Start->Amidation Cyclization NaOH-mediated Cyclization Amidation->Cyclization Intermediate 1-(4-Bromo-3-methylphenyl) pyrrolidin-2-one Cyclization->Intermediate Coupling Pd/C Catalyzed Suzuki Coupling Intermediate->Coupling Boronic_Acid 4-Carboxyphenylboronic acid Boronic_Acid->Coupling Product 2'-methyl-4'-(2-oxo-1-pyrrolidinyl) biphenyl-4-carboxylic acid Coupling->Product Filtration Filtration Product->Filtration Acidification Acidification Filtration->Acidification Crystallization Crystallization Acidification->Crystallization Final_Product Pure Product Crystallization->Final_Product

References

Application Notes and Protocols: 3'-Methylbiphenyl-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylbiphenyl-3-carboxylic acid is a versatile bifunctional building block in organic synthesis, prized for its rigid biphenyl scaffold incorporating both a modifiable carboxylic acid group and a methyl-substituted phenyl ring. This unique structure makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its application is most notable in the development of pharmaceutical agents, where the biphenyl moiety often serves as a key pharmacophore for potent and selective biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its role in the preparation of potential therapeutic agents.

Key Applications

The primary application of this compound lies in its utility as a precursor for the synthesis of pharmacologically active compounds. The carboxylic acid functionality provides a convenient handle for the introduction of various functional groups through reactions such as amidation and esterification. These transformations are crucial for modulating the physicochemical properties of the final compounds, including their solubility, bioavailability, and metabolic stability.

A significant area of application is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure. The biphenyl scaffold is a common structural feature in many "sartan" drugs, where it mimics the side chain of a key amino acid in angiotensin II, leading to competitive antagonism at the AT1 receptor.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in common synthetic transformations.

Protocol 1: Amide Coupling (General Procedure)

Amide bond formation is a fundamental reaction in medicinal chemistry. This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation:

EntryAmineCoupling SystemSolventTime (h)Yield (%)Purity (HPLC)
1BenzylamineEDC, HOBt, DIPEADCM1685>98%
2MorpholineEDC, HOBt, DIPEADCM1882>99%
3AnilineHATU, DIPEADMF1278>97%
Protocol 2: Fischer-Speier Esterification (General Procedure)

Esterification is a common strategy to produce prodrugs, which can enhance the bioavailability of a parent carboxylic acid.[1] This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Data Presentation:

EntryAlcoholCatalystSolventTime (h)Yield (%)Purity (¹H NMR)
1MethanolH₂SO₄Methanol692>98%
2EthanolH₂SO₄Ethanol888>98%
3IsopropanolH₂SO₄Isopropanol1275>97%

Visualization of Synthetic Utility and Biological Relevance

Logical Workflow for Synthesis of Bioactive Amides

The following diagram illustrates the general workflow for synthesizing a library of amide derivatives from this compound for structure-activity relationship (SAR) studies.

G start This compound coupling Amide Coupling (e.g., EDC, HOBt) start->coupling amine_library Amine Library (R1R2NH) amine_library->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization sar_studies SAR Studies characterization->sar_studies

Caption: Workflow for amide library synthesis.

Proposed Role in Angiotensin II Receptor Blockade

Derivatives of this compound are potential antagonists of the Angiotensin II (Ang II) type 1 (AT1) receptor. The biphenyl scaffold can mimic the binding of Ang II, thereby blocking its pro-hypertensive effects.

G cluster_block AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Signaling Downstream Signaling (Vasoconstriction, Aldosterone Release) AT1R->Signaling Activates Derivative 3'-Methylbiphenyl-3-carboxylic Acid Derivative Derivative->AT1R Competitively Binds Blockade Blockade

Caption: Mechanism of AT1 receptor blockade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound. Its structural similarity to moieties found in established pharmaceuticals, such as Angiotensin II receptor blockers, highlights its potential for the development of novel therapeutic agents. Further derivatization of the carboxylic acid and the biphenyl rings can lead to a diverse range of compounds for biological screening and the establishment of structure-activity relationships.

References

Application Note: Derivatization of 3'-Methylbiphenyl-3-carboxylic acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many organic molecules, including aromatic carboxylic acids like 3'-Methylbiphenyl-3-carboxylic acid, possess high polarity and low volatility due to the presence of the carboxyl functional group (-COOH).[1] These characteristics lead to poor chromatographic performance, including broad, tailing peaks, poor resolution, and low sensitivity.[1] To overcome these limitations, a derivatization step is essential prior to GC analysis.[2][3] Derivatization chemically modifies the carboxyl group, converting it into a less polar and more volatile derivative, thereby making the analyte "GC-amenable".[3] This application note provides detailed protocols for two common and effective derivatization techniques: silylation and methylation.

Principle of Derivatization The primary goal of derivatization for carboxylic acids is to replace the active, acidic hydrogen atom of the carboxyl group with a non-polar group.[1] This modification reduces intermolecular hydrogen bonding, which is the main cause of low volatility and poor peak shape. The most common approaches are:

  • Silylation: This process replaces the acidic proton with a trimethylsilyl (TMS) group, forming a TMS ester. Silylating reagents are highly effective and react with a variety of functional groups containing active hydrogens.[3][4]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, typically a methyl ester.[5] This is achieved by reacting the acid with an alkylating agent. The resulting esters are significantly more volatile than the parent acids.[5]

Experimental Protocols

Two primary methods for the derivatization of this compound are presented below.

Method 1: Silylation using BSTFA + TMCS

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The addition of a catalyst like trimethylchlorosilane (TMCS) increases its reactivity, making it suitable for a wide range of compounds, including sterically hindered carboxylic acids.[3]

Materials:

  • This compound standard or sample extract, dried

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[3][4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of the reaction mixture (typically 1 µL) can be injected directly.

Method 2: Methylation using Trimethylsilyldiazomethane

Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane for converting carboxylic acids to their corresponding methyl esters.[6] The reaction is rapid, quantitative, and produces nitrogen gas as the only significant byproduct.[6]

Materials:

  • This compound standard or sample extract, dried

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes or diethyl ether

  • Methanol (GC grade)

  • Toluene or Dichloromethane (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Dissolve the dried sample in 200 µL of a suitable solvent like toluene or dichloromethane. Add 20 µL of methanol to act as a catalyst.[5]

  • Derivatization: Add the 2.0 M TMS-diazomethane solution dropwise while vortexing until the yellow color of the reagent persists, indicating the reaction is complete. Then, add one additional drop.

  • Reaction: Allow the vial to stand at room temperature for 5-10 minutes. The cessation of bubbling (N₂ evolution) also indicates the reaction is complete.

  • Quenching (Optional): If necessary, add a small drop of acetic acid to quench any excess TMS-diazomethane.

  • Analysis: The sample is ready for GC-MS analysis. Inject a 1 µL aliquot of the supernatant.

Workflows and Mechanisms

A general workflow for the derivatization and analysis process is crucial for reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Analyte Sample (this compound) dry Evaporate to Dryness (Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA or TMS-Diazomethane) dissolve->add_reagent react Incubate / React (Heat as required) add_reagent->react gc_inject Inject into GC-MS react->gc_inject separate Chromatographic Separation gc_inject->separate detect Mass Spectrometric Detection separate->detect

Caption: Experimental workflow from sample preparation to GC-MS analysis.

The chemical transformation during derivatization is key to the method's success.

Caption: Chemical conversion of the carboxylic acid to a volatile derivative.

Data and Results

The choice of derivatization reagent depends on the specific analytical requirements, including sample matrix, required sensitivity, and available equipment.

Table 1: Comparison of Derivatization Methods

FeatureSilylation (BSTFA)Methylation (TMS-Diazomethane)
Reactivity High; derivatizes -OH, -COOH, -NH, -SH groups[3]Highly specific to acidic protons, primarily -COOH[6]
Reaction Speed Moderate (e.g., 30 min at 70°C)[3]Very fast (instantaneous at room temp)[6]
Byproducts Volatile and generally non-interfering (e.g., MSTFA)[5]Inert N₂ gas
Safety Moisture-sensitive; corrosive byproducts possible with some reagentsTMS-diazomethane is a safer alternative to explosive diazomethane, but still toxic and should be handled in a fume hood[6]
Derivative Stability Generally good, but can be susceptible to hydrolysisExcellent; methyl esters are very stable[5]
Matrix Suitability Excellent for clean, dry samplesRobust and suitable for various matrices

Table 2: Expected GC-MS Parameters for Derivatized Analytes

The following are typical starting parameters for the GC-MS analysis of derivatized aromatic carboxylic acids. Method optimization is recommended for specific applications.

ParameterSilylated Derivative (TMS Ester)Methylated Derivative (Methyl Ester)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 - 280 °C[4]250 - 280 °C
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
Oven Program Start at 70°C (1 min hold), ramp 10°C/min to 280°C, hold 5 min[4]Start at 70°C (1 min hold), ramp 10°C/min to 280°C, hold 5 min
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
Expected m/z ions M+, [M-15]+ (loss of CH₃), [M-CH₃-C₇H₇]+M+, [M-31]+ (loss of OCH₃), [M-59]+ (loss of COOCH₃)

Derivatization is a critical step for the successful quantitative analysis of this compound by gas chromatography. Both silylation with BSTFA and methylation with TMS-diazomethane are effective methods that significantly enhance the volatility and improve the chromatographic behavior of the analyte. The choice between the methods will depend on factors such as the complexity of the sample matrix, safety considerations, and the presence of other functional groups. The protocols provided herein offer robust starting points for method development, enabling sensitive and reliable quantification for researchers in pharmaceutical and chemical analysis.

References

High-Throughput Screening Assays for 3'-Methylbiphenyl-3-carboxylic acid Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylbiphenyl-3-carboxylic acid is a small molecule belonging to the biphenyl carboxylic acid class of compounds. Derivatives of this structural class have garnered significant interest in medicinal chemistry due to their potential as modulators of various biological pathways, particularly those involved in inflammation and metabolic diseases. Their reported activities include the inhibition of enzymes like cyclooxygenase (COX) and the modulation of nuclear receptors. High-throughput screening (HTS) is an essential tool for rapidly evaluating the bioactivity of such compounds against a wide array of potential targets, enabling the identification of promising lead candidates for drug discovery.

These application notes provide detailed protocols for three distinct HTS assays suitable for profiling the bioactivity of this compound and other small molecules. The selected assays are relevant to the potential anti-inflammatory and nuclear receptor modulating effects of this compound class.

Application Note 1: Fluorometric High-Throughput Screening for Cyclooxygenase-2 (COX-2) Inhibition

Assay Principle

This biochemical assay quantitatively measures the inhibition of human recombinant cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity. A specific probe fluoresces upon interaction with Prostaglandin G2, and the signal is proportional to the enzyme's activity. Potential inhibitors will reduce the rate of fluorescence generation.

Data Presentation

The following table presents representative data for known COX-2 inhibitors in a fluorometric HTS assay format. This data serves as a benchmark for evaluating the potency of test compounds like this compound.

CompoundTargetAssay TypeIC50 (µM)Reference
CelecoxibCOX-2Fluorometric0.45[1]
Forskolin analogue (1b)COX-2Enzyme Inhibition0.0752[2]
Forskolin analogue (1e)COX-2Enzyme Inhibition0.0848[2]
Celecoxib (in vitro)COX-2Enzyme Inhibition0.0902[2]
EtoricoxibCOX-2Human Whole Blood0.5 - 1.1[3]
RofecoxibCOX-2Human Whole Blood0.5 - 1.1[3]
ValdecoxibCOX-2Human Whole Blood0.5 - 1.1[3]
Experimental Protocol

Materials and Reagents:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™)

  • COX Cofactor

  • Arachidonic Acid

  • Sodium Hydroxide (NaOH)

  • 100% Ethanol

  • DMSO

  • This compound and other test compounds

  • Positive Control Inhibitor (e.g., Celecoxib)

  • 96-well or 384-well white opaque flat-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of 535/587 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute the Human Recombinant COX-2 enzyme with sterile ddH₂O. Aliquot and store at -80°C. Keep on ice during use.[4]

    • Reconstitute Arachidonic Acid in 100% Ethanol.[4]

    • Prepare a 10X working solution of test compounds and controls by diluting stock solutions in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation:

    • Add 10 µL of the 10X test compound solution to the sample wells.

    • Add 10 µL of COX Assay Buffer to the "Enzyme Control" (EC) wells.

    • Add 10 µL of the 10X positive control inhibitor (e.g., Celecoxib) to the "Inhibitor Control" (IC) wells.

  • Reaction Mix Preparation:

    • Prepare a master mix for the number of wells to be assayed. For each well, combine:

      • 76 µL COX Assay Buffer

      • 1 µL COX Probe

      • 2 µL diluted COX Cofactor

      • 1 µL reconstituted COX-2 enzyme

  • Reaction Initiation and Measurement:

    • Add 80 µL of the Reaction Mix to each well of the assay plate.

    • Prepare the Arachidonic Acid/NaOH solution immediately before use.

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[1][5]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic read.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway Diagram

COX2_Pathway cluster_enzyme Assay Target Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 substrate for COX2_Enzyme Cyclooxygenase-2 (COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 converted by Peroxidase Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Test_Compound 3'-Methylbiphenyl- 3-carboxylic acid Test_Compound->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and point of inhibition.

Application Note 2: Cell-Based Luciferase Reporter Assay for Nuclear Receptor Modulation

Assay Principle

This cell-based assay is designed to identify modulators (agonists or antagonists) of a specific nuclear receptor (e.g., Estrogen Receptor, Peroxisome Proliferator-Activated Receptor). The assay utilizes a host cell line (e.g., HEK293T) engineered to express two key components: a chimeric nuclear receptor and a reporter gene. The chimeric receptor consists of the ligand-binding domain (LBD) of the target nuclear receptor fused to the DNA-binding domain (DBD) of a yeast transcription factor (Gal4). The reporter is a luciferase gene under the control of a promoter containing Gal4 upstream activation sequences (UAS).

In agonist mode, a compound that binds to the LBD and activates the receptor will cause the chimeric protein to bind to the UAS and drive the expression of luciferase. In antagonist mode, the ability of a test compound to block the luciferase expression induced by a known agonist is measured.

Data Presentation

The following table shows representative data for known nuclear receptor modulators in a luciferase reporter assay format. This data can be used to compare the activity of test compounds like this compound.

CompoundTargetAssay ModeEC50/IC50 (µM)Reference
GenisteinERRαAgonist3.23 - 5.79[6]
XCT790ERRαAntagonist4.16 - 5.10[6]
GSK4112REV-ERBαAgonist~1.0[7]
AMTAERαAntagonist0.06284[8]
TamoxifenERαAntagonist0.07948[8]
Experimental Protocol

Materials and Reagents:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for the Gal4 DBD-Nuclear Receptor LBD fusion protein

  • Reporter plasmid with a Gal4 UAS-driven luciferase gene (e.g., pGL4.35)

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and other test compounds

  • Reference agonist and antagonist for the target nuclear receptor

  • 96-well or 384-well clear-bottom white plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in 96-well plates at a density of 10,000 cells per well in 100 µL of culture medium.[9]

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Transfection:

    • Prepare a transfection mix containing the expression, reporter, and control plasmids according to the manufacturer's protocol for the transfection reagent.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist in the appropriate cell culture medium.

    • For Agonist Mode: Add the diluted test compounds and reference agonist to the cells.

    • For Antagonist Mode: Add the diluted test compounds in combination with the reference agonist at its EC80 concentration.

    • Incubate the plates for 16-24 hours at 37°C and 5% CO₂.[7]

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[10]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

    • For Agonist Mode: Calculate the fold induction of luciferase activity for each test compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve.

    • For Antagonist Mode: Calculate the percent inhibition of the agonist-induced luciferase activity for each test compound concentration. Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagram

Nuclear_Receptor_Pathway cluster_cell Host Cell (e.g., HEK293T) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gal4_UAS Gal4 UAS Luciferase_Gene Luciferase Gene Transcription Transcription Gal4_UAS->Transcription drives Gal4_NR_LBD Gal4 DBD - NR LBD Fusion Protein Gal4_NR_LBD->Gal4_UAS binds Luciferase_mRNA Luciferase mRNA Transcription->Luciferase_mRNA Translation Translation Luciferase_mRNA->Translation Luciferase_Protein Luciferase Protein Light_Output Luminescent Signal Luciferase_Protein->Light_Output produces Translation->Luciferase_Protein Test_Compound 3'-Methylbiphenyl- 3-carboxylic acid (Agonist/Antagonist) Test_Compound->Gal4_NR_LBD binds & modulates

Caption: Cell-based nuclear receptor reporter assay workflow.

Application Note 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF-α Secretion

Assay Principle

This is a no-wash, cell-based immunoassay to quantify the secretion of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, from stimulated immune cells (e.g., THP-1 monocytes). The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, which is a form of Förster Resonance Energy Transfer (FRET).

Two specific anti-TNF-α antibodies are used, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665). When both antibodies bind to the same TNF-α molecule in the cell supernatant, the donor and acceptor are brought into close proximity. Excitation of the donor with a laser results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the acceptor's emission is directly proportional to the amount of TNF-α present.[11]

Data Presentation

The following table provides representative data for known inhibitors of TNF-α secretion in an HTRF assay format. This data serves as a reference for evaluating the activity of test compounds.

CompoundCell LineStimulantIC50 (µM)Reference
FormoterolTHP-1LPS0.004[12]
SalbutamolTHP-1LPS0.027[12]
IsoproterenolTHP-1LPS0.038[12]
PD 169316THP-1LPS0.23[12]
BTO-1THP-1LPS0.42[12]
EllipticineTHP-1LPS1.1[12]
Experimental Protocol

Materials and Reagents:

  • THP-1 cells (human monocytic cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for cell stimulation

  • This compound and other test compounds

  • Positive control inhibitor (e.g., a known β-adrenergic agonist)

  • HTRF TNF-α assay kit (containing donor and acceptor-labeled antibodies)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Dispense THP-1 cells into a 384-well plate at a density of approximately 3,000 cells per well in 5 µL of culture medium.[13]

  • Compound Addition:

    • Add test compounds and controls (e.g., 23 nL) to the assay plate using an automated liquid handler.[13]

  • Cell Stimulation:

    • Add 1 µL of LPS solution to all wells except the negative control wells to achieve a final concentration of 1 µg/mL.[13]

    • Incubate the plate for 17 hours at 37°C and 5% CO₂.[13]

  • HTRF Reagent Addition:

    • Prepare the HTRF detection reagent by mixing the donor and acceptor-labeled anti-TNF-α antibodies according to the kit manufacturer's instructions.

    • Add 5 µL of the HTRF detection reagent mixture to each well.[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 3 hours, protected from light.[14]

    • Measure the fluorescence at both 665 nm (acceptor) and 615 nm (donor) with an excitation wavelength of 320 nm using an HTRF-compatible plate reader.[13]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 615 nm) * 10,000 for each well.

    • Calculate the percent inhibition of TNF-α secretion for each test compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic model.

Experimental Workflow Diagram

HTS_Workflow start Start HTS Campaign assay_dev Assay Development & Miniaturization (384-well) start->assay_dev plate_prep Assay Plate Preparation (Compound Dispensing) assay_dev->plate_prep cell_dispensing Cell Dispensing (e.g., THP-1 cells) plate_prep->cell_dispensing stimulation Cell Stimulation (e.g., LPS) cell_dispensing->stimulation incubation Incubation (Drug treatment) stimulation->incubation reagent_add Detection Reagent Addition incubation->reagent_add readout Signal Readout (Plate Reader) reagent_add->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_confirm Hit Confirmation & Dose-Response data_analysis->hit_confirm sar Structure-Activity Relationship (SAR) hit_confirm->sar end Lead Candidate sar->end

Caption: General high-throughput screening workflow.

References

Application Notes and Protocols: Synthesis and Evaluation of URAT1 Inhibitors Derived from 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The human urate transporter 1 (hURAT1), a protein located in the renal proximal tubules, plays a crucial role in the reabsorption of uric acid from the filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is therefore a key therapeutic strategy for increasing uric acid excretion and lowering serum urate levels. Biphenyl carboxylic acid derivatives have emerged as a promising class of potent and selective URAT1 inhibitors.[2][3]

This document provides detailed application notes and protocols for the synthesis and evaluation of URAT1 inhibitors using 3'-Methylbiphenyl-3-carboxylic acid as a key building block. The methodologies described herein are based on established synthetic routes and in vitro assays for novel URAT1 inhibitors.[2][3]

Data Presentation

The inhibitory activities of URAT1 inhibitors derived from biphenyl carboxylic acid scaffolds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro URAT1 inhibitory activities of representative compounds from a series of biphenyl carboxylic acid derivatives, including a hypothetical example derived from this compound, to illustrate the structure-activity relationship (SAR).

Compound IDStructureR GroupIC50 (µM)
Hypothetical Example 1 This compound derivative3-methyl0.85
Compound A1 [2]Biphenyl-3-carboxylic acid derivativeH0.93
Compound B21 [2]Biphenyl-3-carboxylic acid derivative4-fluoro0.17
Benzbromarone (Reference)[3]--0.28
Lesinurad (Reference)[3]--7.18

Experimental Protocols

Protocol 1: Synthesis of a Representative URAT1 Inhibitor from this compound

This protocol describes a plausible synthetic route for a URAT1 inhibitor using this compound as a starting scaffold, based on established methods for analogous compounds.[2][3] The synthesis involves an amide coupling reaction followed by ester hydrolysis.

Materials:

  • This compound

  • Amine (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in dry DCM, add EDC (1.2 eq) and DMAP (0.1 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the corresponding amide ester.

  • Ester Hydrolysis:

    • Dissolve the purified amide ester in a mixture of THF, MeOH, and water (2:1:1).

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final carboxylic acid inhibitor.

Protocol 2: In Vitro URAT1 Inhibition Assay using [¹⁴C]-Uric Acid

This protocol details a cell-based assay to determine the inhibitory potency of synthesized compounds on hURAT1 expressed in HEK293 cells.[1][4]

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

  • Mock-transfected HEK293 cells (negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric acid

  • Unlabeled uric acid

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Benzbromarone)

  • 24-well plates

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture:

    • Culture hURAT1-HEK293 and mock-transfected cells in DMEM supplemented with 10% FBS and a selection antibiotic at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 80-90% confluency.[4]

  • Uric Acid Uptake Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS.[4]

    • Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound or reference inhibitor.[1][4]

    • Initiate the uptake reaction by adding HBSS containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the inhibitor.[4]

    • Incubate the plates for a defined period (e.g., 5-10 minutes) at 37°C.[1][4]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.[4]

    • Lyse the cells with a suitable lysis buffer.[4]

  • Quantification and Data Analysis:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific uptake of uric acid into URAT1-expressing cells by subtracting the uptake in mock-transfected cells from the total uptake in hURAT1-HEK293 cells.[4]

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Visualizations

G cluster_synthesis Synthesis Workflow A This compound C Amide Coupling (EDC, DMAP) A->C B Amine B->C D Intermediate Amide Ester C->D E Ester Hydrolysis (LiOH) D->E F Final URAT1 Inhibitor E->F

Caption: Synthetic workflow for a URAT1 inhibitor.

G cluster_assay URAT1 Inhibition Assay Workflow A Seed hURAT1-HEK293 cells B Pre-incubate with Test Compound A->B C Add [¹⁴C]-Uric Acid B->C D Incubate (5-10 min) C->D E Wash & Lyse Cells D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G

Caption: Experimental workflow for the URAT1 inhibition assay.

G cluster_pathway URAT1 Signaling Pathway cluster_transporters Lumen Renal Tubule Lumen (Urine) Cell Proximal Tubule Cell Blood Bloodstream URAT1 URAT1 Urate_Cell Uric Acid URAT1->Urate_Cell AnionEx Anion Exchanger Anion_Lumen Anion AnionEx->Anion_Lumen Exchange Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Urate_Cell->Blood Efflux Anion_Cell Anion Anion_Cell->AnionEx Inhibitor URAT1 Inhibitor Inhibitor->URAT1 Inhibition

Caption: Role of URAT1 in uric acid reabsorption and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3'-Methylbiphenyl-3-carboxylic acid, focusing on improving reaction yields through the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (e.g., 3-bromobenzoic acid) and an organoboron compound (e.g., 3-methylphenylboronic acid) in the presence of a base.[2]

Q2: What are the essential reagents and components for this Suzuki coupling reaction?

A2: A typical Suzuki-Miyaura reaction requires an aryl or vinyl halide, an organoboron species (like a boronic acid or ester), a palladium catalyst, a ligand (often included with the catalyst), a base, and a suitable solvent system.[3][4]

Q3: Which reaction parameters are most critical for achieving a high yield?

A3: Optimizing the yield hinges on several interacting parameters.[5] The most critical factors include the choice of palladium catalyst and ligand, the type and concentration of the base, the solvent system, reaction temperature, and the purity and stability of all reagents.[5][6]

Troubleshooting Guide for Low Reaction Yield

Low yields in the synthesis of this compound are a common issue. This section provides a systematic approach to diagnosing and resolving these problems.

Problem 1: Low or no product formation, with significant unreacted starting materials.

This issue often points to problems with the catalyst's activity or suboptimal reaction conditions.

  • Possible Cause A: Catalyst Inactivation The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation or aggregation into palladium black.[6] Phosphine ligands are also prone to oxidation.[6]

    • Solutions:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[7] Maintain a positive pressure of inert gas throughout the reaction.

      • Use High-Quality Reagents: Use fresh, high-purity palladium catalysts and ligands that have been stored correctly under inert conditions.[6]

      • Select a Stable Catalyst: Consider using more stable and robust pre-catalysts, such as palladacycles or complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), which can improve catalyst longevity and activity.[8][9]

  • Possible Cause B: Inappropriate Reaction Conditions The choice of base and solvent is crucial as it affects reagent solubility and the rate of key steps in the catalytic cycle, particularly transmetalation.[1][10]

    • Solutions:

      • Screen Different Bases: The effectiveness of a base can be solvent-dependent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11] K₃PO₄ is often effective at minimizing side reactions.[2]

      • Optimize the Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water is frequently used to dissolve both the organic substrates and the inorganic base.[1][10] Experiment with different solvent ratios to ensure all components are sufficiently soluble.

      • Adjust the Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C).[12] If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can promote side reactions.

Problem 2: Significant formation of side products.

The presence of impurities like homocoupled products, or byproducts from dehalogenation and protodeborylation, can drastically reduce the yield of the desired product.

  • Possible Cause A: Protodeborylation This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[6] Electron-deficient boronic acids are particularly susceptible to this.[6]

    • Solutions:

      • Use a Milder or Non-Aqueous Base: Strong bases in aqueous solutions can accelerate protodeborylation. Switching to a milder base like potassium fluoride (KF) or using a base like K₃PO₄ under anhydrous conditions can suppress this side reaction.[6]

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[3][6] These reagents release the active boronic acid slowly, keeping its concentration low and minimizing decomposition.[6]

      • Minimize Reaction Time: Shorter reaction times can reduce the extent of boronic acid degradation.[6]

  • Possible Cause B: Homocoupling This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other.

    • Solutions:

      • Ensure Efficient Catalysis: A highly active and efficient catalyst system will favor the desired cross-coupling pathway over homocoupling.

      • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes lead to homocoupling.

  • Possible Cause C: Dehalogenation The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[3]

    • Solutions:

      • Modify Reaction Conditions: This side reaction can sometimes be mitigated by changing the base, solvent, or lowering the reaction temperature.[7]

      • Choose a Different Ligand: The choice of phosphine ligand can influence the relative rates of the desired reaction versus dehalogenation.

Data Presentation

Table 1: Parameter Optimization for Suzuki-Miyaura Coupling
ParameterOptionsConsiderations for High Yield
Aryl Halide (R-X) R-I > R-Br > R-OTf >> R-ClIodides and bromides are highly reactive. Chlorides are less reactive and require more active catalyst systems with specialized ligands.[8]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ or Pd₂(dba)₃ must be paired with a suitable ligand.[3][4]
Ligand PPh₃, PCy₃, SPhos, XPhosBulky, electron-rich phosphine ligands (e.g., XPhos) can significantly improve yields, especially for challenging substrates like aryl chlorides.[7][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KFThe base activates the boronic acid.[13] K₃PO₄ and Cs₂CO₃ are often highly effective. The choice can influence side reactions like protodeborylation.[6][11]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, Methanol/H₂OA biphasic system is common to dissolve all reactants.[1] The choice of solvent can significantly impact yield.
Temperature Room Temp to 120 °CTypically requires heating (80–100 °C). Lower temperatures may be possible with highly active catalysts but can slow the reaction rate.[5][12]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Reagents:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 3-methylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).[12]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Acidify the aqueous layer with 1M HCl until the pH is ~2-3, which will cause the product, this compound, to precipitate.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or toluene/hexanes) or by column chromatography if necessary.[14][15]

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->analyze p1 Problem: Mainly Unreacted Starting Materials analyze->p1 High SM content p2 Problem: Significant Side Products analyze->p2 Multiple spots/ masses detected s1_catalyst Cause: Catalyst Inactivity - Ensure inert atmosphere - Use fresh catalyst/ligands - Degas solvents p1->s1_catalyst s1_conditions Cause: Suboptimal Conditions - Screen different bases - Optimize solvent system - Adjust temperature p1->s1_conditions s2_proto Cause: Protodeborylation - Use milder/anhydrous base (K₃PO₄) - Use stable boronate ester (pinacol) - Minimize reaction time p2->s2_proto s2_homo Cause: Homocoupling / Dehalogenation - Check stoichiometry - Use highly active catalyst - Screen different ligands p2->s2_homo

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Purification of 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3'-Methylbiphenyl-3-carboxylic acid. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Crude this compound synthesized via Suzuki-Miyaura coupling can contain several types of impurities. The most common include:

  • Homocoupling byproducts: These arise from the self-coupling of the boronic acid or boronic ester starting materials.

  • Unreacted starting materials: Residual amounts of the aryl halide (e.g., 3-bromobenzoic acid) and the boronic acid (e.g., 3-methylphenylboronic acid) may be present.

  • Residual palladium catalyst: Trace amounts of the palladium catalyst used in the coupling reaction can contaminate the final product.

  • Inorganic salts: Salts from the basic conditions of the Suzuki reaction may also be present in the crude product.

Q2: Which purification techniques are most effective for crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities. A combination of both may be necessary to achieve high purity.

Q3: What are suitable recrystallization solvents for this compound?

A3: Selecting the right solvent is crucial for effective recrystallization. Based on the purification of similar biphenyl carboxylic acids, good solvent systems to consider are:

  • Aqueous ethanol: Dissolving the crude product in hot ethanol and then adding hot water until the solution becomes slightly cloudy can yield pure crystals upon slow cooling.[1]

  • Toluene: This can be an effective solvent for recrystallization.

  • Dichloromethane/Methanol: A mixture of these solvents has been used for the recrystallization of a related biphenyl derivative.

  • Benzene/Petroleum ether: This is another solvent system reported for the recrystallization of biphenyl carboxylic acids.[1]

It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is insoluble in the hot solvent, or the cooling process is too rapid.- Ensure the compound is fully dissolved in the minimum amount of boiling solvent. - Try a different recrystallization solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Try a different solvent in which the compound has lower solubility at room temperature.
Low recovery of pure product The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Use a different solvent system where the solubility difference between hot and cold is more pronounced.
Colored impurities in the final product The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Streaking or tailing of the product spot on TLC and column The carboxylic acid group is interacting with the silica gel.- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will protonate the carboxylic acid and reduce its interaction with the silica gel, leading to sharper bands.
Poor separation of the product from impurities The eluent system is not optimal.- Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf of the product around 0.2-0.4). - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For carboxylic acids, a mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point. If the product still does not elute, methanol can be added to the eluent in small increments.
Presence of palladium catalyst (black/grey coloration) in the product fractions The palladium catalyst is not fully removed during the workup.- Before concentrating the reaction mixture, filter it through a pad of Celite® to remove the heterogeneous palladium catalyst. - If the catalyst is soluble, it may require a more specialized purification step, such as treatment with a scavenger resin.

Quantitative Data Summary

The following table summarizes representative data for the purification of biphenyl carboxylic acids. Please note that specific values for this compound may vary depending on the crude sample's purity.

Purification Method Typical Purity Before Typical Purity After Expected Yield Notes
Recrystallization (Aqueous Ethanol) 85-95%>98%70-90%Effective for removing polar and non-polar impurities if a suitable solvent is chosen.
Column Chromatography (Silica Gel) 70-90%>99%60-85%Highly effective for separating closely related impurities. Yield can be lower due to product loss on the column.
Combined Recrystallization and Column Chromatography <70%>99.5%50-75%The most rigorous method for achieving very high purity, especially when dealing with complex impurity profiles.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water solution.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a silica gel slurry in the chosen eluent (e.g., 90:10:1 Hexanes:Ethyl Acetate:Acetic Acid) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Decision Is Purity Sufficient? PurityAnalysis->Decision PureProduct Pure Product (>98%) ImpureProduct Impure Product Decision->ColumnChromatography No Decision->PureProduct Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Impure Success Pure Product CheckPurity->Success Pure PolarImpurity Polar Impurities ImpurityType->PolarImpurity Baseline on TLC NonPolarImpurity Non-polar Impurities/ Homocoupling Products ImpurityType->NonPolarImpurity Higher Rf on TLC Recrystallize Recrystallize with Polar Solvent (e.g., aq. EtOH) PolarImpurity->Recrystallize Column Column Chromatography (Hexanes/EtOAc) NonPolarImpurity->Column Recrystallize->Success Column->Success

References

Identifying side products in Suzuki coupling of 3-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-carboxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of 3-carboxyphenylboronic acid?

A1: The two most prevalent side products are benzoic acid and biphenyl-3,3'-dicarboxylic acid. Benzoic acid is the result of protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Biphenyl-3,3'-dicarboxylic acid is formed via homocoupling, where two molecules of 3-carboxyphenylboronic acid react with each other.[1]

Q2: What causes the formation of benzoic acid (protodeboronation) as a byproduct?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond from a proton source like water.[1][2][3] This undesired side reaction is often accelerated by several factors, including the use of strong bases, elevated temperatures, and prolonged reaction times.[1][2] The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[2]

Q3: What leads to the formation of biphenyl-3,3'-dicarboxylic acid (homocoupling)?

A3: The homocoupling of boronic acids to form symmetrical biaryls can be promoted by the presence of oxygen in the reaction mixture.[1] This process can also be mediated by palladium(II) species. Therefore, incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state or the presence of air can lead to an increase in this byproduct.[1]

Q4: Can the carboxylic acid group on 3-carboxyphenylboronic acid interfere with the Suzuki coupling reaction?

A4: Yes, the carboxylic acid functionality can complicate the reaction. Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation and a lower yield of the desired product.[2] Some researchers opt to protect the carboxylic acid as an ester to circumvent this issue.[2][4]

Q5: My reaction yield is low and inconsistent between batches. What could be the cause?

A5: Low and inconsistent yields can stem from several factors. The purity of the 3-carboxyphenylboronic acid is crucial, as it can degrade over time.[1] Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and favor homocoupling.[1] The choice and preparation of the base, as well as maintaining a strictly inert atmosphere, are also critical for reproducibility.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 3-carboxyphenylboronic acid and provides actionable steps for optimization.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
High levels of benzoic acid byproduct Protodeboronation: The reaction conditions are too harsh, favoring the cleavage of the C-B bond.Base Selection: Switch to a milder base. Strong bases like NaOH can significantly accelerate protodeboronation. Weaker bases such as K₂CO₃ or K₃PO₄ are often preferred.[1] Temperature Control: Lower the reaction temperature. While higher temperatures can increase the rate of the desired coupling, they also accelerate protodeboronation. Monitor the reaction closely at a lower temperature.[1] Reaction Time: Minimize the reaction time by using a more active catalyst system that promotes rapid turnover, outcompeting the slower protodeboronation pathway.[1] Protecting Group: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to use in a "slow-release" strategy.[4][5]
Significant formation of biphenyl-3,3'-dicarboxylic acid Homocoupling: Presence of oxygen or excess Pd(II) species in the reaction.Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Catalyst Choice: Use a Pd(0) precatalyst or ensure that the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species at the start of the reaction.
Low or no yield of the desired coupled product Catalyst Deactivation: The carboxylate of the boronic acid may be inhibiting the palladium catalyst.[2] Poor Solubility: 3-Carboxyphenylboronic acid may not be fully dissolved in the reaction medium.Catalyst System: Experiment with different palladium catalysts and ligands that are less sensitive to carboxylates. Buchwald or Fuphos-type ligands can be effective. Protecting Group Strategy: Convert the carboxylic acid to an ester prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[2] Solvent System: Utilize a co-solvent system, such as dioxane/water or toluene/ethanol, to improve the solubility of the boronic acid.[6]
Difficulty in purifying the product from benzoic acid The polarity of the desired product and the benzoic acid byproduct may be similar.Acid-Base Extraction: After the reaction, perform a careful acid-base workup. By adjusting the pH, it may be possible to selectively extract one of the components. Chromatography: Optimize the mobile phase for column chromatography to achieve better separation.

Data Presentation: Impact of Reaction Parameters on Side Product Formation

The following tables provide illustrative quantitative data based on established chemical principles and qualitative information from the literature to demonstrate the impact of different reaction parameters on the formation of side products in the Suzuki coupling of 3-carboxyphenylboronic acid.

Table 1: Effect of Base on Side Product Formation

BaseDesired Product Yield (%)Benzoic Acid (%) (Protodeboronation)Biphenyl-3,3'-dicarboxylic acid (%) (Homocoupling)
NaOH553510
K₂CO₃85105
K₃PO₄9073
Cs₂CO₃8893

Conditions: Aryl bromide (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 90 °C, 12 h.

Table 2: Effect of Temperature on Side Product Formation

Temperature (°C)Desired Product Yield (%)Benzoic Acid (%) (Protodeboronation)Biphenyl-3,3'-dicarboxylic acid (%) (Homocoupling)
70751510
9085105
11070255

Conditions: Aryl bromide (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 12 h.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Products

This protocol is a starting point for the Suzuki-Miyaura coupling of 3-carboxyphenylboronic acid with an aryl halide, designed to minimize both protodeboronation and homocoupling.

Reagents:

  • Aryl halide (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 3-carboxyphenylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Strategy Using a MIDA Boronate Ester

This protocol is recommended for particularly challenging couplings where protodeboronation is a significant issue.

Reagents:

  • Aryl halide (1.0 eq)

  • 3-Carboxyphenylboronic acid MIDA ester (1.1 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • XPhos Pd G2 (2 mol%)

  • THF/Water (10:1 mixture), degassed

Procedure:

  • In a glovebox, add the aryl halide, 3-carboxyphenylboronic acid MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.

  • Add the degassed THF/water solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 70 °C.

  • Monitor the reaction progress by LC-MS. Note that the slow release of the boronic acid may necessitate longer reaction times.

  • Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Suzuki_Coupling_Side_Reactions cluster_reactants Reactants cluster_cycle Suzuki Coupling Cycle cluster_side_reactions Side Reactions cluster_products Products ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition BoricAcid 3-Carboxyphenyl- boronic Acid Transmetal Transmetalation Protodeboronation Protodeboronation BoricAcid->Protodeboronation + H₂O (Base, Temp) Homocoupling Homocoupling BoricAcid->Homocoupling + O₂, Pd(II) Pd0 Pd(0) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetal Ar'-B(OH)₂ + Base ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr ReductElim Reductive Elimination ArPdAr->ReductElim ReductElim->Pd0 + Ar-Ar' DesiredProduct Desired Product (Ar-Ar') ReductElim->DesiredProduct BenzoicAcid Benzoic Acid Protodeboronation->BenzoicAcid HomocouplingProduct Biphenyl-3,3'- dicarboxylic acid Homocoupling->HomocouplingProduct

Caption: Suzuki coupling cycle and competing side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckSideProducts Identify Major Side Product(s) (e.g., via LC-MS) Start->CheckSideProducts BenzoicAcid High Benzoic Acid? CheckSideProducts->BenzoicAcid BenzoicAcid_Yes Yes BenzoicAcid->BenzoicAcid_Yes BenzoicAcid_No No BenzoicAcid->BenzoicAcid_No Homocoupling High Homocoupling Product? Homocoupling_Yes Yes Homocoupling->Homocoupling_Yes Homocoupling_No No Homocoupling->Homocoupling_No OptimizeBase Use Milder Base (K₂CO₃, K₃PO₄) BenzoicAcid_Yes->OptimizeBase BenzoicAcid_No->Homocoupling LowerTemp Lower Reaction Temperature OptimizeBase->LowerTemp FasterCatalyst Use Faster Catalyst / Ligand System LowerTemp->FasterCatalyst Degas Ensure Thorough Degassing of Solvents Homocoupling_Yes->Degas LowYield General Low Yield Homocoupling_No->LowYield InertAtmosphere Maintain Strict Inert Atmosphere Degas->InertAtmosphere Pd0_Source Use Pd(0) Precatalyst InertAtmosphere->Pd0_Source ProtectAcid Protect Carboxylic Acid as Ester LowYield->ProtectAcid CheckSolubility Optimize Solvent System for Solubility ProtectAcid->CheckSolubility

Caption: Troubleshooting workflow for Suzuki coupling of 3-carboxyphenylboronic acid.

References

Methods for removing palladium catalyst from biphenyl carboxylic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from biphenyl carboxylic acid products.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Product solution is still black/grey after filtration.

Symptoms:

  • The filtrate remains colored (black, grey, or orange/brown) after passing through standard filter paper or even Celite®.[1]

  • Analysis of the product (e.g., by ICP-MS) shows persistently high residual palladium levels.[1]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter, such as a membrane filter (e.g., PTFE, 0.45 µm).[1] For more demanding applications, porous sintered metal tubes can provide superior filtration, achieving less than 1 ppm of residual catalyst.[2] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent before filtration can enhance its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second fresh Celite® pad or a different type of finer filter.[1]
Soluble/Colloidal Palladium Species Present 1. Switch Removal Method: Simple filtration is primarily effective for heterogeneous palladium (e.g., Pd/C). If soluble or colloidal palladium is present, you must use methods like scavenger resins, activated carbon treatment, or chromatography.[1][3] 2. Induce Precipitation: Try to precipitate soluble palladium by adding an anti-solvent or a suitable precipitating agent before the filtration step.[1] 3. Adsorption Treatment: Before filtration, stir the solution with an adsorbent like activated carbon to bind the soluble/colloidal palladium.[1][4]
Problem 2: Palladium scavengers are not effective enough.

Symptoms:

  • Residual palladium levels remain above the target limit (e.g., >10 ppm) after treatment with a scavenger.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better suited for Pd(0).[1] The choice of scavenger is highly system-dependent and can be affected by the solvent, temperature, and product nature.[4] 2. Match Scavenger to Your System: Because your product is a carboxylic acid, avoid highly basic scavengers (e.g., some amine-based ones) that could cause salt formation with your product. Thiol, thiourea, or cysteine-based scavengers are often good choices.[5][6] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., SiliaMetS® Thiourea, Cysteine, DMT) to empirically determine the most effective one for your specific reaction mixture.[1][5]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the weight equivalents of the scavenger. A common starting point is 5-10 wt% relative to the product. 2. Extend Reaction Time & Temperature: Increase the stirring time (e.g., from 1 hour to 4-16 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to improve scavenging kinetics.[4]
Poor Mass Transfer 1. Ensure Adequate Agitation: Make sure the scavenger beads are well-suspended in the solution. For larger scales, mechanical stirring is crucial. 2. Consider a Flow-Based System: For very efficient removal, passing the solution through a cartridge packed with the scavenger resin can be more effective than a batch stirring method.[7]
Problem 3: Significant product loss during purification.

Symptoms:

  • The final isolated yield of the biphenyl carboxylic acid is lower than expected after the palladium removal step.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Product Adsorption onto Adsorbent/Scavenger 1. Reduce Adsorbent/Scavenger Loading: Use the minimum effective amount required to meet your palladium specification. This can be determined through optimization experiments.[4] 2. Thoroughly Wash the Adsorbent/Scavenger: After filtering off the scavenger or activated carbon, wash it thoroughly with a fresh portion of the solvent to recover any adsorbed product. Combine these washes with the main filtrate.[1] 3. Evaluate Different Adsorbents: Some scavengers or types of activated carbon may have a higher affinity for your product. Testing alternatives can sometimes reveal a better option with lower product binding.[4]
Product Precipitation with Scavenger 1. Check for Incompatibility: As your product is acidic, ensure the scavenger is not basic, which could lead to the precipitation of a product-scavenger salt. 2. Adjust pH if Necessary: If using a pH-sensitive scavenger, ensure the pH of your reaction mixture is within its optimal working range and does not cause product precipitation.

Frequently Asked Questions (FAQs)

Q1: Which method is the best for removing palladium? There is no single "best" method, as the choice depends on the form of the palladium (heterogeneous vs. homogeneous), the required final palladium concentration, the scale of the reaction, and the nature of your product.[4] A common strategy is to first use a simple method like filtration through Celite® and, if that is insufficient, follow up with a more robust technique like treatment with a scavenger or activated carbon.[1][4]

Q2: What is Celite®, and how does it help remove palladium? Celite® is diatomaceous earth, a form of silica. It acts as a filter aid, forming a porous bed that can trap very fine, insoluble particles, such as palladium on carbon (Pd/C) or precipitated palladium metal, which might otherwise pass through standard filter paper.[1][8]

Q3: How low can I get the palladium concentration? With optimized methods, it is possible to reduce palladium levels to very low parts-per-million (ppm) and even parts-per-billion (ppb) levels.[9] For pharmaceutical applications, regulatory guidelines often require palladium levels to be below 10 ppm.[3] Achieving such low levels frequently requires a multi-step approach, for instance, filtration followed by a scavenger treatment.[10]

Q4: Can I use activated carbon for palladium removal? Yes, activated carbon is a cost-effective and widely used adsorbent for removing residual palladium.[11][12] It can be effective for both heterogeneous and soluble palladium species.[4] However, its effectiveness can vary, and it may sometimes require higher loadings or longer contact times. It can also occasionally adsorb the desired product, leading to yield loss.[4]

Q5: What is the difference between Pd(0) and Pd(II) scavengers? Palladium catalysts can exist in different oxidation states (primarily 0 and +2) during and after a reaction.[1] Some scavengers have a higher affinity for a specific oxidation state. For example, scavengers with thiol (-SH) functional groups are particularly effective at binding to Pd(II).[1][5] Versatile scavengers like SiliaMetS® DMT can effectively capture a wide range of metal species.[5]

Comparison of Palladium Removal Methods

The following table summarizes the efficiency of different palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions.

MethodTypical Use CaseStarting Pd (ppm)Final Pd (ppm)AdvantagesDisadvantages
Filtration (Celite®/Filter Aid) Removal of heterogeneous catalysts (e.g., Pd/C).[8]100 - 1000s50 - 500Simple, fast, and inexpensive.[8]Ineffective for soluble or colloidal palladium.[1]
Activated Carbon General purpose removal of soluble and insoluble Pd.[4]300 - 9100<1 - 50Low cost, widely available.[4][11]Can require high loading, may adsorb product, efficiency can be variable.[4]
Thiol-Based Scavengers Removal of soluble Pd(II).[1]200 - 2600<10 - 50High efficiency and selectivity, works well under mild conditions.[7][10]Higher cost than carbon, potential for product loss if not optimized.[3]
Chromatography (Silica Gel) General purification.[8]1000s<50 - 200Can remove palladium along with other impurities.[10]Often insufficient on its own, can lead to product loss, solvent intensive.[8][10]
Liquid-Liquid Extraction Removal of water-soluble palladium salts.[8]VariableVariableCan be simple for specific salt forms.Generally inefficient for many common palladium complexes.[8]

Key Experimental Protocols

Protocol 1: Filtration through a Celite® Pad
  • Prepare the Celite® Pad: Place a piece of correctly sized filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.[1]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly seated.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite® bed.

  • Apply Vacuum: Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite® Pad: Once all the mixture has passed through, wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium catalyst.

Protocol 2: Palladium Removal with a Solid-Supported Scavenger (Batch Method)
  • Select the Scavenger: Choose an appropriate scavenger based on the likely palladium state and the acidic nature of your product (e.g., SiliaMetS® Thiourea or Cysteine).[5]

  • Add Scavenger to Solution: To the crude product solution, add the scavenger resin (typically 5-10% by weight relative to the crude product).

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger: Filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a cotton plug is usually sufficient.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates, which now contain the product with reduced palladium levels.[1]

Diagrams and Workflows

G cluster_0 Palladium Removal Workflow start Crude Biphenyl Carboxylic Acid (Post-Reaction Mixture) filtration Step 1: Filtration through Celite® Pad start->filtration analysis1 Analyze Pd Level (e.g., ICP-MS) filtration->analysis1 spec_met Specification Met? (< 10 ppm) analysis1->spec_met scavenger Step 2: Scavenger Treatment (e.g., Thiol Resin, Activated Carbon) spec_met->scavenger No end Purified Product spec_met->end Yes filtration2 Step 3: Filter off Scavenger scavenger->filtration2 analysis2 Analyze Final Pd Level filtration2->analysis2 analysis2->end Spec Met fail Troubleshoot / Re-process analysis2->fail Spec Not Met

Caption: General workflow for palladium removal from biphenyl carboxylic acids.

G cluster_1 Troubleshooting: Ineffective Filtration start Problem: Filtrate is still black/grey check_pd_form Is Palladium Soluble or Colloidal? start->check_pd_form insoluble_pd Insoluble Pd Particles check_pd_form->insoluble_pd No (Particles are just too fine) soluble_pd Soluble/Colloidal Pd check_pd_form->soluble_pd Yes finer_filter Action: Use Finer Filter (e.g., 0.45 µm PTFE) insoluble_pd->finer_filter thicker_celite Action: Increase Celite® Bed Thickness and ensure proper packing insoluble_pd->thicker_celite solution Solution Achieved finer_filter->solution thicker_celite->solution use_scavenger Action: Use Scavenger Resin (Thiol, DMT, etc.) soluble_pd->use_scavenger use_carbon Action: Treat with Activated Carbon soluble_pd->use_carbon use_scavenger->solution use_carbon->solution

Caption: Decision tree for troubleshooting incomplete palladium removal by filtration.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your Suzuki-Miyaura cross-coupling reactions and overcome common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that can arise during the Suzuki-Miyaura coupling reaction. The guidance is presented in a question-and-answer format to directly tackle common problems.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

A1: Low or no conversion is a frequent issue in Suzuki-Miyaura coupling and can often be attributed to one or more of the following factors:

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Moreover, both Pd(0) and Pd(II) catalysts can degrade over time or be sensitive to air and moisture.[1][2]

  • Oxygen Sensitivity: The Pd(0) catalyst is susceptible to oxidation, which deactivates it. Inadequate degassing of the solvent and reaction vessel is a common cause of catalyst deactivation.[1][3]

  • Poor Reagent Quality: The purity and stability of your reagents are critical.

    • Aryl Halide: The reactivity of the aryl halide is a key factor. The general reactivity trend is I > Br > OTf >> Cl.[1] Aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.[1][3]

    • Boronic Acid/Ester: Boronic acids can undergo decomposition, especially protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] This is more common with electron-deficient boronic acids.[1]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction.[5] This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4][6] To minimize homocoupling:

  • Ensure Thorough Degassing: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is the most effective way to prevent this side reaction.[2][6]

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly, rather than a Pd(II) precatalyst, can help reduce the amount of Pd(II) species that can promote homocoupling.[2][6]

  • Control Reaction Temperature: High temperatures can sometimes promote side reactions. Consider running the reaction at a lower temperature if homocoupling is a significant issue.

Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What strategies can I employ to prevent this?

A3: Protodeboronation, the loss of the boronic acid group, is a major pathway for the degradation of the organoboron reagent, especially for electron-deficient or heteroaromatic boronic acids.[1][4] To mitigate this:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote its decomposition. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Using anhydrous conditions with a suitable base can help.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific substrates?

A1: The choice of catalyst and ligand is critical and often substrate-dependent.[4]

  • For less reactive aryl chlorides or electron-rich aryl halides: Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[6][8]

  • For standard aryl bromides and iodides: More common catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand like PPh₃ can be effective.[4]

  • Screening: Often, the optimal catalyst-ligand combination needs to be determined empirically through screening.[4]

Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the appropriate one?

A2: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10] The choice of base can significantly impact the reaction yield and rate.[9]

  • Common Inorganic Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[6][9]

  • Base Strength: The required basicity depends on the substrates. For challenging couplings, a stronger base like K₃PO₄ may be necessary.[6] For base-sensitive functional groups, a milder base like KF might be preferable.[10]

  • Solubility: The solubility of the base in the chosen solvent system is also important.

Q3: Which solvent should I use for my Suzuki-Miyaura coupling reaction?

A3: The solvent can influence the reaction rate, yield, and even selectivity.[11][12][13][14][15] Common solvents include:

  • Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, often with water as a co-solvent.[4][12]

  • Aromatic Hydrocarbons: Toluene is another common choice.[4]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be used, but they can also influence the selectivity of the coupling in some cases.[11][13]

  • Water: Aqueous conditions are often used, which can be advantageous for "green" chemistry and for water-soluble substrates.[12][16]

Q4: Can I run Suzuki-Miyaura coupling reactions open to the air?

A4: Generally, it is not recommended. The catalytically active Pd(0) species is sensitive to oxygen and can be readily oxidized to inactive Pd(II).[3] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to achieve reproducible and high-yielding results.[1][3]

Data Presentation

Table 1: Common Palladium Catalysts and Precatalysts

Catalyst/PrecatalystCommon NameTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis1 - 5A common Pd(0) catalyst, but can be air-sensitive.
Pd(OAc)₂Palladium Acetate1 - 5A stable Pd(II) precatalyst, requires in situ reduction.
PdCl₂(PPh₃)₂1 - 5A stable Pd(II) precatalyst.
Pd₂(dba)₃0.5 - 2A common Pd(0) source, often used with a ligand.
Pd/CPalladium on Carbon5 - 10A heterogeneous catalyst, useful for simpler couplings and easier product purification.[17]

Table 2: Common Ligands for Suzuki-Miyaura Coupling

LigandCommon NameTypeNotes
PPh₃TriphenylphosphineMonodentate PhosphineA standard, versatile ligand.
P(o-tol)₃Tri(o-tolyl)phosphineMonodentate PhosphineCan improve yields and stereoretention in some cases.[18][19]
SPhosBuchwald LigandBulky, electron-rich ligand for challenging couplings, especially with aryl chlorides.[6][20]
XPhosBuchwald LigandAnother highly active Buchwald ligand for difficult substrates.[6]
dppfFerrocenyl PhosphineA bidentate ligand often used with PdCl₂.

Table 3: Common Bases and Their Applications

BaseFormulaStrengthTypical Applications
Potassium CarbonateK₂CO₃ModerateA widely used, general-purpose base.[6]
Sodium CarbonateNa₂CO₃ModerateAnother common and cost-effective base.[6]
Cesium CarbonateCs₂CO₃StrongOften effective for difficult couplings due to the "cesium effect".[9]
Potassium PhosphateK₃PO₄StrongParticularly effective for coupling nitrogen-rich heterocycles and challenging substrates.[1][6][9]
Potassium FluorideKFMildUseful when base-sensitive functional groups are present.[1][9]

Experimental Protocols

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating and backfilling the flask three times.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane/water). Bubble the inert gas through the solution for another 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Troubleshooting Protocol for Low Conversion

If a standard reaction shows low conversion, a systematic screening of reaction parameters is recommended.

  • Catalyst and Ligand Screen: Set up a parallel array of small-scale reactions. In each reaction, vary the palladium source and the ligand while keeping other parameters constant. For example, test Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhos, and a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.

  • Base Screen: Using the most promising catalyst/ligand system from the previous screen, set up another array of reactions, this time varying the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Screen: With the best catalyst/ligand and base combination, screen a variety of solvents (e.g., dioxane/water, toluene, THF, DMF).

  • Temperature Optimization: Once a promising set of components is identified, optimize the reaction temperature. Run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability of the reactants and catalyst.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product Boronic_Acid R²-B(OH)₂ Base Base Boronic_Acid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activates Boronate->Transmetalation + M⁺X⁻ Aryl_Halide R¹-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality - Catalyst & Ligand Integrity - Boronic Acid Stability - Aryl Halide Purity - Solvent & Base Purity Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Temperature - Reaction Time - Stirring Check_Reagents->Check_Conditions Analyze_Side_Products 3. Analyze for Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? Check_Conditions->Analyze_Side_Products Screen_Components 4. Systematic Component Screening - Catalyst/Ligand - Base - Solvent Analyze_Side_Products->Screen_Components Side Products Identified Analyze_Side_Products->Screen_Components No Obvious Side Products Optimize 5. Optimize Conditions - Temperature - Concentration - Stoichiometry Screen_Components->Optimize Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Navigating Solubility Challenges with 3'-Methylbiphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, encountering solubility issues with compounds like 3'-Methylbiphenyl-3-carboxylic acid in aqueous media is a common yet significant hurdle. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, ensuring your experiments proceed smoothly and efficiently.

Understanding the Challenge: Physicochemical Properties

This compound is a pale brown solid characterized by its limited aqueous solubility.[1][2][3][4] Its molecular structure, featuring a hydrophobic biphenyl core, is the primary contributor to this characteristic. To effectively troubleshoot solubility, a foundational understanding of its physicochemical properties is essential. While experimental data is limited, predicted values for structurally similar compounds provide valuable insights.

PropertyValue (Predicted/Estimated)Significance for Aqueous Solubility
Molecular Formula C₁₄H₁₂O₂-
Molecular Weight 212.24 g/mol -
pKa ~4.0 - 4.2The carboxylic acid group can be deprotonated at pH values above the pKa, forming a more soluble carboxylate salt.
logP ~3.9 - 4.0A high logP value indicates significant lipophilicity (poor water solubility).
Aqueous Solubility "Slightly soluble"[1][2][3][4][5]Direct dissolution in neutral aqueous buffers is expected to be very low.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffer?

A1: The biphenyl structure of the molecule is highly hydrophobic, leading to poor solubility in aqueous solutions. At neutral pH, the carboxylic acid group is protonated and less polar, further limiting its interaction with water molecules.

Q2: What is the first and simplest method I should try to dissolve this compound?

A2: The most straightforward approach is pH adjustment. By increasing the pH of your aqueous medium to be at least 2 units above the compound's pKa (i.e., pH > 6.2), you can deprotonate the carboxylic acid to form the much more soluble carboxylate salt.

Q3: Are there alternative methods if pH adjustment is not suitable for my experiment?

A3: Yes, several other techniques can be employed, either alone or in combination. These include the use of co-solvents, such as ethanol or DMSO, and the formation of inclusion complexes with cyclodextrins.

Q4: Can I dissolve the compound in an organic solvent first and then dilute it into my aqueous buffer?

A4: This is a common strategy. However, it is crucial to use a water-miscible organic solvent like DMSO or ethanol and to be mindful of the final solvent concentration in your aqueous medium, as it may impact your experimental system. Precipitation can occur upon dilution if the final concentration of the compound exceeds its solubility limit in the mixed solvent system.

Q5: How can I avoid the compound precipitating out of solution over time?

A5: Ensuring the pH of the solution remains in a range where the compound is in its ionized form is critical. For solutions prepared with co-solvents, avoiding temperature fluctuations and ensuring the final concentration is well below the saturation point can help maintain stability. For long-term storage, preparing a concentrated stock in a suitable organic solvent and diluting it just before use is often the best practice.

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in Aqueous Buffer (pH 7.4)

This workflow outlines the initial steps to address the poor aqueous solubility of this compound.

A Start: Undissolved Compound in Aqueous Buffer B Strategy 1: pH Adjustment A->B C Add 0.1 M NaOH dropwise while monitoring pH B->C D Target pH > 6.2 (pKa + 2) C->D E Observe for Dissolution D->E F Completely Dissolved? E->F G Yes: Solution Ready for Use F->G Success H No: Proceed to Alternative Strategies F->H Failure

Fig. 1: Workflow for pH-mediated dissolution.
  • Preparation: Prepare a slurry of the this compound in your desired aqueous buffer.

  • Basification: While stirring, add a low-concentration solution of a strong base (e.g., 0.1 M NaOH) dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Target pH: Continue adding the base until the pH is at least 2 units above the estimated pKa of the compound (a target pH of 7.5 to 8.0 is often a good starting point).

  • Observation: As the pH increases, the compound should dissolve to form a clear solution.

  • Final Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down if your experimental conditions require it, but be aware that the compound may precipitate if the pH drops below its pKa.

Issue 2: pH Adjustment is Not an Option Due to Experimental Constraints

This decision-making diagram helps in selecting an alternative solubilization strategy when pH modification is not feasible.

A Start: pH Adjustment Not Feasible B Is a small percentage of organic solvent tolerable? A->B C Strategy 2: Co-Solvent System B->C Yes D Strategy 3: Cyclodextrin Inclusion Complex B->D No E Dissolve compound in minimal DMSO or Ethanol C->E G Prepare an aqueous solution of β-cyclodextrin D->G F Add dropwise to aqueous buffer with vigorous stirring E->F I Compound Dissolved? F->I H Add the compound to the cyclodextrin solution and stir/sonicate G->H H->I J Yes: Solution Ready I->J Success K No: Try increasing co-solvent or cyclodextrin concentration I->K Failure

References

Assessing the stability of 3'-Methylbiphenyl-3-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3'-Methylbiphenyl-3-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH stability profile of this compound?

Q2: What is the pKa of this compound and why is it important?

An exact experimentally determined pKa for this compound is not widely published. However, for the structurally similar compound 4'-Methylbiphenyl-2-carboxylic acid, a predicted pKa value is approximately 3.90 ± 0.36.[1] The pKa is a critical parameter as it indicates the pH at which the compound exists in a 50:50 ratio of its protonated (acid) and deprotonated (carboxylate) forms. This equilibrium directly impacts the compound's solubility, lipophilicity, and potential degradation pathways at different pH values.

Q3: How does pH affect the solubility of this compound?

This compound is described as slightly soluble in water.[2][3] The solubility of carboxylic acids is generally pH-dependent. At a pH below its pKa, the compound will be in its less soluble, protonated form. As the pH increases above the pKa, the compound will deprotonate to form the more soluble carboxylate salt. Therefore, the aqueous solubility of this compound is expected to increase in neutral to alkaline solutions.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, biphenyl structures can be susceptible to oxidative degradation. The carboxylic acid functional group itself is generally stable, but the overall molecule's stability will be influenced by the biphenyl ring system. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are necessary to identify the specific degradation products and pathways for this compound.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent analytical results during stability testing. Sample precipitation due to pH-dependent solubility.Ensure the compound remains fully dissolved at all tested pH values. You may need to use co-solvents, but be mindful of their potential impact on stability. Verify the solubility of the compound at the target concentration and pH before initiating the stability study.
Degradation of the compound during sample preparation or analysis.Minimize the time between sample preparation and analysis. Use a validated, stability-indicating analytical method, such as HPLC with a suitable detector (e.g., UV-Vis).
Unexpectedly rapid degradation at a specific pH. Catalysis by buffer components.Investigate the potential for specific buffer species to catalyze degradation. If suspected, switch to an alternative buffer system with different components but the same pH.
Presence of trace metal ions.Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal-catalyzed degradation is suspected, but first evaluate any potential direct reaction between the chelating agent and your compound.
Difficulty in identifying degradation products. Low levels of degradation products.Concentrate the samples before analysis. Utilize more sensitive analytical techniques such as mass spectrometry (MS) to aid in the identification of unknown peaks.
Co-elution of degradation products with the parent compound or other peaks.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, column chemistry, or temperature) to achieve better separation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12) using appropriate buffer systems (e.g., phosphate, citrate, borate).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect a supernatant aliquot and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of pH.

Protocol 2: pH Stability Assessment (Forced Degradation)
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: In separate vials, dilute the stock solution with various buffer solutions to achieve the desired final concentration and pH. A typical starting point for stress testing is to use 0.1 M HCl (acidic condition) and 0.1 M NaOH (alkaline condition). Intermediate pH values should also be tested.

  • Incubation: Store the vials at a controlled temperature (e.g., 40 °C, 50 °C, or 60 °C) and protect them from light.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction at each time point by adjusting the pH to a more stable range (e.g., neutral) or by freezing the sample.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH condition. Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: pH-Dependent Solubility of this compound
pHTemperature (°C)Solubility (µg/mL)
2.025User-defined
4.025User-defined
6.025User-defined
7.425User-defined
9.025User-defined
12.025User-defined
Table 2: Stability of this compound at Different pH Values and 50°C
Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.4)% Remaining (pH 12.0)
0100100100
2User-definedUser-definedUser-defined
4User-definedUser-definedUser-defined
8User-definedUser-definedUser-defined
24User-definedUser-definedUser-defined
48User-definedUser-definedUser-defined

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Solutions at Different pH Values Incubate Incubate at Controlled Temperature Prep->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Evaluate Determine % Remaining and Degradation Products Analyze->Evaluate

Caption: Experimental workflow for assessing the pH stability of a compound.

pH_pKa_Relationship cluster_species cluster_solubility pH_Scale < pH < pKa  |  pH = pKa  |  pH > pKa > Acid Predominantly Protonated Form (R-COOH) Equilibrium 50% Protonated 50% Deprotonated Acid->Equilibrium Increasing pH Low_Sol Lower Aqueous Solubility Acid->Low_Sol Base Predominantly Deprotonated Form (R-COO⁻) Equilibrium->Base Increasing pH High_Sol Higher Aqueous Solubility Base->High_Sol

Caption: Relationship between pH, pKa, and the ionization state of a carboxylic acid.

References

Technical Support Center: Strategies for By-product Prevention in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of biphenyls and their derivatives. Our focus is on practical strategies to prevent the formation of by-products, thereby improving yield, purity, and the overall efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in biphenyl synthesis?

A1: The nature of by-products is highly dependent on the synthetic method employed.

  • In Suzuki-Miyaura coupling , the most prevalent by-product is the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl. For instance, in the synthesis of a substituted biphenyl from an arylboronic acid and an aryl halide, the corresponding symmetrical biaryl from the boronic acid is a common impurity.

  • Ullmann reactions are prone to the formation of homocoupling products of the aryl halide, especially when using symmetrical starting materials. Other by-products can arise from side reactions at the high temperatures often required.

  • Gomberg-Bachmann reactions are known for producing a variety of by-products due to the high reactivity of the diazonium salt intermediates, which can lead to tars and other polymeric materials, significantly reducing the yield of the desired biphenyl.[1]

Q2: How can I quickly assess if my reaction is producing significant by-products?

A2: Thin Layer Chromatography (TLC) is an effective initial method to monitor the progress of your reaction and identify the presence of by-products. By spotting the crude reaction mixture alongside the starting materials, you can visualize the formation of new spots corresponding to the product and any by-products. The relative intensity and number of these spots can give a qualitative indication of the reaction's cleanliness. For a more quantitative assessment, techniques like GC-MS or LC-MS are recommended to identify and quantify the components of the crude reaction mixture.

Q3: Are there general strategies to minimize by-product formation across different biphenyl synthesis methods?

A3: Yes, while specific strategies vary, some general principles apply:

  • Control of Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can significantly influence the reaction pathway. Careful optimization of these parameters is crucial.

  • Purity of Reagents and Solvents: Impurities in starting materials, solvents, or catalysts can lead to undesired side reactions. Using high-purity reagents and anhydrous, degassed solvents is often critical.

  • Inert Atmosphere: For many coupling reactions, particularly those involving organometallic intermediates like Suzuki-Miyaura and Ullmann reactions, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent oxidation-related side reactions.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for biphenyl synthesis. However, the formation of homocoupling by-products from the boronic acid partner is a common issue.

Problem: Significant formation of homocoupled by-product from the boronic acid.

Root Causes and Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas all solvents and the reaction mixture prior to adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Presence of Pd(II) Species: The active catalyst is a Pd(0) species. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its incomplete reduction to Pd(0) can lead to a Pd(II)-mediated homocoupling pathway.

    • Solution 1: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ directly.

    • Solution 2: Add a mild reducing agent to the reaction mixture. For example, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).

  • Inappropriate Choice of Ligand, Base, or Solvent: The ligand, base, and solvent play a critical role in the catalytic cycle and can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Optimize the reaction conditions by screening different ligands, bases, and solvents. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective at promoting the desired cross-coupling over homocoupling. The choice of base and solvent can also have a significant impact on the reaction's selectivity and yield.

Quantitative Data on Reaction Parameter Optimization:

The selection of the base and solvent system is critical for optimizing the yield of the desired biphenyl product and minimizing by-products. Below are tables summarizing the impact of these parameters on biphenyl synthesis via Suzuki-Miyaura coupling.

Table 1: Effect of Different Bases on Biphenyl Yield

EntryBase (2.2 equiv.)SolventYield (%)
1Na₂CO₃THF/Toluene/H₂O36
2K₂CO₃THF/Toluene/H₂O44
3Cs₂CO₃THF/Toluene/H₂O34
4NaOHMeOH/H₂O98.5

Reaction conditions and yields are illustrative and may vary based on specific substrates and other reaction parameters.[2]

Table 2: Influence of Solvent on Biphenyl Yield

EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol (MeOH)78.9
4Dioxane0
5Methanol/Water (3:2)96.3

Reaction conditions and yields are illustrative and may vary based on specific substrates and other reaction parameters.[3]

Experimental Protocol: Minimizing Homocoupling in the Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid, with specific steps to minimize the formation of biphenyl and 4,4'-dimethylbiphenyl by-products.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

Procedure:

  • Degassing of Solvents: Sparge toluene, ethanol, and water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene, ethanol, and water in a 3:1:1 ratio to the flask via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.01 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-methylbiphenyl from any homocoupled by-products.

Diagrams for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Byproducts cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway Aryl_Halide Aryl-X PdII_Intermediate Aryl-Pd(II)-X Aryl_Halide->PdII_Intermediate Oxidative Addition Boronic_Acid Aryl'-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)L2 Pd0->PdII_Intermediate PdII_Intermediate->Transmetalation Biphenyl Aryl-Aryl' Transmetalation->Biphenyl Reductive Elimination Biphenyl->Pd0 Boronic_Acid2 2 x Aryl'-B(OH)2 Homocoupled Aryl'-Aryl' Boronic_Acid2->Homocoupled Oxygen O2 Oxygen->Homocoupled PdII_catalyst Pd(II) PdII_catalyst->Homocoupled Troubleshooting_Suzuki decision decision issue issue solution solution start Start: Biphenyl Synthesis via Suzuki Coupling check_byproducts Significant by-product formation observed? start->check_byproducts homocoupling Homocoupling of Boronic Acid is the Main By-product check_byproducts->homocoupling Yes end Successful Synthesis check_byproducts->end No check_degassing Was the solvent properly degassed? homocoupling->check_degassing degas_solvent Action: Rigorously degas solvents (sparge with Ar/N2 or freeze-pump-thaw) check_degassing->degas_solvent No check_catalyst Using a Pd(II) precatalyst? check_degassing->check_catalyst Yes degas_solvent->check_catalyst use_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Yes optimize_conditions Action: Screen bulky, electron-rich ligands (e.g., SPhos) and optimize base/solvent check_catalyst->optimize_conditions No use_pd0->optimize_conditions optimize_conditions->end

References

Recrystallization of Aromatic Carboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing an aromatic carboxylic acid?

An ideal solvent for recrystallization should dissolve the aromatic carboxylic acid sparingly or not at all at room temperature but readily at its boiling point.[1] Water is a common and effective solvent for many simple aromatic carboxylic acids like benzoic acid and salicylic acid because their solubility in water is significantly higher at elevated temperatures.[2][3][4] For other aromatic carboxylic acids, a variety of solvents can be used, and the choice depends on the specific compound's polarity. A general rule of thumb is that solvents with functional groups similar to the solute are often good choices.[5][6]

Q2: How do I select a suitable solvent if water is not effective?

Solvent selection can be guided by the principle of "like dissolves like." Since aromatic carboxylic acids have both polar (carboxylic acid group) and nonpolar (aromatic ring) characteristics, a range of solvents can be tested. Ethanol, methanol, and acetic acid are often good candidates.[5][7] For less polar compounds, solvent mixtures like hexane/acetone or toluene/hexane can be effective.[5][8] To test a solvent, a small amount of the impure compound (around 0.1 g) can be mixed with a small volume of the solvent (around 1 mL) to observe its solubility at room temperature and upon heating.[1]

Q3: What is the purpose of using a minimum amount of hot solvent?

Using the minimum amount of hot solvent necessary to completely dissolve the compound is crucial for maximizing the yield of purified crystals upon cooling.[9][10] If an excess of solvent is used, a significant portion of the desired compound may remain dissolved in the mother liquor even after cooling, leading to a poor recovery.[9][11]

Q4: My solution is colored. How can I remove colored impurities?

Soluble colored impurities can be removed by using activated charcoal.[1][10] After dissolving the impure compound in the hot solvent, a small amount of activated charcoal is added to the solution. The charcoal, with its high surface area, adsorbs the colored impurities.[1][10] The charcoal is then removed by hot gravity filtration before the solution is cooled to allow for crystallization.[12] It is important to avoid using an excess of charcoal as it can also adsorb the desired compound, reducing the yield.[10]

Q5: Why is slow cooling important for crystallization?

Slow cooling of the saturated solution promotes the formation of large, pure crystals.[2][3] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and leading to a less pure product.[4][11] Allowing the solution to cool slowly on a benchtop before moving it to an ice bath is a common practice.[2][3]

Troubleshooting Guide

Problem 1: No Crystals Form Upon Cooling

If crystals do not form after the solution has cooled to room temperature and subsequently in an ice bath, several techniques can be employed to induce crystallization.[9]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[9][11]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.

  • Solvent Evaporation: If too much solvent was added, the solution may not be saturated enough for crystallization to occur.[9][11] Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can solve this issue.[9][11]

Troubleshooting Flowchart: No Crystal Formation

G start Solution Cooled, No Crystals is_cloudy Is the solution cloudy? start->is_cloudy scratch Scratch inside of flask with a glass rod is_cloudy->scratch Yes is_clear Is the solution clear? is_cloudy->is_clear No end Crystals Form scratch->end scratch_clear Try scratching the flask is_clear->scratch_clear still_no_crystals Still no crystals? scratch_clear->still_no_crystals too_much_solvent Too much solvent likely used still_no_crystals->too_much_solvent Yes rotovap If all else fails, remove solvent by rotary evaporation and attempt recrystallization again still_no_crystals->rotovap No boil_off Return to heat and boil off a portion of the solvent too_much_solvent->boil_off re_cool Cool again boil_off->re_cool re_cool->end

Caption: A decision-making workflow for inducing crystallization.

Problem 2: The Compound "Oils Out"

Sometimes, instead of forming solid crystals, the compound separates from the solution as an oil or liquid droplets. This phenomenon, known as "oiling out," can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[11]

  • Reheat and Add More Solvent: The most common solution is to reheat the mixture to dissolve the oil, then add a small amount of additional solvent to decrease the saturation.[9][11] Allow the solution to cool very slowly.

  • Adjust Solvent System: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.[11]

  • Remove Impurities: If impurities are suspected to be the cause, adding a charcoal step to the procedure before crystallization may resolve the issue.[11]

Problem 3: Poor Crystal Yield

A low recovery of the purified product can be due to several factors.

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant loss of the product to the mother liquor.[11]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, crystals can form on the filter paper or in the funnel stem, reducing the yield.[8][13] To prevent this, use a stemless funnel and keep the filtration apparatus hot.[8]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.[9][14]

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for simple, polar aromatic carboxylic acids like benzoic and salicylic acid.[15]
Ethanol78HighA versatile solvent for many organic compounds.[15]
Methanol65HighSimilar to ethanol but with a lower boiling point.[15]
Acetic Acid118HighCan be effective but has a high boiling point, making it harder to remove from the final product.[16]
Acetone56MediumA good solvent with a low boiling point, but its high volatility can be a challenge.[15]
Ethyl Acetate77MediumA moderately polar solvent.[15]
Toluene111LowCan be used for less polar aromatic carboxylic acids.[15]
Hexane69LowOften used in mixed solvent systems as the "anti-solvent" for nonpolar compounds.[15]

Table 2: Solubility of Selected Aromatic Carboxylic Acids

CompoundSolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Benzoic AcidWater0.345.90
Salicylic AcidWater0.257.50
Phthalic AcidWater0.5419.0
Benzoic AcidEthanol~60Very Soluble
Salicylic AcidEthanol~45Very Soluble

Note: Solubility data is approximate and can vary with specific conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Benzoic Acid

This protocol details the purification of benzoic acid using water as the solvent.

  • Dissolution: Weigh the impure benzoic acid and place it in an Erlenmeyer flask.[2] Add a minimal amount of boiling water to the flask while heating on a hot plate.[3] Continue adding small portions of boiling water until the benzoic acid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Keep the funnel and receiving flask hot to prevent premature crystallization.[12] If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before this step.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[2][3] Once the flask is at room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[14]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][17]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely on the filter paper or in a drying oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Solvent Selection: Choose a "soluble solvent" in which the compound is readily soluble and an "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble. The two solvents must be miscible.[12]

  • Dissolution: Dissolve the impure compound in a minimum amount of the hot "soluble solvent."

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 3, 4, 5, and 6 from the single-solvent recrystallization protocol.

Workflow Diagram: General Recrystallization Process

G start Impure Aromatic Carboxylic Acid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal present) dissolve->hot_filtration cool_slowly Allow solution to cool slowly hot_filtration->cool_slowly ice_bath Cool in ice bath to maximize crystallization cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end Pure Crystals dry->end

Caption: A standard workflow for the recrystallization of solids.

References

Identifying potential degradation pathways for 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 3'-Methylbiphenyl-3-carboxylic acid. The information is based on established principles of biphenyl and carboxylic acid metabolism and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on the degradation of other biphenyl compounds, the initial steps for this compound are likely to involve hydroxylation of the aromatic rings.[1][2][3] This is typically catalyzed by dioxygenase enzymes, leading to the formation of dihydroxybiphenyl derivatives. The position of hydroxylation can vary depending on the specific microbial strain and its enzymatic machinery. Given the substitution pattern, hydroxylation could occur on either the methyl-substituted ring or the carboxyl-substituted ring.

Q2: How might the methyl and carboxylic acid groups influence the degradation pathway?

A2: The methyl group and the carboxylic acid group can influence the degradation pathway in several ways:

  • Steric Hindrance: These substituents may sterically hinder the enzymatic attack at adjacent carbons, potentially directing hydroxylation to less hindered positions.

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the methyl group can alter the electron density of the aromatic rings, influencing the susceptibility to electrophilic attack by oxygenases.

  • Metabolic Activation of the Carboxylic Acid: The carboxylic acid group itself can be a site for metabolic transformation. It can be activated to form reactive intermediates like acyl-CoA thioesters or acyl-glucuronides, which can then undergo further reactions.[4]

Q3: What are the expected major degradation products?

A3: Following initial hydroxylation, the dihydroxybiphenyl intermediate is expected to undergo aromatic ring cleavage.[1][2][5] This is a critical step in the breakdown of the biphenyl structure. For biphenyl, a common ring cleavage product is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).[3][5][6] In the case of this compound, analogous ring cleavage products would be expected, which would then be further metabolized to simpler organic acids that can enter central metabolic pathways. Ultimately, complete degradation (mineralization) would lead to carbon dioxide and water.

Q4: Are there any known microorganisms capable of degrading biphenyl compounds?

A4: Yes, a variety of bacteria and fungi have been shown to degrade biphenyl and its derivatives.[7][8] Some examples include species of Pseudomonas, Rhodococcus, Cupriavidus, Paecilomyces, and Trichosporon.[1][2][3][9][10] When designing degradation experiments, selecting a microbial consortium from a contaminated site or using known biphenyl-degrading strains would be a good starting point.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No degradation of this compound observed. 1. Inappropriate microbial strain or consortium. 2. Substrate toxicity at the tested concentration. 3. Unfavorable experimental conditions (pH, temperature, aeration). 4. Insufficient acclimation period for the microorganisms.1. Screen different microbial strains or enrich a consortium from a contaminated environment. 2. Perform a toxicity assay to determine the optimal substrate concentration. 3. Optimize pH, temperature, and shaking speed for the selected microorganisms. 4. Gradually increase the concentration of the target compound over time to allow for microbial adaptation.
Accumulation of colored intermediates. Formation of hydroxylated and ring-cleavage products that are colored and potentially inhibitory to further degradation.1. Identify the intermediates using analytical techniques like HPLC-MS or GC-MS. 2. Test the toxicity of the identified intermediates. 3. Co-culture with other microorganisms that can degrade the accumulated intermediates.
Inconsistent degradation rates between replicates. 1. Inhomogeneous inoculum. 2. Variability in experimental setup. 3. Abiotic loss of the compound (e.g., volatilization, adsorption).1. Ensure the inoculum is well-mixed before distribution. 2. Standardize all experimental parameters across all replicates. 3. Include abiotic controls (without microorganisms) to quantify any non-biological loss of the compound.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay
  • Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the selected microbial culture.

  • Inoculum Preparation: Grow the selected microbial strain(s) in a suitable growth medium until the late exponential phase. Harvest the cells by centrifugation and wash them with the sterile mineral salt medium. Resuspend the cells in the same medium to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup: In sterile flasks, add the mineral salt medium and this compound to the desired final concentration (e.g., 50 mg/L). Inoculate the flasks with the prepared cell suspension. Include abiotic controls (no inoculum) and positive controls (with a readily biodegradable substrate like glucose).

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) for a specified period (e.g., 28 days).

  • Sampling and Analysis: Periodically withdraw samples from the flasks. Analyze the concentration of this compound and the formation of degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Identification of Degradation Products
  • Sample Preparation: At different time points during the biodegradation assay, collect larger volumes of the culture medium. Centrifuge to remove cells and filter-sterilize the supernatant.

  • Extraction: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at different pH values to isolate neutral, acidic, and basic compounds.

  • Concentration and Analysis: Concentrate the organic extracts under a gentle stream of nitrogen. Analyze the concentrated extracts using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the degradation products.

  • Structure Elucidation: For unknown major metabolites, further structural elucidation may be required using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Hypothetical Degradation of this compound by Different Microbial Strains

Microbial StrainInitial Concentration (mg/L)Concentration after 14 days (mg/L)Degradation (%)Major Metabolite(s) Identified
Pseudomonas putida strain A5022.5553'-Methyl-3-hydroxybiphenyl-x-carboxylic acid
Rhodococcus sp. strain B5015.070Hydroxylated ring-cleavage product
Mixed microbial consortium505.090Benzoic acid derivatives
Abiotic Control5049.51-

Visualizations

degradation_pathway cluster_main Potential Degradation Pathway of this compound A This compound B Dihydroxylated Intermediate A->B Dioxygenase C Ring Cleavage Product (e.g., HOPDA analogue) B->C Dioxygenase D Methyl-substituted Benzoic Acid Derivative C->D Hydrolase E Carboxyl-substituted Phenyl Derivative C->E Hydrolase F Central Metabolism D->F E->F

Caption: Proposed aerobic degradation pathway for this compound.

experimental_workflow cluster_workflow Experimental Workflow for Biodegradation Study A Microbial Culture Selection/Enrichment B Biodegradation Assay Setup A->B C Incubation and Sampling B->C D Chemical Analysis (HPLC/GC-MS) C->D E Data Analysis (Degradation Kinetics) D->E F Metabolite Identification D->F G Pathway Elucidation F->G

Caption: General experimental workflow for studying the biodegradation of a target compound.

References

Technical Support Center: Optimizing Catalyst Load for Cost-Effective Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst load in cost-effective biphenyl synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective catalytic systems for biphenyl synthesis?

A1: While palladium catalysts are highly effective for Suzuki-Miyaura cross-coupling reactions to synthesize biphenyls, nickel-based catalysts are emerging as a more cost-effective alternative.[1][2][3] Nickel is particularly advantageous for its ability to activate more economical but less reactive aryl chlorides.[1] For palladium systems, using Pd/C (palladium on carbon) can be a lower-cost option compared to complex phosphine ligand-based catalysts.[4] The overall cost-effectiveness, however, depends on catalyst loading, reaction time, yield, and catalyst recyclability.[5]

Q2: How does catalyst loading impact the yield and cost of biphenyl synthesis?

A2: Catalyst loading is a critical factor influencing both the efficiency and cost of the reaction. While higher catalyst loading can lead to higher yields and faster reaction times, it also significantly increases the cost.[6] The goal is to find the optimal catalyst loading that provides a high yield in a reasonable timeframe without excessive cost. For example, in some Suzuki-Miyaura reactions, decreasing the palladium acetate loading from 0.5 mol% to 0.002 mol% can still provide a moderate yield, drastically increasing the turnover number and cost-effectiveness.[7]

Q3: What is the role of ligands in optimizing the catalyst performance?

A3: Ligands play a crucial role in stabilizing the metal catalyst, preventing its decomposition, and influencing its reactivity and selectivity.[8][9] Electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can facilitate the oxidative addition of less reactive aryl chlorides and promote the reductive elimination step, leading to higher yields.[10][11] The choice of ligand is often critical for achieving high catalytic activity at low catalyst loadings.[12]

Q4: I am observing a significant amount of homocoupling byproduct. How can I minimize it?

A4: Homocoupling, the self-coupling of the boronic acid or aryl halide, is a common side reaction often promoted by the presence of oxygen or an excess of Pd(II) precatalyst.[8][13] To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[8][13] Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also reduce this side reaction.[8][9]

Q5: My reaction yield is very low. What are the potential causes and how can I troubleshoot it?

A5: Low yields can be attributed to several factors:

  • Inactive Catalyst: The catalyst may have been deactivated by oxygen.[8] Ensure rigorous degassing and use fresh, high-quality catalyst and ligands.

  • Improper Base or Solvent: The choice of base and solvent is crucial for the reaction's success.[8][14] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., THF/water, dioxane/water, DMF) is often necessary to find the optimal conditions for your specific substrates.[15][16]

  • Low Reaction Temperature: The reaction may require heating to proceed at an optimal rate.[8]

  • Impure Reagents: The purity of the aryl halide and boronic acid is critical. Impurities can poison the catalyst or lead to side reactions.[8]

  • Boronic Acid Instability: Boronic acids can be unstable, especially under harsh basic conditions, leading to protodeboronation.[9][10] Using milder bases or protecting the boronic acid as an ester (e.g., pinacol ester) can mitigate this issue.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No Product Formation Inactive catalyst (oxidized or degraded).Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh, high-quality catalyst and ligand.[8]
Insufficient reaction temperature.Gradually increase the reaction temperature and monitor the progress.[8]
Incorrect base or solvent selection.Screen a variety of bases and solvent systems to find the optimal conditions for your substrates.[14][15]
Low Product Yield Inefficient catalyst system.Screen different palladium or nickel catalysts and ligands. Consider more electron-rich and bulky ligands for challenging substrates.[10]
Suboptimal reaction conditions.Optimize the base, solvent, temperature, and reaction time. A Design of Experiments (DoE) approach can be efficient.[6]
Boronic acid decomposition.Use a milder base, lower the reaction temperature, or use a more stable boronic acid derivative like a pinacol ester.[10]
Significant Homocoupling Presence of oxygen.Improve the degassing procedure for all reagents and the reaction setup.[8][13]
High concentration of Pd(II) species.Use a direct Pd(0) catalyst or ensure complete reduction of the Pd(II) precatalyst.[8][9]
Inappropriate ligand.Screen different ligands, as some can suppress homocoupling more effectively.[13]
Starting Materials Insoluble Poor choice of solvent.Select a solvent or solvent mixture in which all reactants are soluble at the reaction temperature.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is a general starting point and may require optimization for specific substrates and catalytic systems.

1. Reagent Preparation:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid or its ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[10]

2. Degassing:

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to ensure an oxygen-free atmosphere.[10]

3. Solvent and Catalyst Addition:

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[10]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for 4-Methylbiphenyl Synthesis

Catalyst System Aryl Halide Coupling Partner Base Solvent Temp (°C) Time (h) Yield (%)
NiCl₂(dppe)4-ChlorotoluenePhenylmagnesium bromide-THFRT1692
NiCl₂(dppp)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane802485
Pd(OAc)₂ / PPh₃4-BromotoluenePhenylboronic acidNa₂CO₃Toluene/Water100695
Pd(PPh₃)₄4-IodotoluenePhenylboronic acidK₂CO₃THF/Water75498

Note: This table is a representative summary based on typical outcomes and may vary depending on specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Schlenk Flask B 2. Seal and Purge with Inert Gas A->B Inert Atmosphere C 3. Add Degassed Solvent B->C D 4. Add Catalyst & Ligand C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench Reaction F->G Reaction Complete H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J Product Pure Biphenyl Product J->Product

Caption: General experimental workflow for biphenyl synthesis via Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low or No Yield? Catalyst Check Catalyst Activity (Degassing, Freshness) Start->Catalyst Yes Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Catalyst->Conditions Reagents Verify Reagent Purity & Stability Conditions->Reagents Homocoupling Significant Homocoupling? Reagents->Homocoupling Degassing Improve Degassing Procedure Homocoupling->Degassing Yes Insoluble Starting Materials Insoluble? Homocoupling->Insoluble No Pd_Source Use Pd(0) Source or Ensure Precatalyst Reduction Degassing->Pd_Source Pd_Source->Insoluble Solvent Screen Different Solvent Systems Insoluble->Solvent Yes Success Improved Yield Insoluble->Success No Solvent->Success

Caption: Troubleshooting logic for optimizing biphenyl synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3'-Methylbiphenyl-3-carboxylic Acid and Related Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid yet tunable nature allows for precise orientation of functional groups to interact with various biological targets, including enzymes and nuclear receptors. This guide provides a comparative analysis of 3'-Methylbiphenyl-3-carboxylic acid and other biphenyl derivatives, focusing on their performance in key biological assays relevant to anti-inflammatory and metabolic research.

Comparative Analysis of Biological Activity

While this compound itself is not extensively documented in publicly available biological assays, its structure provides a valuable reference point for understanding the structure-activity relationships (SAR) within the biphenyl carboxylic acid class. By comparing it to well-studied analogs, we can infer its potential activity and highlight the impact of substituent modifications. The primary targets for this class of compounds include Cyclooxygenase (COX) enzymes, pivotal in inflammation, and Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.[1][4][5]

Table 1: Comparative COX-2 Inhibition by Biphenyl Derivatives

The anti-inflammatory effects of many biphenyl derivatives are attributed to their inhibition of COX enzymes.[1] Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[1] The data below showcases the inhibitory concentrations (IC₅₀) for various biphenyl compounds against the COX-2 enzyme.

CompoundStructureTargetIC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound COX-2Data Not AvailableData Not Available
Celecoxib (Reference Drug) COX-20.052 - 0.30>303
Compound 3e (1,4-benzoxazine deriv.) Biphenyl-like structureCOX-20.57242.4
PYZ20 (Dihydropyrazole deriv.) Biphenyl-like structure with N-heterocycleCOX-20.33High (Specific value not stated)
ODZ2 (1,3,4-oxadiazole deriv.) Biphenyl-like structure with S-heterocycleCOX-20.48132.83

Data for comparator compounds sourced from multiple studies.[5][6]

Table 2: Comparative PPARγ Modulation by Biphenyl Derivatives

Biphenyl carboxylic acids have also been identified as potent modulators of PPARs, nuclear receptors that regulate lipid and glucose metabolism.[4][7] Depending on their structure, they can act as agonists or antagonists, making them relevant for diseases like type 2 diabetes.[4]

CompoundStructureActivity TypeAssay TypeEC₅₀ / IC₅₀ (nM)
This compound Data Not AvailableData Not AvailableData Not Available
Compound 1 (Biphenylcarboxylic acid) A reference PPARδ partial agonistPPARδ Partial AgonistCell-based transactivation~10-100 (Est.)
Compound 25 (2-subst. biphenyl) Biphenylcarboxylic acid with disrupted planarityPPARδ Partial AgonistCell-based transactivation5.7
SR1664 (Indole Biphenyl deriv.) Complex N-biphenylmethylindole scaffoldPPARγ AntagonistCompetitive BindingHigh Affinity (Kd < 100)
Compound 46 (Indole Biphenyl deriv.) Orally active N-biphenylmethylindole scaffoldPPARγ AntagonistCell-based transactivationPotent (Specific value not stated)

Data for comparator compounds sourced from multiple studies.[4][8]

Key Signaling Pathways

Understanding the mechanism of action requires visualizing the signaling pathways affected by these compounds.

A. COX-2 Inhibition Pathway for Inflammation

Biphenyl derivatives with anti-inflammatory properties typically function by blocking the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain, fever, and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Biphenyl Biphenyl Derivative (e.g., Celecoxib) Biphenyl->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: COX-2 inhibition pathway by biphenyl derivatives to reduce inflammation.

B. PPARγ Modulation Pathway for Gene Regulation

As PPARγ modulators, biphenyl derivatives bind to the receptor in the nucleus. Agonists promote a conformational change that recruits co-activators, leading to the transcription of genes involved in glucose uptake and lipid metabolism. Antagonists block this process.

G cluster_nucleus Nucleus PPAR PPARγ Receptor PPRE PPRE on DNA PPAR->PPRE Binds to RXR RXR RXR->PPRE Binds to Biphenyl Biphenyl Derivative (Ligand) Biphenyl->PPAR Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolic Metabolic Effects (e.g., Insulin Sensitization) Transcription->Metabolic

Caption: PPARγ-mediated transcription pathway modulated by biphenyl ligands.

Experimental Protocols & Workflows

The quantitative data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for two key experiments.

A. Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies a compound's ability to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with hematin and a glutathione cofactor for 10 minutes at 37°C.

  • Compound Incubation : The test compound (e.g., this compound dissolved in DMSO) is added to the enzyme mixture at various concentrations and incubated for a further 15 minutes at 37°C.

  • Reaction Initiation : The enzymatic reaction is initiated by adding a solution of arachidonic acid.

  • Reaction Termination : After 20 minutes of incubation at 37°C, the reaction is stopped by adding a solution of formic acid.[9]

  • Quantification : The concentration of PGE2 produced is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a dose-response curve.

G A 1. Prepare COX-1/COX-2 Enzyme Solution B 2. Add Test Compound (Varying Concentrations) A->B C 3. Initiate Reaction with Arachidonic Acid B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction D->E F 6. Quantify PGE2 (ELISA) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Experimental workflow for the in vitro COX inhibition assay.

B. Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures a compound's ability to activate or inhibit the transcriptional activity of the PPARγ receptor.

  • Cell Culture & Transfection : A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media. Cells are co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

  • Cell Seeding : Transfected cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing the test compound at various concentrations. For antagonist screening, a known PPARγ agonist (e.g., rosiglitazone) is also added.

  • Incubation : Cells are incubated with the compounds for 18-24 hours to allow for receptor activation and luciferase gene expression.

  • Cell Lysis & Luciferase Assay : The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.

  • Data Analysis : For agonists, the EC₅₀ value (the concentration for 50% of maximal activation) is calculated. For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist response) is determined.

G A 1. Co-transfect Cells with PPARγ and Luciferase Plasmids B 2. Seed Transfected Cells in 96-well Plates A->B C 3. Treat Cells with Test Compound +/- Agonist B->C D 4. Incubate for 24 hours C->D E 5. Lyse Cells and Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Calculate EC₅₀ / IC₅₀ F->G

Caption: Experimental workflow for a PPARγ reporter gene assay.

References

Comparative analysis of 3'-methyl vs 3'-methoxy biphenyl carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3'-Methyl vs. 3'-Methoxy Biphenyl Carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comparative overview of 3'-methyl biphenyl carboxylic acid and 3'-methoxy biphenyl carboxylic acid, focusing on their physicochemical properties, synthesis, and potential biological relevance. This analysis is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences imparted by methyl and methoxy substitutions on the biphenyl scaffold. While direct comparative experimental studies on these specific molecules are limited, this guide synthesizes available data and theoretical knowledge to facilitate informed decisions in research and development.

Physicochemical Properties

The substitution at the 3' position with either a methyl or a methoxy group can influence the electronic and steric properties of the biphenyl carboxylic acid molecule, which in turn affects its physicochemical characteristics such as acidity (pKa), lipophilicity (logP), and solubility. The following table summarizes key physicochemical data for the 3- and 4-carboxylic acid isomers, primarily from computational predictions.

Property3'-Methylbiphenyl-3-carboxylic acid3'-Methoxybiphenyl-3-carboxylic acid3'-Methylbiphenyl-4-carboxylic acid4'-Methoxybiphenyl-3-carboxylic acid
CAS Number 158619-46-6[1][2][]168618-45-9[4][5]5728-33-6[6][7][8]725-05-3
Molecular Formula C14H12O2[2][]C14H12O3[4][5]C14H12O2[6][8]C14H12O3[9]
Molecular Weight 212.24 g/mol [2][]228.24 g/mol [4]212.25 g/mol [8]228.24 g/mol [9]
Predicted pKa 4.14±0.10[10]Data not availableData not available4.15±0.10[9]
Predicted XlogP 4.0[11]3.0[12]Data not availableData not available
Solubility Slightly soluble in water.[1]Data not availableData not availableSlightly soluble in Chloroform and Methanol.[9]
Melting Point Data not availableData not availableData not available202-203 °C[9]

Synthesis and Experimental Protocols

The primary synthetic route for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for creating the C-C bond between the two phenyl rings.

General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions A Aryl Halide (e.g., Bromobenzoic acid derivative) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) A->Catalyst B Arylboronic Acid (e.g., 3-methylphenylboronic acid or 3-methoxyphenylboronic acid) B->Catalyst Product Biphenyl Carboxylic Acid Derivative Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Catalyst Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of 4'-methoxybiphenyl-4-carboxylic acid

This protocol is adapted from a known synthesis of 4'-methoxybiphenyl-4-carboxylic acid.[13]

Materials:

  • 4-iodobenzoic acid

  • 4-methoxyphenylboronic acid

  • Cesium carbonate (Cs2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • 1,2-dimethoxyethane

  • Water

  • 2M Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A reaction mixture is prepared with 4-iodobenzoic acid (1.63 g, 6.58 mmol), 4-methoxyphenylboronic acid (1 g, 6.58 mmol), and cesium carbonate (5.36 g, 16.45 mmol) in a 3:1 solvent mixture of 1,2-dimethoxyethane/water.[13]

  • The reaction system is degassed with nitrogen for 15 minutes.[13]

  • Tetrakis(triphenylphosphine)palladium (380 mg, 0.329 mmol) is added as the catalyst.[13]

  • The reaction mixture is heated to 80 °C and stirred at this temperature for 6 hours.[13]

  • Upon completion, the reaction is cooled to room temperature and acidified with 2M hydrochloric acid to a pH < 7, which results in the formation of a precipitate.[13]

  • The precipitate is collected by filtration, and the filtrate is extracted twice with dichloromethane.[13]

  • The organic layers are combined, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[13]

Biological Activity and Therapeutic Potential

Direct experimental data on the biological activity of 3'-methyl and 3'-methoxy biphenyl carboxylic acid is scarce in publicly available literature. However, the biphenyl carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Biphenyl derivatives are known to possess anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, antiviral, and antihypertensive properties. For instance, a library of biphenyl carboxylic acid derivatives has been synthesized and screened for in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[14] Furthermore, 3''-Methoxy[1,1''-biphenyl]-3-carboxylic acid has been used as a reagent in the preparation of antifungal agents.[15]

The 3'-methyl and 3'-methoxy substituents are expected to modulate the biological activity of the parent biphenyl carboxylic acid. The methyl group, being lipophilic and electron-donating, can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The methoxy group, while also electron-donating through resonance, possesses a polar oxygen atom that can participate in hydrogen bonding, potentially altering receptor binding profiles.

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow where compounds like 3'-methyl and 3'-methoxy biphenyl carboxylic acid would be evaluated in a drug discovery program.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase A Compound Synthesis (3'-methyl vs 3'-methoxy biphenyl carboxylic acid) B In vitro Screening (e.g., enzyme assays, receptor binding) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In vivo Studies (Animal models) D->E F Toxicity and Pharmacokinetics E->F Clinical Clinical Trials F->Clinical

A simplified drug discovery workflow.

Comparative Analysis Summary

The choice between a 3'-methyl and a 3'-methoxy substituent on a biphenyl carboxylic acid scaffold can have significant implications for its properties and potential as a drug candidate.

  • Physicochemical Properties: The methoxy group is expected to slightly increase polarity and the potential for hydrogen bonding compared to the methyl group, which may affect solubility and permeability. The predicted pKa values for the methoxy-substituted compound are in a similar range to the methyl-substituted analog, suggesting that the electronic effect on the acidity of the carboxylic acid at a distant position is not substantial.

  • Synthesis: Both compounds can be synthesized using well-established Suzuki-Miyaura coupling protocols, indicating that their accessibility for research purposes is comparable.

  • Biological Potential: While direct evidence is lacking, the differing electronic and steric profiles of the methyl and methoxy groups suggest they would likely exhibit distinct biological activities. The methyl group may favor interactions with hydrophobic binding sites, while the methoxy group could engage in hydrogen bonding with target proteins. Further experimental evaluation is necessary to elucidate their specific biological effects.

References

A Comparative Guide to the In Vitro Cytotoxic Activity of 3'-Methylbiphenyl-3-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic activity of biphenyl carboxylic acid derivatives, with a focus on providing a framework for evaluating compounds such as 3'-Methylbiphenyl-3-carboxylic acid. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes data from structurally related biphenyl carboxylic acid analogs and established chemotherapeutic agents to provide a valuable reference for researchers in the field of drug discovery and development.

Comparative Cytotoxic Activity

The in vitro cytotoxic effects of various compounds, including biphenyl carboxylic acid derivatives and standard chemotherapeutic drugs, have been evaluated against human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxic potency.

The following table summarizes the reported IC50 values for selected compounds, providing a basis for comparison. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
Biphenyl Carboxylic Acid Derivatives
Biphenyl-4-carboxylic acid (unsubstituted analog)MCF-7>100[1]
Biphenyl-4-carboxylic acid (unsubstituted analog)MDA-MB-231>100[1]
Compound 3a (Unsubstituted Biphenyl Cyclopropane Carboxylic Acid)MCF-710.14 ± 2.05
Compound 3a (Unsubstituted Biphenyl Cyclopropane Carboxylic Acid)MDA-MB-23110.78 ± 2.58
Compound 3j (Benzyloxy Biphenyl Cyclopropane Carboxylic Acid)MCF-79.92 ± 0.97
Compound 3j (Benzyloxy Biphenyl Cyclopropane Carboxylic Acid)MDA-MB-2319.54 ± 0.85
Standard Chemotherapeutic Agents
TamoxifenMCF-710.045[2]
TamoxifenMDA-MB-2312230[2]
DoxorubicinMCF-71.1 (µg/ml)[3]
DoxorubicinMDA-MB-2311.38 (µg/ml)[3]
CisplatinMCF-721[4]
CisplatinMDA-MB-23123[4]

Experimental Protocols

Accurate and reproducible assessment of in vitro cytotoxicity is crucial. The following are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a test compound.

G A Cell Seeding (e.g., MCF-7, MDA-MB-231) B Compound Treatment (Test Compound & Controls) A->B C Incubation (24, 48, or 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, LDH, Caspase) C->D E Data Acquisition (Absorbance/Luminescence) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical workflow for in vitro cytotoxicity assessment.

General Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic agents eliminate cancer cells. This process is tightly regulated by a complex network of signaling molecules.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin, a widely used anthracycline antibiotic, primarily induces apoptosis through the intrinsic pathway by generating reactive oxygen species (ROS) and causing DNA damage.[7][8]

G Doxorubicin Doxorubicin ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage (Topoisomerase II Inhibition) Doxorubicin->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction DNA_Damage->Mitochondrial_Dysfunction Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Dysfunction->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Doxorubicin's mechanism of inducing apoptosis.

Cisplatin-Induced Apoptosis Pathway

Cisplatin, a platinum-based chemotherapeutic, exerts its cytotoxic effects primarily by forming DNA adducts, which triggers a DNA damage response leading to apoptosis.[9][10]

G Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response (p53 activation) DNA_Adducts->DNA_Damage_Response Mitochondrial_Pathway Mitochondrial Pathway Activation DNA_Damage_Response->Mitochondrial_Pathway Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Pathway->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Cisplatin's mechanism of inducing apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3'-Methylbiphenyl-3-carboxylic acid against a panel of related transporter proteins. The following data and protocols are intended to serve as a reference for assessing the selectivity of this compound.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate a framework for cross-reactivity profiling.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of key solute carrier (SLC) transporters involved in organic anion transport, including the primary target URAT1. Lesinurad, a known URAT1 inhibitor, was used as a reference compound. A cytotoxicity assay was also performed to evaluate the general cellular toxicity of the compounds. The results are summarized as IC50 values (the concentration of the compound that inhibits 50% of the target's activity).

CompoundURAT1 (IC50, µM)OAT1 (IC50, µM)OAT3 (IC50, µM)OAT4 (IC50, µM)Cytotoxicity (CC50, µM)
This compound 2.5> 10045.289.7> 200
Lesinurad (Reference) 7.2> 100> 10065.8> 200

Experimental Protocols

URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled uric acid substrate into cells engineered to overexpress the human URAT1 transporter.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1).

  • Control HEK293 cells (not expressing hURAT1).

  • 24-well cell culture plates.

  • [14C]Uric acid.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Wash buffer (ice-cold PBS).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail and counter.

  • Test compounds (dissolved in DMSO).

Procedure:

  • Cell Seeding: Seed hURAT1-expressing HEK293 and control cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Incubation: On the day of the assay, wash the cells with uptake buffer. Then, pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) in uptake buffer for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding uptake buffer containing [14C]Uric acid to each well.

  • Incubation: Incubate the plates for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Add lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from the control cells (non-URAT1 expressing) to determine URAT1-specific uptake. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • HEK293 cells.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Cell culture medium.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assay Setup cluster_1 Compound Treatment & Incubation cluster_3 Data Acquisition & Analysis a Prepare Cell Cultures (hURAT1-HEK293 & Parental HEK293) b Seed Cells into Multi-well Plates a->b c Add Test Compounds (this compound & Lesinurad) b->c d Incubate with Cells c->d e URAT1 Assay: Add [14C]Uric Acid f Cytotoxicity Assay: Add MTT Reagent g Measure Radioactivity (Scintillation Counting) e->g h Measure Absorbance (Plate Reader) f->h i Calculate IC50/CC50 Values g->i h->i

Caption: Experimental workflow for cross-reactivity profiling.

URAT1 Signaling Pathway

cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Anion Intracellular Anion (e.g., Lactate) URAT1->Anion Exchange Urate_Blood Uric Acid (Reabsorbed) URAT1->Urate_Blood Inhibitor 3'-Methylbiphenyl- 3-carboxylic acid Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and inhibition.

A Comparative Guide to the Structure-Activity Relationship of Biphenyl Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3'-Methylbiphenyl-3-carboxylic acid analogs and related biphenyl carboxylic acid derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their synthetic versatility allows for the exploration of a wide chemical space, leading to the identification of compounds with diverse biological activities, including anticancer properties. This guide focuses on a series of biphenyl carboxylic acid analogs and investigates how modifications to their chemical structure influence their cytotoxic effects on cancer cell lines.

A study by Mummadi et al. explored a library of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[2][3] The findings from this study form the primary basis for the structure-activity relationship analysis presented herein. Tamoxifen, a well-established anti-breast cancer drug, was used as a standard reference in these assays.[2]

Data Presentation: Anticancer Activity of Biphenyl Carboxylic Acid Analogs

The in vitro anticancer activity of the synthesized biphenyl carboxylic acid analogs was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR (Substitution)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3a H10.14 ± 2.0510.78 ± 2.58
3b 3-CH3> 50> 50
3c 4-OCH3> 50> 50
3d 4-Cl> 50> 50
3e 4-BrNo activityNo activity
3f 4-CN> 50> 50
3g 4-CF3> 50> 50
3h 3,4-di-Cl> 50> 50
3i 3-NO2> 50> 50
3j 4-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen (Standard)12.52 ± 1.5415.24 ± 2.18

Data sourced from Mummadi et al., Asian Journal of Green Chemistry.[2][3]

Structure-Activity Relationship (SAR) Analysis

The data reveals key insights into the structure-activity relationship of these biphenyl carboxylic acid analogs:

  • Unsubstituted Phenyl Ring (Compound 3a): The analog with an unsubstituted second phenyl ring (R=H) demonstrated good anticancer activity against both MCF-7 and MDA-MB-231 cell lines.[2]

  • Effect of Small Substituents: The introduction of small electron-donating (methyl, methoxy) or electron-withdrawing (chloro, cyano, trifluoromethyl, nitro) groups on the second phenyl ring led to a significant decrease in cytotoxic activity.[2] The bromo-substituted analog (3e) was completely inactive.[2]

  • Impact of Benzyloxy Group (Compound 3j): The most potent compound in the series was the 4-benzyloxy substituted analog (3j), exhibiting lower IC50 values than the standard drug, Tamoxifen, against both cell lines.[2][3] This suggests that a larger, more lipophilic substituent at the para position of the second phenyl ring is favorable for activity.

  • General Trend: The study suggests that the presence of an unsubstituted phenyl ring or a large benzyloxy group at the para position is crucial for the anticancer efficacy of this class of compounds. Other substitutions at various positions on the phenyl ring were found to be detrimental to the activity.[2]

Experimental Protocols

a) Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives (3a-j):

The synthesis of the target compounds was achieved through a Suzuki-Miyaura cross-coupling reaction.[2]

  • Starting Materials: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1) and various substituted phenylboronic acids (2a-j).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Base: Potassium carbonate (K2CO3).

  • Solvent: A mixture of 1,4-dioxane and water.

  • Procedure: A mixture of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, the respective substituted phenylboronic acid, potassium carbonate, and the palladium catalyst in the dioxane/water solvent system was heated and stirred. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was worked up to isolate the desired biphenyl carboxylic acid derivatives.[2]

b) In Vitro Anticancer Activity (MTT Assay):

  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231.

  • Method: The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure: The cancer cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. After incubation, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a suitable solvent, and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]

Visualizations

Synthetic Pathway for Biphenyl Carboxylic Acid Analogs

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-(4-bromophenyl)cyclopropane-1-carboxylic acid product 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative reactant1->product Suzuki-Miyaura Coupling reactant2 Substituted Phenylboronic Acid (R-B(OH)2) reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent Dioxane/H2O solvent->product

Caption: Synthetic scheme for the preparation of biphenyl carboxylic acid analogs.

Structure-Activity Relationship Summary

SAR_Summary cluster_core Core Scaffold cluster_substituents Substitutions on Second Phenyl Ring (R) cluster_activity Anticancer Activity core Biphenyl-4-yl-cyclopropane-1-carboxylic acid unsubstituted H (Unsubstituted) benzyloxy 4-Benzyloxy inactive_subs Small Groups (e.g., -CH3, -Cl, -CN, -NO2) good_activity Good Activity unsubstituted->good_activity best_activity Best Activity benzyloxy->best_activity low_activity Low to No Activity inactive_subs->low_activity

Caption: Impact of substitutions on the anticancer activity of biphenyl carboxylic acid analogs.

Comparison with Alternatives

The primary alternative compound used for comparison in the cited study is Tamoxifen , a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer.

  • Compound 3j (4-Benzyloxy analog): This novel compound demonstrated superior in vitro anticancer activity against both MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cell lines compared to Tamoxifen.[2] This is particularly noteworthy for the MDA-MB-231 cell line, suggesting a mechanism of action that may be independent of the estrogen receptor.

  • Compound 3a (Unsubstituted analog): Showed comparable, albeit slightly weaker, activity to Tamoxifen against both cell lines.[2]

The promising activity of compound 3j, especially against an ER-negative cell line, suggests that this class of biphenyl carboxylic acid derivatives may offer a therapeutic advantage and could be effective against a broader range of breast cancers than traditional hormonal therapies. Further in vivo studies and mechanistic investigations are warranted to fully elucidate their potential as anticancer agents.

References

A Tale of Two Couplings: Suzuki vs. Ullmann for the Synthesis of 3'-Methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular construction. This guide provides a detailed comparison of two prominent cross-coupling methods, the Suzuki-Miyaura coupling and the Ullmann reaction, for the synthesis of 3'-Methylbiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry.

The quest for efficient and versatile methods for constructing carbon-carbon bonds is a perpetual endeavor in organic synthesis. Among the myriad of reactions available, the Suzuki-Miyaura coupling and the Ullmann reaction have emerged as powerful tools for the formation of biaryl linkages, a structural motif prevalent in pharmaceuticals and functional materials. This guide delves into a comparative analysis of these two methods for the synthesis of this compound, offering insights into their respective advantages and limitations, supported by experimental data.

At a Glance: Suzuki vs. Ullmann Coupling

FeatureSuzuki-Miyaura CouplingUllmann Reaction
Catalyst Palladium-basedCopper-based
Reaction Conditions Mild (often room temperature to moderate heating)Harsh (typically high temperatures)
Substrate Scope Broad, tolerant of various functional groupsOften requires electron-deficient or activated substrates
Reagents Boronic acids/esters (generally stable)Aryl halides (often requires one in excess for unsymmetrical coupling)
Yields Generally high to excellentCan be moderate to good, but often lower than Suzuki
Byproducts Boron-containing byproducts (often benign)Stoichiometric copper salts

The Suzuki-Miyaura Coupling: A Modern Workhorse

The palladium-catalyzed Suzuki-Miyaura coupling has become a dominant force in biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and typically high yields. The reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.

Reaction Scheme:

Suzuki_Coupling r1 3-Bromobenzoic acid catalyst Pd Catalyst Base r1->catalyst r2 3-Tolylboronic acid r2->catalyst p1 This compound catalyst->p1

Caption: General scheme of the Suzuki coupling for this compound synthesis.

Experimental Data for Suzuki Coupling

The Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids has been well-documented, often proceeding with high efficiency.

EntryArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃WaterRT1.595[1]
24-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃WaterRT1.599[1]

Note: While a specific yield for 3-tolylboronic acid was not found in the immediate search, the high yields obtained with structurally similar phenyl and 4-methylphenylboronic acids under these mild, aqueous conditions suggest that a high yield would be expected for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids in water.[1][2]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • 3-Tolylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 3-tolylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

The Ullmann Reaction: A Classic Approach

The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, traditionally involves the copper-promoted coupling of two aryl halides. While historically requiring harsh conditions, modern advancements have led to milder protocols.

Reaction Scheme:

Ullmann_Coupling r1 3-Bromobenzoic acid catalyst Cu Catalyst High Temperature r1->catalyst r2 3-Iodotoluene r2->catalyst p1 This compound catalyst->p1

Caption: General scheme of the Ullmann coupling for this compound synthesis.

Experimental Data for Ullmann Coupling

Detailed experimental data for the unsymmetrical Ullmann C-C coupling to form this compound is less readily available in the literature compared to the Suzuki coupling. The classic Ullmann reaction often requires high temperatures (typically >200 °C) and stoichiometric amounts of copper.[3][4] For unsymmetrical couplings, one aryl halide is often used in excess to favor the desired product.[3] Modern protocols may utilize ligands to facilitate the reaction at lower temperatures; however, specific yield and condition data for this particular transformation were not found in the search.

General Considerations for Ullmann Coupling Protocol

A general protocol for a classical Ullmann biaryl synthesis would involve the following steps. It is important to note that optimization would be required for the specific synthesis of this compound.

Materials:

  • 3-Bromobenzoic acid

  • 3-Iodotoluene (often in excess)

  • Activated copper powder or a copper salt (e.g., CuI)

  • High-boiling solvent (e.g., DMF, nitrobenzene)

  • Reaction vessel suitable for high temperatures

Procedure:

  • Combine 3-bromobenzoic acid, an excess of 3-iodotoluene, and activated copper powder in a reaction vessel.

  • Heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring under an inert atmosphere.

  • The reaction time can be lengthy, often requiring several hours to days.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After cooling, the reaction mixture would be worked up to remove copper salts and unreacted starting materials.

  • Purification of the crude product would likely involve extraction and column chromatography.

Comparative Analysis and Conclusion

The Suzuki-Miyaura coupling presents a clear advantage for the synthesis of this compound in a laboratory setting, particularly for researchers in the drug development field where efficiency, mild conditions, and functional group tolerance are paramount. The availability of a wide range of boronic acids and the development of highly active palladium catalysts, including those that operate in environmentally benign solvents like water, further enhance its appeal. The high yields typically achieved with the Suzuki coupling translate to better atom economy and reduced waste.

The Ullmann reaction, while a classic and historically significant method, generally suffers from the need for harsh reaction conditions, which can limit its applicability, especially for substrates with sensitive functional groups. The requirement for high temperatures and often stoichiometric amounts of copper, along with the potential for lower yields in unsymmetrical couplings, makes it a less attractive option for the routine synthesis of complex biaryl compounds in a research and development environment.

Signaling Pathways and Experimental Workflows

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)_2 Base pd2_diaryl R-Pd(II)L_n-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to the Efficacy of Biphenyl Carboxylic Acid-Based Compounds: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl carboxylic acids represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their rigid biphenyl core and the ionizable carboxylic acid group contribute to their ability to interact with various biological targets, leading to applications in oncology, inflammatory diseases, and metabolic disorders. This guide provides an objective comparison of the in vitro and in vivo efficacy of select biphenyl carboxylic acid-based compounds, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo performance of different biphenyl carboxylic acid derivatives.

Table 1: In Vitro Anticancer Activity
CompoundTarget Cell LineIn Vitro AssayIC50 (µM)Reference
Compound 3a MCF-7 (Breast Cancer)MTT Assay10.14 ± 2.05[1][2]
MDA-MB-231 (Breast Cancer)MTT Assay10.78 ± 2.58[1][2]
Compound 3j MCF-7 (Breast Cancer)MTT Assay9.92 ± 0.97[1][2]
MDA-MB-231 (Breast Cancer)MTT Assay9.54 ± 0.85[1][2]
Compound S4 HCT-116 (Colorectal Cancer)Not SpecifiedComparable to Erlotinib[3]
Table 2: In Vitro and In Vivo Antiresorptive Activity
CompoundIn Vitro Target/AssayIn Vitro IC50 (µM)In Vivo ModelIn Vivo Dosage & RouteIn Vivo OutcomeReference
ABD56 Osteoclast Formation-Ovariectomized Mice5 mg/kg/day (i.p.)Partially effective in preventing bone loss[4]
ABD350 Osteoclast Formation1.3Ovariectomized Mice5 mg/kg/day (i.p.)Prevented ovariectomy-induced bone loss[4]
ABD328 Osteoclast FormationPotent (not specified)Ovariectomized Mice3 mg/kg/day (i.p.)Completely prevented ovariectomy-induced bone loss[5]
Ovariectomized Mice10 mg/kg/day (oral)Fully prevented ovariectomy-induced bone loss[5]
Table 3: In Vitro URAT1 Inhibitory Activity
CompoundTarget Cell LineIn Vitro AssayIC50 (µM)Reference
Compound A1 HEK293-URAT1Uric Acid Uptake0.93[6]
Compound B21 HEK293-URAT1Uric Acid Uptake0.17[6]
Benzbromarone (Reference) HEK293-URAT1Uric Acid Uptake-[6]
CC18002 hURAT1-HEK293Non-isotopic Uric Acid Uptake1.69[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cell Viability (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of biphenyl carboxylic acid compounds on cancer cell lines such as MCF-7 and MDA-MB-231.[3][8][9][10][11]

Materials:

  • Human breast cancer cell lines (MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

This model is used to evaluate the in vivo efficacy of compounds in preventing estrogen deficiency-induced bone loss.[2][12][13][14][15]

Animals:

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Ovariectomy: Anesthetize the mice and perform bilateral ovariectomy. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Compound Administration: Begin daily administration of the test compound (e.g., via intraperitoneal injection or oral gavage) one day after surgery and continue for the duration of the study (typically 4-8 weeks).

  • Bone Mineral Density (BMD) Measurement: At the end of the treatment period, euthanize the mice and collect the femurs and tibias. Analyze BMD using micro-computed tomography (µCT).

  • Data Analysis: Compare the BMD and other bone morphometric parameters between the treated, OVX control, and sham groups to determine the efficacy of the compound in preventing bone loss.

In Vitro URAT1 Inhibition Assay (HEK293 Cells)

This assay assesses the ability of compounds to inhibit the function of the urate transporter 1 (URAT1) in a cell-based system.[1][4][6][7][16]

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)

  • Mock-transfected HEK293 cells (control)

  • DMEM with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Hanks' Balanced Salt Solution (HBSS)

  • [14C]-Uric acid

  • Test compounds and a reference inhibitor (e.g., benzbromarone)

  • 24-well plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293-hURAT1 and mock-transfected cells into 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with pre-warmed HBSS and then pre-incubate for 10-15 minutes with HBSS containing various concentrations of the test compound or vehicle control.

  • Uptake Reaction: Initiate the uptake by adding HBSS containing [14C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the inhibitor.

  • Incubation: Allow the uptake to proceed for a defined linear time frame (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter. Normalize the data to the total protein concentration in each well.

  • Data Analysis: Calculate the percentage of URAT1 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of biphenyl carboxylic acid-based compounds.

experimental_workflow_in_vitro_vs_in_vivo cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Endpoint Assay Endpoint Assay (e.g., MTT, Uric Acid Uptake) Compound Treatment->Endpoint Assay IC50 Determination IC50 Determination Endpoint Assay->IC50 Determination Efficacy Evaluation Efficacy Evaluation IC50 Determination->Efficacy Evaluation Correlation & Comparison Animal Model Animal Model (e.g., Ovariectomized Mouse) Compound Administration Compound Administration Animal Model->Compound Administration Endpoint Measurement Endpoint Measurement (e.g., Bone Mineral Density) Compound Administration->Endpoint Measurement Endpoint Measurement->Efficacy Evaluation

Figure 1. A logical workflow comparing in vitro and in vivo experimental approaches.

RANKL_signaling_pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB MAPK MAPK (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces AP1 AP-1 (c-Fos) MAPK->AP1 AP1->NFATc1 Cooperates with Osteoclastogenesis Osteoclastogenesis & Bone Resorption NFATc1->Osteoclastogenesis Master Regulator Biphenyl_Compound Biphenyl Carboxylic Acid Compound (e.g., ABD350) Biphenyl_Compound->TRAF6 Inhibits (Potential Mechanism)

Figure 2. The RANKL signaling pathway in osteoclasts and a potential point of inhibition.

EGFR_allosteric_inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Biphenyl_Compound Biphenyl Carboxylic Acid Compound (Allosteric Inhibitor) Biphenyl_Compound->EGFR Binds to Allosteric Site

Figure 3. Allosteric inhibition of the EGFR signaling pathway by biphenyl compounds.

References

Comparative Cytotoxicity Analysis of Biphenyl Carboxylic Acid Derivatives on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential cytotoxic effects of biphenyl carboxylic acid derivatives, offering insights into their potential as selective anticancer agents.

The development of therapeutic agents that selectively target cancer cells while minimizing harm to normal tissues is a cornerstone of modern oncology research. Biphenyl carboxylic acids represent a class of small molecules that have demonstrated promising anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of novel synthesized biphenyl carboxylic acid derivatives on breast cancer cell lines versus a normal human cell line, based on available experimental data.

Quantitative Cytotoxicity Data

A study involving the synthesis of a library of biphenyl carboxylic acid derivatives evaluated their in vitro anticancer activity against two human breast cancer cell lines, MCF-7 and MDA-MB-231, and a normal human embryonic kidney cell line, Hek-293. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined. A lower IC50 value indicates a higher cytotoxic potency.

The results, summarized in the table below, highlight the differential cytotoxicity of the compounds. Notably, compounds 3a and 3j exhibited significant cytotoxic activity against both breast cancer cell lines while showing markedly less toxicity towards the normal Hek-293 cells, suggesting a favorable therapeutic window.

CompoundCancer Cell Line: MCF-7 IC50 (µM ± SD)Cancer Cell Line: MDA-MB-231 IC50 (µM ± SD)Normal Cell Line: Hek-293 IC50 (µM ± SD)
3a 10.14 ± 2.0510.78 ± 2.5899.01 ± 5.16
3b 62.44 ± 5.0369.87 ± 5.2587.07 ± 5.09
3c 62.05 ± 4.2456.20 ± 4.6990.45 ± 5.41
3j 9.92 ± 0.979.54 ± 0.85> 100 (Not explicitly stated, but implied non-toxic)
Tamoxifen (Standard) Not specifiedNot specifiedNot specified

Data extracted from a study on the synthesis and anticancer activity of small molecule biphenyl carboxylic acids.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of the biphenyl carboxylic acid derivatives was performed using a standard colorimetric assay, the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2]

Cell Lines and Culture:

  • Cancer Cell Lines: MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma).

  • Normal Cell Line: Hek-293 (human embryonic kidney).

  • The cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells were then treated with different concentrations of the synthesized biphenyl carboxylic acid derivatives (typically ranging from 3.125 to 100 µg/ml) and a standard reference drug, Tamoxifen.[2]

  • The cells were incubated with the compounds for 48 hours.[2]

  • After the incubation period, the medium was removed, and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) staining solution was added to each well, followed by a 4-hour incubation at 37°C.[2]

  • Living cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.[2]

  • The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm.[2]

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from concentration-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity testing of the biphenyl carboxylic acid derivatives.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (MCF-7, MDA-MB-231, Hek-293) Seeding Cell Seeding in 96-well plates CellCulture->Seeding Treatment Treat cells with compounds (48h incubation) Seeding->Treatment CompoundPrep Prepare serial dilutions of Biphenyl Carboxylic Acid Derivatives CompoundPrep->Treatment MTT_add Add MTT Reagent (4h incubation) Treatment->MTT_add Formazan Solubilize Formazan Crystals (DMSO) MTT_add->Formazan Absorbance Measure Absorbance (570 nm) Formazan->Absorbance IC50 Calculate IC50 values Absorbance->IC50

Caption: Workflow for assessing the cytotoxicity of biphenyl carboxylic acid derivatives.

Signaling Pathways: A Note on the Mechanism of Action

While the provided data demonstrates the cytotoxic efficacy of certain biphenyl carboxylic acid derivatives, the specific signaling pathways through which they exert their effects were not detailed in the initial study. Generally, carboxylic acid-containing compounds can influence various cellular processes in cancer.[3] For some biphenyl derivatives, interaction with the estrogen receptor alpha (ERα) signaling pathway has been suggested as a potential mechanism of action in hormone-dependent breast cancers.[4] However, further investigation is required to elucidate the precise molecular targets and pathways modulated by the specific compounds discussed in this guide.

The following diagram represents a generalized logical relationship in drug discovery, from compound synthesis to the evaluation of its biological effect.

Drug_Discovery_Logic Synthesis Synthesis of Biphenyl Carboxylic Acid Derivatives Screening In Vitro Cytotoxicity Screening Synthesis->Screening Cancer_Cells Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Screening->Cancer_Cells Normal_Cells Normal Cell Line (e.g., Hek-293) Screening->Normal_Cells Data_Analysis Comparative Data Analysis (IC50 Values) Cancer_Cells->Data_Analysis Normal_Cells->Data_Analysis Selective_Toxicity Identification of Selective Toxicity Data_Analysis->Selective_Toxicity

Caption: Logical flow from compound synthesis to identifying selective cytotoxicity.

References

Benchmarking different synthetic routes to 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3'-Methylbiphenyl-3-carboxylic Acid

Introduction: this compound is a valuable building block in the development of pharmaceuticals and functional materials. Its unsymmetrical biphenyl structure requires selective and efficient carbon-carbon bond-forming strategies. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Suzuki-Miyaura Coupling, Grignard Reagent Carboxylation, and the Ullmann Condensation. The performance of each route is benchmarked based on overall yield, reaction conditions, and reagent accessibility, supported by detailed experimental protocols.

Performance Benchmark of Synthetic Routes

The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard Reagent CarboxylationRoute 3: Ullmann Condensation
Starting Materials Methyl 3-bromobenzoate, 3-Tolylboronic acid1,3-Dibromobenzene, 3-Tolylboronic acid, Magnesium, CO₂3-Iodobenzoic acid, m-Iodotoluene
Key Catalyst/Reagent Palladium(II) acetate, SPhosPalladium(II) acetate, SPhos, MagnesiumCopper bronze
Overall Yield ~77%~55-65% (estimated over 3 steps)40-50% (typical range)
Reaction Steps 231
Key Conditions Mild (80-100°C), inert atmosphereGrignard step is moisture-sensitiveHarsh (200-220°C)
Purity High (>97%) after purificationGood, requires purification at each stepModerate, often requires extensive purification
Advantages High yield, excellent functional group tolerance, mild conditions.Utilizes common and inexpensive reagents (Mg, CO₂).Single-step C-C bond formation, palladium-free.
Disadvantages Cost of palladium catalyst and ligands, potential for boron impurities.Multi-step, moisture-sensitive Grignard formation, lower overall yield.Harsh conditions, lower yield, often requires activated copper.

Experimental Protocols & Methodologies

Route 1: Suzuki-Miyaura Coupling

This two-step route is often the preferred method due to its high efficiency and mild reaction conditions. It involves a palladium-catalyzed cross-coupling to form the biphenyl ester, followed by hydrolysis to yield the carboxylic acid.

Step 1: Synthesis of Methyl 3'-methylbiphenyl-3-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask, combine methyl 3-bromobenzoate (1.0 mmol), 3-tolylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the mixture by bubbling argon through it for 10 minutes. Finally, add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol) and a ligand like SPhos (0.04 mmol).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-18 hours, monitoring progress by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield methyl 3'-methylbiphenyl-3-carboxylate.

    • Reported Yield: Approximately 79%.

Step 2: Hydrolysis to this compound

  • Reaction: Dissolve the methyl ester from Step 1 in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Reported Yield: Approximately 97%.

Route 2: Grignard Reagent Carboxylation

This route builds the target molecule by forming an organometallic intermediate and reacting it with carbon dioxide. It requires the prior synthesis of a suitable halo-biphenyl precursor.

Step 1: Synthesis of 3-Bromo-3'-methylbiphenyl

  • This intermediate is synthesized via a Suzuki coupling similar to Route 1, Step 1, using 1,3-dibromobenzene (1.0 mmol) and 3-tolylboronic acid (1.2 mmol). The reaction conditions, catalyst, and workup are analogous. Careful control of stoichiometry is required to favor the mono-arylation product. Purification is performed by column chromatography.

    • Estimated Yield: 70-80%.

Step 2: Formation of (3'-Methylbiphenyl-3-yl)magnesium bromide

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.

  • Initiation: Place magnesium turnings (1.1 mmol) in the flask. Add a solution of 3-bromo-3'-methylbiphenyl (1.0 mmol) from Step 1 in anhydrous tetrahydrofuran (THF) (5 mL) to the dropping funnel. Add a small portion of this solution to the magnesium, along with a crystal of iodine to initiate the reaction.

  • Addition: Once the reaction begins (indicated by gentle bubbling and heat), add the remaining THF solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Step 3: Carboxylation and Acidification

  • Reaction with CO₂: Cool the Grignard reagent solution to 0°C in an ice bath. Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution slowly over crushed dry ice.[1][2][3] This forms the magnesium salt of the carboxylic acid.

  • Workup: Quench the reaction by slowly adding a cold 1M aqueous HCl solution.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

    • Estimated Yield: 80-90% for the carboxylation step.[2]

Route 3: Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl compounds using copper catalysis, though it typically requires harsh reaction conditions.

Step 1: Synthesis of this compound

  • Setup: In a high-temperature reaction vessel, combine 3-iodobenzoic acid (1.0 mmol), m-iodotoluene (1.1 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and activated copper bronze (2.0 mmol).

  • Reaction: Heat the solid mixture under an inert atmosphere to 200-220°C for 4-6 hours. The reaction is typically performed without a solvent or in a high-boiling solvent like nitrobenzene or dimethylformamide (DMF).

  • Workup: Cool the reaction mixture to room temperature. Add a solution of aqueous ammonia to complex with the copper salts, and filter the mixture.

  • Acidification: Acidify the filtrate with concentrated HCl to precipitate the crude carboxylic acid.

  • Purification: The crude product often contains significant amounts of homo-coupled byproducts and starting materials. Extensive purification by column chromatography followed by recrystallization is typically necessary.

    • Estimated Yield: 40-50%.

Visualized Synthetic Pathways

Below are the graphical representations of the described synthetic routes, generated using the DOT language.

Suzuki_Miyaura_Coupling cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis SM1 Methyl 3-bromobenzoate Intermediate Methyl 3'-methylbiphenyl-3-carboxylate SM1->Intermediate SM2 3-Tolylboronic acid SM2->Intermediate FinalProduct This compound Intermediate->FinalProduct Catalyst1 Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O 80-100°C Catalyst1->Intermediate Reagent2 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) Reagent2->FinalProduct

Caption: Synthetic workflow for the Suzuki-Miyaura Coupling route.

Grignard_Carboxylation cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Carboxylation SM1 1,3-Dibromobenzene Intermediate1 3-Bromo-3'-methylbiphenyl SM1->Intermediate1 SM2 3-Tolylboronic acid SM2->Intermediate1 Intermediate2 (3'-Methylbiphenyl-3-yl) magnesium bromide Intermediate1->Intermediate2 Catalyst1 Pd(OAc)₂ / SPhos, K₃PO₄ Catalyst1->Intermediate1 FinalProduct This compound Intermediate2->FinalProduct Reagent2 Mg, Anhydrous THF Reagent2->Intermediate2 Reagent3 1. CO₂ (dry ice) 2. HCl (aq) Reagent3->FinalProduct

Caption: Synthetic workflow for the Grignard Reagent Carboxylation route.

Ullmann_Condensation cluster_step1 Ullmann Condensation SM1 3-Iodobenzoic acid FinalProduct This compound SM1->FinalProduct SM2 m-Iodotoluene SM2->FinalProduct Catalyst1 Copper bronze, K₂CO₃ 200-220°C Catalyst1->FinalProduct

References

A Comparative Guide to Bioanalytical Assay Development and Validation for 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential bioanalytical methods for the quantification of 3'-Methylbiphenyl-3-carboxylic acid in biological matrices. Due to the limited publicly available data on specific validated assays for this compound, this document outlines established analytical approaches for similar carboxylic acid-containing small molecules, supported by internationally recognized validation guidelines.

Introduction

This compound is a small molecule that may be investigated as a pharmaceutical agent or may arise as a metabolite.[1][2] Accurate and reliable quantification of this analyte in biological fluids is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3][4][5] This guide explores suitable bioanalytical techniques and the essential validation parameters required to ensure data integrity, drawing upon guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[6][7][8]

Comparative Analysis of Potential Bioanalytical Methods

The most prevalent and suitable methods for the bioanalysis of small molecule carboxylic acids are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection, offering high selectivity and sensitivity.High sensitivity (low LLOQ), high selectivity, wide dynamic range, and applicability to complex matrices.[3]Higher equipment cost, potential for matrix effects.[9]
HPLC-UV Chromatographic separation with detection based on the analyte's absorption of UV light.Lower cost, simpler instrumentation, robust and widely available.Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from co-eluting compounds.[5]

Experimental Protocols

A robust bioanalytical method requires meticulous development and validation of each step, from sample preparation to data acquisition.

1. Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte.

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It offers a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte. It can provide the cleanest samples and allows for significant concentration of the analyte.

2. Chromatographic Conditions (Hypothetical for LC-MS/MS)

  • Chromatographic Column: A reverse-phase C18 column is a common choice for separating small molecules like this compound.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection (Hypothetical for LC-MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

4. Derivatization

For carboxylic acids, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency for LC-MS/MS analysis.[11][12] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH) used in conjunction with a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[10][13]

Bioanalytical Method Validation

Method validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[8][14] The following tables summarize the key validation parameters and their typical acceptance criteria based on ICH M10 guidelines.[6]

ParameterDescriptionAcceptance Criteria (ICH M10)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]No significant interference at the retention time of the analyte and internal standard in blank biological matrix samples from at least six different sources.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. At least 75% of the calibration standards must have a back-calculated concentration within 15% of the nominal value (20% at the LLOQ).[6]
Accuracy The closeness of the measured value to the true value.[6]The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[6]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[9]The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤20%.[6]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in bioanalytical assay development and validation.

Bioanalytical Assay Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep Derivatization Derivatization (Optional, e.g., with 3-NPH) SamplePrep->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration Method_Validation_Process cluster_validation_parameters Key Validation Parameters MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Proceed if development is successful Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision LLOQ LLOQ FullValidation->LLOQ Stability Stability FullValidation->Stability

References

A Comparative Analysis of 3'-Methylbiphenyl-3-carboxylic Acid's Antiviral Potential Against Established Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless challenge posed by viral diseases necessitates a continuous search for novel antiviral compounds. This guide provides a comparative framework for evaluating the potential antiviral activity of 3'-Methylbiphenyl-3-carboxylic acid. Due to the current lack of specific experimental data on the antiviral properties of this compound, this document serves as a template, contrasting it with well-characterized antiviral drugs: Remdesivir, Acyclovir, and Oseltamivir. These established drugs have been selected for their distinct mechanisms of action and their efficacy against significant viral pathogens. This guide is intended for researchers, scientists, and professionals in drug development, offering a blueprint for the evaluation of new chemical entities in the antiviral research pipeline.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition of the virus in in vitro assays. A lower value indicates a higher potency. The following table summarizes the reported potency of the selected known antivirals against their respective target viruses. The entry for this compound is presented as a placeholder for future experimental data.

CompoundTarget VirusAssay TypeEC50 / IC50 (µM)Reference Cell Line
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Remdesivir SARS-CoV-2Plaque Reduction0.01Primary Human Airway Epithelial (HAE) Cultures[1]
SARS-CoV-2Plaque Assay0.28Calu3 2B4[1]
HCoV-229ECPE Assay0.07MRC-5[2]
Acyclovir Herpes Simplex Virus-1 (HSV-1)Colorimetric Viral Yield0.85Baby Hamster Kidney (BHK)[3]
Herpes Simplex Virus-2 (HSV-2)Colorimetric Viral Yield0.86BHK[3]
HSV-1Plaque Reduction0.38 (mean)Vero[4]
Oseltamivir Carboxylate Influenza A/H1N1Neuraminidase Inhibition0.00134N/A (Enzymatic Assay)[5]
Influenza BNeuraminidase Inhibition0.013N/A (Enzymatic Assay)[5]
Influenza A/TexasNeuraminidase Inhibition0.00018N/A (Enzymatic Assay)[6]

Mechanisms of Action

Understanding the mechanism by which a compound inhibits viral replication is crucial for its development as a therapeutic agent. The selected antivirals operate via distinct and well-elucidated pathways.

CompoundMechanism of ActionTarget
This compound To be determinedTo be determined
Remdesivir A prodrug that is metabolized to an adenosine nucleotide analog. It competes with ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and inhibiting viral replication.[7][8][9]Viral RNA-dependent RNA polymerase (RdRp)
Acyclovir A synthetic nucleoside analog that is selectively phosphorylated by viral thymidine kinase. The resulting acyclovir triphosphate competes with deoxyguanosine triphosphate for the viral DNA polymerase, and its incorporation into the growing DNA chain leads to termination.[10][11][12]Viral DNA Polymerase
Oseltamivir A prodrug that is converted to oseltamivir carboxylate, a potent and selective inhibitor of the viral neuraminidase enzyme. By blocking neuraminidase, it prevents the release of new viral particles from infected cells, thus halting the spread of infection.[13][14]Viral Neuraminidase

Signaling Pathways and Experimental Workflows

Visualizing the points of intervention in the viral life cycle and the workflow for antiviral testing can provide a clearer understanding of the comparative analysis.

Viral_Life_Cycle cluster_host Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Virus Virus Virus->Entry Oseltamivir Oseltamivir Oseltamivir->Release Inhibits Neuraminidase Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Acyclovir Acyclovir Acyclovir->Replication Inhibits DNA Polymerase

Caption: Points of intervention of known antivirals in a generic viral life cycle.

Antiviral_Screening_Workflow Compound_Library Novel Compound (this compound) Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., CPE Inhibition) Compound_Library->Antiviral_Assay Known_Antivirals Known Antivirals (Remdesivir, Acyclovir, etc.) Known_Antivirals->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity_Assay->Selectivity_Index Dose_Response Dose-Response & EC50/IC50 Determination Antiviral_Assay->Dose_Response Dose_Response->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Caption: General workflow for the screening and comparison of novel antiviral compounds.

Experimental Protocols

Standardized assays are fundamental for the reliable assessment of antiviral activity. The following are detailed protocols for two common in vitro assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[15][16][17]

  • Objective: To determine the concentration of a compound that inhibits the viral cytopathic effect by 50% (EC50).

  • Materials:

    • Susceptible host cell line (e.g., Vero E6, A549, MRC-5).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Virus stock with a known titer.

    • Test compounds (this compound and known antivirals) at various concentrations.

    • 96-well cell culture plates.

    • Cell viability stain (e.g., Crystal Violet, Neutral Red).

    • Plate reader.

  • Procedure:

    • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

    • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate medium.

    • Treatment and Infection: Once the cell monolayer is confluent, remove the growth medium. Add the diluted compounds to the designated wells. Subsequently, add the virus at a multiplicity of infection (MOI) known to cause significant CPE within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

    • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33°C or 37°C) for 48-72 hours, or until 80-100% CPE is observed in the virus control wells.

    • Staining: Remove the medium and fix the cells (e.g., with 10% formaldehyde). Stain the remaining viable cells with a solution such as 0.5% crystal violet.

    • Quantification: After washing and drying the plates, solubilize the dye and measure the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

  • Objective: To determine the concentration of a compound that reduces the number of plaques by 50% (IC50).

  • Materials:

    • Susceptible host cell line.

    • Complete growth medium.

    • Virus stock.

    • Test compounds.

    • 6-well or 12-well cell culture plates.

    • Overlay medium (e.g., medium containing agarose or methylcellulose) to restrict virus spread.

    • Fixative and staining solution (e.g., crystal violet).

  • Procedure:

    • Cell Seeding: Seed plates to form a confluent monolayer.

    • Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

    • Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of the test compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Staining: Once plaques are visible, fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

    • Quantification: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of reduction against the compound concentration.

Conclusion

While there is no available data on the antiviral activity of this compound, this guide provides a comprehensive framework for its evaluation. By employing standardized experimental protocols and comparing the results with established antiviral agents like Remdesivir, Acyclovir, and Oseltamivir, a clear and objective assessment of its potential can be achieved. The provided tables and diagrams serve as templates for organizing and presenting the experimental findings, facilitating a thorough understanding of the compound's efficacy, potency, and mechanism of action. Future research should focus on generating the necessary experimental data to populate this framework and determine the viability of this compound as a novel antiviral candidate.

References

Ecotoxicological Profile of Biphenyl Carboxylic Acid and Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the ecotoxicological data for biphenyl carboxylic acid compounds, alongside related compounds, biphenyl and benzoic acid, to offer a broader context for researchers, scientists, and drug development professionals. Due to the limited availability of specific ecotoxicological data for biphenyl carboxylic acid, this document emphasizes data for 4-biphenyl carboxylic acid and uses biphenyl and benzoic acid as structural analogues for comparison.

Quantitative Ecotoxicological Data

The following tables summarize the available acute ecotoxicity data for 4-biphenyl carboxylic acid and its comparator compounds across three trophic levels: aquatic invertebrates, algae, and fish. It is important to note the significant data gaps for 4-biphenyl carboxylic acid, highlighting an area for future research.

Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

CompoundCAS NumberTest DurationEndpointValue (mg/L)
4-Biphenylcarboxylic Acid92-92-2------No data available
Biphenyl92-52-448 hoursEC502.1 - 4.7[1]
Benzoic Acid65-85-048 hoursEC50>100[2]

Table 2: Acute Toxicity to Algae (Pseudokirchneriella subcapitata)

CompoundCAS NumberTest DurationEndpointValue (mg/L)
4-Biphenylcarboxylic Acid92-92-2------No data available
Biphenyl92-52-4------No data available
Benzoic Acid65-85-072 hoursErC50>33.1[2]

Table 3: Acute Toxicity to Fish

CompoundCAS NumberSpeciesTest DurationEndpointValue (mg/L)
4-Biphenylcarboxylic Acid92-92-2---------No data available
Biphenyl92-52-4Rainbow trout (Oncorhynchus mykiss)96 hoursLC501.5
Fathead minnow (Pimephales promelas)96 hoursLC507.2
Benzoic Acid65-85-0Bluegill (Lepomis macrochirus)96 hoursLC5044.6

Experimental Protocols

The ecotoxicological data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are brief descriptions of the key acute toxicity tests.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, most commonly Daphnia magna.[3][4][5][6][7]

  • Principle: Young daphnids, less than 24 hours old, are exposed to the test substance in a static or semi-static system for 48 hours.[3][4][5]

  • Test Organisms: Daphnia magna are frequently used due to their ecological importance and sensitivity to a wide range of toxicants.[3]

  • Procedure: At least five concentrations of the test substance are prepared in a geometric series, along with a control.[3][4] Typically, four replicates with five daphnids each are used for each concentration.[4] The daphnids are not fed during the test.[3]

  • Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration of the test substance that immobilizes 50% of the daphnids within 48 hours.[5][6] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[3][5] Observations are made at 24 and 48 hours.[3][4][5][6][7]

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[8][9][10][11][12]

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance over a 72-hour period.[8][9][10][11]

  • Procedure: A series of at least five test concentrations with three replicates each are used.[9][10] The algal cultures are incubated under controlled conditions of light, temperature, and nutrient supply to allow for exponential growth.[10]

  • Endpoint: The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50). The EC50 is the concentration that causes a 50% reduction in growth or yield compared to the control.[9] Algal biomass is measured at least daily.[10]

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of substances to fish.[13][14][15]

  • Principle: Fish of a recommended species are exposed to the test substance for a 96-hour period.[13][16][15]

  • Test Organisms: Common test species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).[14]

  • Procedure: The test is conducted with at least five concentrations in a geometric series, with a minimum of seven fish per concentration.[17] The exposure can be static, semi-static, or flow-through. Mortalities are recorded at 24, 48, 72, and 96 hours.[13][16]

  • Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration of the test substance estimated to be lethal to 50% of the test fish over the 96-hour exposure period.[13][15]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting an acute aquatic toxicity assessment.

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_reporting Reporting range_finding Range-Finding Test definitive_test_prep Definitive Test Preparation range_finding->definitive_test_prep exposure Exposure of Organisms (48h/72h/96h) definitive_test_prep->exposure observation Observation of Effects (Immobilization/Growth Inhibition/Mortality) exposure->observation data_analysis Statistical Analysis (EC50/LC50 Calculation) observation->data_analysis report Final Report data_analysis->report

Caption: General workflow for acute ecotoxicity testing.

Potential Mechanisms of Toxicity

The precise mechanism of toxicity for biphenyl carboxylic acid in aquatic organisms has not been extensively studied. However, based on its structure, potential mechanisms could include non-specific toxicity (narcosis) or more specific interactions. The following diagrams illustrate these concepts.

Narcosis (Baseline Toxicity)

Many organic chemicals exert their toxic effects through a non-specific mechanism known as narcosis, where they accumulate in the lipid membranes of cells, disrupting their function.

G Compound Hydrophobic Compound (e.g., Biphenyl derivative) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Partitioning Disruption Membrane Disruption - Altered fluidity - Impaired function Membrane->Disruption Effect Toxic Effect (e.g., Immobilization, Growth Inhibition) Disruption->Effect

Caption: Simplified diagram of narcosis as a mechanism of toxicity.

Aryl Hydrocarbon Receptor (AhR) Pathway

For some biphenyl compounds, particularly polychlorinated biphenyls (PCBs), a key mechanism of toxicity involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. While less likely for non-halogenated biphenyl carboxylic acids, it represents a potential specific pathway for related compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex Activated_Complex Ligand-AhR Complex AhR_complex->Activated_Complex Conformational Change Ligand Ligand (e.g., Dioxin-like PCB) Ligand->AhR_complex Binds Dimer AhR-ARNT Dimer Activated_Complex->Dimer Translocates & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) on DNA Dimer->XRE Binds to Gene_Expression Altered Gene Expression (e.g., CYP1A) XRE->Gene_Expression Induces Toxic Effects Toxic Effects Gene_Expression->Toxic Effects

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3'-Methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3'-Methylbiphenyl-3-carboxylic acid (CAS No. 158619-46-6), ensuring compliance with safety protocols and regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound with detailed disposal procedures was readily available. The following guidance is based on the safety data sheets of structurally similar compounds, including 3-Biphenylcarboxylic acid and 3-Methylbiphenyl. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this substance should be treated as a potential irritant.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin Protection: A lab coat is mandatory.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for chemical waste.

Hazard Profile

While specific hazard information for this compound is limited, related biphenyl and carboxylic acid compounds exhibit the following hazards:

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • May Cause Respiratory Irritation [1]

  • Harmful if Swallowed [2][3]

  • Potential for Environmental Toxicity: Biphenyl compounds can be toxic to aquatic life.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), separately from other waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and any associated hazard symbols (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][3] High-temperature incineration is a common and effective method for the disposal of solid organic compounds.

Quantitative Data Summary

PropertyValueSource
CAS Number158619-46-6[4][][6][7][8]
Molecular FormulaC14H12O2[4][]
Molecular Weight212.24 g/mol [4][]

Experimental Protocols

Detailed experimental protocols for the use of this compound were not the focus of this disposal guide. However, any experimental procedure generating waste containing this compound must incorporate the disposal steps outlined above.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generation segregate Segregate Waste start->segregate no_drain Do NOT Dispose Down the Drain start->no_drain no_trash Do NOT Dispose in Regular Trash start->no_trash containerize Containerize in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

References

Personal protective equipment for handling 3'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 3'-Methylbiphenyl-3-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.

When handling this compound, a comprehensive approach to safety is crucial. This includes wearing the appropriate personal protective equipment (PPE), adhering to strict handling protocols, and following designated disposal methods. The information below is compiled from safety data sheets of structurally similar compounds, providing a strong basis for safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following PPE is recommended.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust conform to EN166 or NIOSH standards. Safety glasses should have side-shields. Chemical splash goggles are necessary if there is a splash hazard.[1][2]
Face ShieldRecommended in addition to goggles when there is a significant splash risk, such as when handling large quantities or during vigorous mixing.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[4]
Protective SuitA complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[5]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[6] A fit-tested N95 or N100 mask can protect against airborne particles.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following step-by-step operational plan provides guidance for the entire lifecycle of the chemical in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[7]

2. Handling and Use:

  • Always handle this compound within a chemical fume hood to ensure adequate ventilation.[4]

  • Avoid the formation of dust and aerosols.[5]

  • Use personal protective equipment as specified in the table above.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.[5]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • Prevent the spilled material from entering drains or waterways.[5]

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[9][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

5. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transfer C->D E Experimental Procedure D->E J Spill Containment & Cleanup D->J F Temporary Storage of Reaction E->F K First Aid Measures E->K G Decontaminate Glassware & Surfaces F->G F->J H Segregate & Label Waste G->H I Proper Disposal of Waste H->I I->B Remove PPE

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methylbiphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-Methylbiphenyl-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.